molecular formula C72H134N4O35 B11825772 Mal-PEG4-Glu(OH)-NH-m-PEG24

Mal-PEG4-Glu(OH)-NH-m-PEG24

Numéro de catalogue: B11825772
Poids moléculaire: 1615.8 g/mol
Clé InChI: SLNDHPJTHXRBOW-FGKSCKJQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a useful research compound. Its molecular formula is C72H134N4O35 and its molecular weight is 1615.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C72H134N4O35

Poids moléculaire

1615.8 g/mol

Nom IUPAC

(4S)-4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C72H134N4O35/c1-84-14-15-88-22-23-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-21-18-87-13-9-74-72(83)66(2-5-71(81)82)75-68(78)7-11-85-16-19-89-24-25-90-20-17-86-12-8-73-67(77)6-10-76-69(79)3-4-70(76)80/h3-4,66H,2,5-65H2,1H3,(H,73,77)(H,74,83)(H,75,78)(H,81,82)/t66-/m0/s1

Clé InChI

SLNDHPJTHXRBOW-FGKSCKJQSA-N

SMILES isomérique

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)[C@H](CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

SMILES canonique

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG4-Glu(OH)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This molecule is a critical tool in the development of complex bioconjugates, particularly in the fields of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, mechanisms of action, and detailed experimental protocols for its application in bioconjugation.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker designed with distinct reactive functionalities at each end, separated by a hydrophilic PEG spacer. This structure facilitates the precise and stable linkage of two different molecular entities, such as an antibody and a cytotoxic payload. The key components of the linker are:

  • Maleimide (B117702) (Mal): A thiol-reactive group for conjugation to cysteine residues on proteins or peptides.

  • PEG4: A short, discrete polyethylene glycol chain (4 ethylene (B1197577) glycol units) that enhances solubility and provides spacing.

  • Glutamic Acid (Glu(OH)): An amino acid residue providing a carboxylic acid (-COOH) handle for conjugation to amine-containing molecules.

  • m-PEG24: A longer, methoxy-terminated discrete PEG chain (24 ethylene glycol units) that imparts significant hydrophilicity, improves pharmacokinetic properties, and can shield payloads.[1]

The quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 1615.84 g/mol [2][3]
Molecular Formula C72H134N4O35[2][3]
Purity Typically ≥90-98%[3][4]
Appearance Solid[3]
Storage Conditions -20°C, protect from moisture[1]
Solubility (General) Soluble in aqueous and many organic solvents[5]

Mechanism of Action and Applications

The utility of this compound stems from its dual-reactivity, enabling the sequential and controlled conjugation of two different molecules.

  • Thiol-Reactive Maleimide Group: The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, typically from cysteine residues, via a Michael addition reaction.[6] This reaction is highly efficient and forms a stable thioether bond, ideally performed at a pH range of 6.5-7.5 to ensure selectivity for thiols over amines.[4][6]

  • Amine-Reactive Carboxylic Acid: The carboxylic acid on the glutamic acid residue can be activated to react with primary amines. A common and efficient method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7] EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester.[7] This intermediate then readily reacts with a primary amine to form a stable amide bond.[8]

This heterobifunctional nature makes the linker a key component in the construction of:

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[8] this compound can be used to link the antibody (via a cysteine residue) to the cytotoxic payload (via an amine group on the drug or a secondary linker).

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[9] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker like this compound.[9]

Visualization of Mechanisms

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex 1. Formation of E3 E3 Ubiquitin Ligase E3->TernaryComplex 1. Formation of PROTAC PROTAC Molecule PROTAC->POI Binds PROTAC->E3 Recruits PROTAC->TernaryComplex 1. Formation of TernaryComplex->PROTAC Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ub Ubiquitin (Ub) Ub->TernaryComplex 2. Ubiquitination Proteasome 26S Proteasome PolyUbPOI->Proteasome 3. Recognition Degradation POI Degradation Proteasome->Degradation 4. Degradation

Caption: Mechanism of action for a PROTAC molecule.

Experimental Protocols

The following sections provide detailed methodologies for the two-step conjugation process using this compound. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.

Part 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of the maleimide group of the linker to a thiol-containing molecule, such as a protein with accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (10-100 mM), pH 7.0-7.5, degassed.[10]

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bond reduction is needed.

  • Quenching reagent: Free cysteine or N-acetylcysteine.

  • Anhydrous DMSO or DMF for dissolving the linker.

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If targeting internal cysteines, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the linker stock solution to the protein solution to achieve a final molar ratio of linker to protein between 10:1 and 20:1.[10] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching: Add a 2-fold molar excess of a quenching reagent (relative to the linker) to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the resulting conjugate (Protein-linker) using size-exclusion chromatography (SEC) to remove unreacted linker and quenching reagent.[][13]

Thiol_Maleimide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep Prepare Protein in Buffer (pH 7.0-7.5) Reduce Optional: Reduce Disulfides (TCEP) ProteinPrep->Reduce Conjugate Combine Protein & Linker (10-20x molar excess of linker) Incubate 2h RT or O/N 4°C ProteinPrep->Conjugate Desalt1 Desalt to Remove TCEP Reduce->Desalt1 Desalt1->Conjugate LinkerPrep Prepare Linker Stock (DMSO/DMF) LinkerPrep->Conjugate Quench Quench with Free Cysteine Conjugate->Quench Purify Purify via Size-Exclusion Chromatography (SEC) Quench->Purify Analyze Characterize Conjugate (e.g., MS, HPLC) Purify->Analyze

Caption: Experimental workflow for Thiol-Maleimide Conjugation.

Part 2: Amine Coupling via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on the glutamic acid residue of the Protein-linker conjugate and its subsequent reaction with an amine-containing molecule (e.g., a cytotoxic payload).

Materials:

  • Protein-linker conjugate from Part 1.

  • Amine-containing molecule (payload).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[8]

  • Coupling Buffer: PBS, pH 7.2-8.0.[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Quenching Solution: 1 M Tris or Hydroxylamine, pH 8.0.

Procedure:

  • Buffer Exchange: Transfer the purified Protein-linker conjugate into the Activation Buffer using a desalting column.

  • Activation Reagent Preparation: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation Reaction: Add EDC (2-10 fold molar excess over the Protein-linker) and Sulfo-NHS (2-5 fold molar excess) to the Protein-linker solution.[8] Incubate for 15-30 minutes at room temperature.[14]

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, immediately pass the activated conjugate through a desalting column equilibrated with cold Coupling Buffer (pH 7.2).

  • Conjugation Reaction: Dissolve the amine-containing payload in an appropriate solvent (e.g., DMSO) and add it to the activated Protein-linker solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

  • Final Purification: Purify the final bioconjugate (e.g., ADC or PROTAC) using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted payload and other impurities.[][15]

Amine_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis BufferEx1 Buffer Exchange Protein-Linker into Activation Buffer (pH 4.5-6.0) Activate Add EDC/Sulfo-NHS to Protein-Linker (Incubate 15-30 min) BufferEx1->Activate PrepareReagents Prepare fresh EDC & Sulfo-NHS PrepareReagents->Activate PreparePayload Prepare Amine-Payload Solution Conjugate Add Amine-Payload to Activated Linker (Incubate 2h RT or O/N 4°C) PreparePayload->Conjugate BufferEx2 Buffer Exchange into Coupling Buffer (pH 7.2-8.0) Activate->BufferEx2 BufferEx2->Conjugate Quench Quench with Tris or Hydroxylamine Conjugate->Quench Purify Final Purification (SEC or HIC) Quench->Purify Analyze Characterize Final Conjugate (MS, NMR, HPLC) Purify->Analyze

Caption: Experimental workflow for EDC/NHS Amine Coupling.

Stability and Characterization

Stability Considerations:

  • Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5.[11] The resulting maleamic acid is no longer reactive with thiols. Therefore, it is crucial to perform thiol conjugations at a pH between 6.5 and 7.5 and to use freshly prepared linker solutions.[6] Studies have shown that the half-life of N-substituted maleimides can range from minutes to hours depending on the specific structure and pH.[16]

  • NHS Ester Hydrolysis: The activated NHS ester is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis.[7] The conjugation step with the amine should be performed promptly after activation for optimal efficiency.

Characterization Techniques:

  • Mass Spectrometry (MS): Essential for confirming the successful conjugation and determining the drug-to-antibody ratio (DAR) in ADCs or the formation of ternary complexes in PROTACs.[17][18] Native mass spectrometry can be particularly useful for analyzing non-covalent PROTAC complexes.[17][19]

  • Chromatography: HPLC-based methods such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are used to assess purity, aggregation, and drug loading.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on the final conjugate and confirm the site of conjugation, which is particularly valuable in PROTAC development.[]

By providing a versatile and hydrophilic scaffold with orthogonal reactivity, this compound serves as a powerful tool for the rational design and synthesis of next-generation targeted therapeutics. Careful consideration of the reaction conditions and appropriate analytical characterization are paramount to achieving successful and reproducible results.

References

An In-Depth Technical Guide to the Core Mechanism of Action of Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a discrete, heterobifunctional linker designed for the advanced engineering of targeted therapeutics, specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its core mechanism is to covalently connect a targeting moiety (e.g., a monoclonal antibody) to a therapeutic payload (e.g., a cytotoxic agent or a small molecule E3 ligase ligand). The linker's architecture, featuring a thiol-reactive maleimide (B117702), a payload-attachment-ready carboxylic acid on a glutamic acid sidearm, and a long-chain polyethylene (B3416737) glycol (PEG) spacer, is engineered to optimize the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. This guide elucidates the chemical reactivity, mechanism of action, and functional implications of each component of this linker, supported by representative quantitative data, detailed experimental protocols, and pathway visualizations.

Core Chemical Mechanism of Action

The functionality of this compound is defined by its three key components: the maleimide group, the glutamic acid sidearm with a free carboxylic acid, and the dual PEG chains (PEG4 and m-PEG24).

  • Biomolecule Conjugation (Maleimide Group) : The maleimide moiety is a thiol-reactive functional group. It forms a stable thioether bond with a free sulfhydryl group, commonly found in the cysteine residues of antibodies or other proteins. This Michael addition reaction is highly efficient and chemoselective within a pH range of 6.5-7.5.[1]

  • Payload Attachment (Carboxylic Acid Group) : The carboxylic acid on the glutamic acid sidearm serves as the attachment point for the therapeutic payload. This amine-reactive site can be coupled to a payload containing a primary or secondary amine through standard amidation chemistry. The reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable active ester intermediate.[2][][4]

  • Pharmacokinetic and Solubility Modulation (PEG Chains) : The molecule incorporates two discrete PEG (dPEG®) chains. The shorter PEG4 chain acts as a spacer, while the longer, methoxy-terminated m-PEG24 chain significantly enhances the hydrophilicity of the entire construct.[2] This "SuperHydrophilic™" property is crucial for mitigating the aggregation often caused by hydrophobic payloads and improving the overall pharmacokinetic profile of the conjugate.[2][5]

The overall conjugation strategy is visualized in the workflow diagram below.

G cluster_0 Step 1: Payload Conjugation cluster_1 Step 2: Antibody Conjugation Linker This compound EDC_NHS EDC / Sulfo-NHS Linker->EDC_NHS Payload Payload-NH2 (e.g., MMAE, PROTAC ligand) Payload->EDC_NHS ActivatedLinker Linker-Payload Conjugate (Stable Amide Bond) EDC_NHS->ActivatedLinker Amidation FinalADC Final ADC / PROTAC Conjugate (Stable Thioether Bond) ActivatedLinker->FinalADC Antibody Antibody-SH (Reduced Cysteine) Antibody->FinalADC Thiol-Maleimide Reaction (pH 6.5-7.5)

Caption: General two-step conjugation workflow for this compound.

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a critical role in connecting a potent cytotoxic payload to an antibody that targets a tumor-specific antigen. The design of this compound directly addresses key challenges in ADC development: drug-to-antibody ratio (DAR), stability, and pharmacokinetics.

Mechanism of Action of an ADC

A hypothetical ADC constructed with this linker, targeting the HER2 receptor on breast cancer cells with the payload Monomethyl Auristatin E (MMAE), would follow this mechanism:

  • Targeting & Binding : The ADC circulates in the bloodstream and its antibody component selectively binds to the HER2 receptor on the surface of cancer cells.[6][7]

  • Internalization : Upon binding, the cancer cell internalizes the ADC-receptor complex via endocytosis.

  • Payload Release : The endosome containing the ADC traffics to the lysosome. Inside the lysosome, proteases cleave the linker (assuming a cleavable linker design is incorporated alongside the payload), releasing the active MMAE payload into the cytoplasm.[][8]

  • Cytotoxic Effect : Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[1][][9]

The signaling pathway from HER2 receptor binding to the induction of apoptosis is illustrated below.

G cluster_0 Cell Exterior cluster_1 Cytoplasm ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Payload Lysosome->MMAE 3. Payload Release Tubulin Tubulin MMAE->Tubulin 4. Binds & Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Blocked G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for a HER2-targeted ADC with an MMAE payload.
Quantitative Data: Impact of PEGylation

The m-PEG24 component is critical for improving ADC properties. While data for this specific linker is not publicly available, a study by Lyon et al. (2016) on ADCs with varying PEG side-chain lengths provides highly relevant quantitative insights. They demonstrated that increasing PEG length improves pharmacokinetics and widens the therapeutic window.[10]

Table 1: In Vitro Potency of Anti-CD30 ADCs with PEG-Glucuronide-MMAE Linkers

Cell Line Linker Type EC50 (ng/mL)
Karpas 299 Non-PEGylated 1.8
Karpas 299 PEG8 1.9
Karpas 299 PEG12 2.1
Karpas 299 PEG24 2.5
L540 Non-PEGylated 1.1
L540 PEG8 1.3
L540 PEG12 1.4
L540 PEG24 1.6

Source: Adapted from Lyon et al., Mol Cancer Ther, 2016.[10] The data shows that PEG inclusion does not negatively impact in vitro potency.

Table 2: Pharmacokinetic Parameters of DAR 8 ADCs in Rats

Linker Side Chain Clearance (mL/hr/kg) Half-life (t½, hours)
No PEG 3.5 45
PEG2 2.0 72
PEG4 1.3 100
PEG8 0.8 125
PEG12 0.7 130
PEG24 0.8 128
Parental Antibody 0.6 140

Source: Adapted from Lyon et al., Mol Cancer Ther, 2016.[10] This data illustrates that ADC exposure increases with PEG size up to a threshold of PEG8, at which point the PK properties approach those of the unconjugated antibody.

Application in PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker's role is to connect the POI-binding ligand and the E3-ligase-binding ligand at an optimal distance and orientation.

Mechanism of Action of a PROTAC
  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[4][11][12] The flexibility and length of the PEG chains in this compound are critical for allowing this complex to form effectively.

  • Ubiquitination : The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[11]

  • Proteasomal Degradation : The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[12]

  • Catalytic Cycle : The PROTAC molecule is released after degradation and can induce the degradation of another POI molecule, acting catalytically.[11][12]

G POI Protein of Interest (POI) PROTAC PROTAC Molecule TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase PROTAC->TernaryComplex E3Ligase->TernaryComplex TernaryComplex->PROTAC 4. Release & Recycling PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb 2. Ubiquitination E2 E2-Ub E2->TernaryComplex Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb->Proteasome 3. Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The following are generalized protocols for the key conjugation reactions involving a linker like this compound. Optimization is required for specific antibodies, payloads, and reaction scales.

Protocol 1: Payload Conjugation via EDC/NHS Chemistry

This two-step protocol describes the activation of the linker's carboxylic acid and subsequent conjugation to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

Procedure:

  • Linker Activation: a. Dissolve this compound in anhydrous DMF or DMSO. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A 5 to 10-fold molar excess of EDC and Sulfo-NHS over the linker is recommended.[][4] c. Add the EDC and Sulfo-NHS solutions to the linker solution. d. Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to Payload: a. Dissolve the amine-containing payload in Coupling Buffer (or a buffer compatible with its solubility, which may contain co-solvents like DMSO). b. Add the activated linker solution to the payload solution. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. d. Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes.

  • Purification: a. Purify the linker-payload conjugate using reverse-phase HPLC (RP-HPLC) or other suitable chromatographic methods. b. Characterize the product by LC-MS to confirm the correct mass.

Protocol 2: Antibody Conjugation via Thiol-Maleimide Reaction

This protocol describes the conjugation of the maleimide-functionalized linker-payload to a reduced antibody.

Materials:

  • Purified linker-payload conjugate

  • Monoclonal antibody (mAb) in PBS

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation Buffer: PBS, pH 6.5-7.5, containing EDTA (e.g., 5 mM)

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification system: Size exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

  • Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS). b. Add a 5 to 10-fold molar excess of TCEP to the antibody solution. c. Incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds. d. Remove the excess reducing agent by buffer exchange into Conjugation Buffer using a desalting column or TFF.

  • Conjugation Reaction: a. Immediately after antibody reduction, dissolve the linker-payload conjugate in a co-solvent (e.g., DMSO) and add it to the reduced antibody solution. A 3 to 5-fold molar excess of linker-payload per reduced disulfide bond is a typical starting point. b. Ensure the final concentration of the organic co-solvent is low (typically <10%) to prevent antibody denaturation. c. Incubate for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.

  • Quenching and Purification: a. Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine (relative to the initial linker-payload) and incubating for 20 minutes. b. Purify the resulting ADC from unconjugated payload and other reagents using SEC or TFF.

  • Characterization: a. Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. b. Confirm the purity and aggregation state of the final ADC using SEC. c. Verify the identity and integrity using mass spectrometry (LC-MS).

Conclusion

The this compound linker is a sophisticated chemical tool that leverages rational design to enhance the development of next-generation ADCs and PROTACs. Its heterobifunctional nature provides a clear and robust workflow for conjugating targeting moieties to therapeutic payloads. The integral long-chain PEG component is crucial for improving the aqueous solubility and pharmacokinetic properties of the final conjugate, which can lead to a wider therapeutic window and improved in vivo efficacy.[10] A thorough understanding of the linker's chemical mechanisms and functional implications, as detailed in this guide, is essential for its successful application in the design of novel, targeted therapies.

References

Heterobifunctional PEG Linkers for Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers and their critical role in the design and performance of Antibody-Drug Conjugates (ADCs). We will delve into the core principles of these linkers, their impact on ADC properties, and provide detailed experimental protocols for their conjugation and evaluation.

Introduction to Heterobifunctional PEG Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The linker, a crucial component of the ADC, connects the antibody to the payload and plays a pivotal role in the overall efficacy and safety of the therapeutic.[] Heterobifunctional linkers are molecules that possess two different reactive functional groups, allowing for the specific and sequential conjugation of two different molecules, such as an antibody and a drug payload.[3]

The incorporation of a polyethylene glycol (PEG) spacer within the heterobifunctional linker offers several advantages in ADC development.[3] PEG is a hydrophilic, non-toxic, and biocompatible polymer that can significantly improve the physicochemical properties of the ADC.[]

Key Advantages of PEGylation in ADCs:

  • Improved Hydrophilicity and Solubility: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility.[4] PEG linkers increase the overall hydrophilicity of the ADC, mitigating aggregation and improving its formulation and stability.[4][5]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can prolong its circulation half-life by reducing renal clearance and shielding it from proteolytic degradation.[6][7] This extended exposure can lead to greater accumulation of the ADC at the tumor site.[8]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the ADC, reducing the likelihood of an immune response against the conjugate.[6]

  • Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the payload, PEG linkers can enable the attachment of a higher number of drug molecules per antibody (a higher DAR) without causing aggregation.[5][6] This can enhance the potency of the ADC.[5]

Types of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers can be broadly classified into two main categories based on their release mechanism: cleavable and non-cleavable linkers. The choice between these two types is a critical decision in ADC design, as it dictates how and where the cytotoxic payload is released.[]

Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage under specific conditions found within the target tumor microenvironment or inside cancer cells.[] This targeted release mechanism can minimize off-target toxicity.[10]

Common Cleavage Mechanisms:

  • Enzyme-Sensitive Linkers: These linkers often incorporate dipeptide sequences, such as valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases like Cathepsin B that are overexpressed in many tumor cells.[]

  • pH-Sensitive Linkers: These linkers utilize moieties like hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are reduced in the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[]

Non-Cleavable Linkers

Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a stable connection between the antibody and the payload.[] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[11] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[][11] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[]

Impact of PEG Linker Properties on ADC Performance

The properties of the heterobifunctional PEG linker, particularly its length and architecture, can significantly influence the performance of the resulting ADC.

Effect of PEG Length

The length of the PEG chain can impact several key ADC parameters, including the drug-to-antibody ratio (DAR), pharmacokinetics, and in vivo efficacy.

PEG Linker LengthImpact on Drug-to-Antibody Ratio (DAR)Impact on Pharmacokinetics (PK)Reference
Short (e.g., PEG4)May result in lower drug loading due to steric hindrance or aggregation of hydrophobic payloads.Shorter circulation half-life compared to longer PEG chains.[12]
Intermediate (e.g., PEG8, PEG12)Can lead to higher drug loadings by improving solubility and reducing steric hindrance.Increased plasma exposure and prolonged half-life compared to shorter chains.[12]
Long (e.g., PEG24)May not always lead to further increases in DAR and can sometimes result in lower loading.Can significantly prolong circulation half-life, but may also reduce cytotoxicity.[12]

A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from no PEG to 4 kDa and 10 kDa significantly prolonged the circulation half-life by 2.5-fold and 11.2-fold, respectively.[12] However, this also led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively.[12] The optimal PEG length often represents a balance between improved pharmacokinetics and retained potency.[12]

Effect of Linker Architecture

The architecture of the PEG linker, such as linear versus branched or multi-arm structures, can also affect ADC properties.

  • Linear PEG Linkers: These are the most common type of PEG linkers used in ADCs.

  • Branched or Multi-arm PEG Linkers: These linkers allow for the attachment of multiple drug molecules to a single conjugation site on the antibody, potentially increasing the DAR while minimizing the number of attachment sites on the antibody.[5][8] This can help to preserve the antibody's binding affinity.[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with heterobifunctional PEG linkers.

ADC Conjugation using NHS-PEG-Maleimide Linker

This protocol describes a common two-step conjugation strategy involving an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive maleimide (B117702) group.[13]

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • NHS-PEGn-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP or DTT)

  • Thiol-containing payload

  • Desalting column

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

  • Antibody Preparation: If necessary, reduce the antibody's interchain disulfide bonds to generate free thiol groups.

    • Add a 10-100 fold molar excess of TCEP to the antibody solution.

    • Incubate for 20-30 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Linker-Payload Conjugation (if not pre-conjugated):

    • Dissolve the thiol-containing payload in an appropriate solvent.

    • Dissolve the NHS-PEGn-Maleimide linker in DMSO or DMF to create a stock solution.

    • Add the linker solution to the payload solution at a desired molar ratio.

    • Incubate at room temperature for 1-2 hours.

  • Antibody-Linker Conjugation:

    • Dissolve the NHS-PEGn-Maleimide linker (or the pre-formed linker-payload) in DMSO or DMF to create a stock solution (typically 10 mM).[10]

    • Adjust the pH of the antibody solution to 8.0-8.5 to increase the reactivity of the NHS ester.[10]

    • Add the linker solution to the antibody solution at a 10-20 fold molar excess.[14]

    • Incubate for 1-2 hours at room temperature with gentle agitation.[10]

  • Purification:

    • Remove excess, unreacted linker and payload by size-exclusion chromatography or dialysis against PBS.[10]

  • Characterization:

    • Determine the protein concentration using a NanoDrop at 280 nm.[15]

    • Determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or UV-Vis spectroscopy.

Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC-HPLC is a powerful technique for determining the DAR and assessing the heterogeneity of an ADC preparation.[16][17] The principle is based on the separation of different ADC species according to their hydrophobicity, which increases with the number of conjugated drug molecules.[16]

Materials:

  • HIC-HPLC system with a suitable HIC column

  • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • ADC sample (1 mg/mL in PBS)

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A or a buffer with a salt concentration that promotes binding to the column.[17]

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. This decreasing salt gradient will cause species to elute in order of increasing hydrophobicity (i.e., lower DAR to higher DAR).

    • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species.

    • Calculate the average DAR by taking the weighted average of the different species.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic potential of an ADC on cancer cell lines.[1][18]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • ADC, isotype control antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well.[3]

    • Incubate overnight to allow for cell attachment.[18]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, isotype control, and free payload in complete cell culture medium.

    • Add the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.[18]

    • Incubate for 1-4 hours at 37°C.[18]

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[19]

    • Incubate overnight at 37°C in the dark.[19]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Normalize the results to untreated control cells.

    • Plot the dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

In Vivo Efficacy Testing in a Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the in vivo efficacy of ADCs.[20][21]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line that expresses the target antigen

  • ADC, vehicle control, and isotype control antibody

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, isotype control, ADC).

    • Administer the treatments intravenously at the desired dose and schedule.

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers two to three times per week.[5]

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.[5]

  • Body Weight Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect of the ADC compared to the control groups.

Visualizing Workflows and Pathways

General ADC Mechanism of Action

ADC_Mechanism General ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking to Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage/ Antibody Degradation Cytotoxicity Cytotoxicity (Cell Death) PayloadRelease->Cytotoxicity 5. Payload Induces Cell Death Conjugation_Workflow Two-Step Heterobifunctional PEG Linker Conjugation cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody with -NH2 groups ActivatedAb Maleimide-Activated Antibody Antibody->ActivatedAb Reaction with NHS ester Linker NHS-PEG-Maleimide Linker Linker->ActivatedAb ActivatedAb2 Maleimide-Activated Antibody Payload Thiol-containing Payload (-SH) ADC Antibody-Drug Conjugate Payload->ADC ActivatedAb2->ADC Reaction with Maleimide

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.[1]

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][2] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1] This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.[1] The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[1][3]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[1][4]

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[1][5]

  • Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[1] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[1][6][7]

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[1][3]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC APEG2150750.8
PROTAC BPEG425>951.2
PROTAC CPEG680850.9

Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent. Permeability is often assessed using PAMPA.

Visualizing Key PROTAC Concepts and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Recognition PROTAC_bound->PROTAC Recycling E3_bound->PROTAC_bound Ub Ubiquitin (Ub) Ub->POI_bound Poly-Ub Chain Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow start Target Selection (POI & E3 Ligase) design PROTAC Design (Ligand Selection, Linker Choice) start->design synthesis Chemical Synthesis of PROTAC Library design->synthesis biochem Biochemical Assays (Binding Affinity, Ternary Complex) synthesis->biochem cell_based Cell-Based Assays (Degradation, Permeability) biochem->cell_based optimization SAR Optimization (Linker Length/Composition) cell_based->optimization optimization->design Iterative Refinement lead Lead Candidate optimization->lead Meets Criteria

A typical workflow for the design and evaluation of PROTACs.

Hook_Effect The PROTAC Hook Effect cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration POI1 POI PROTAC1 PROTAC POI1->PROTAC1 E31 E3 E31->PROTAC1 label_ternary Productive Ternary Complex POI2 POI PROTAC2a PROTAC POI2->PROTAC2a Binary Complex E32 E3 PROTAC2b PROTAC E32->PROTAC2b Binary Complex label_binary Unproductive Binary Complexes cluster_low cluster_low cluster_high cluster_high

References

An In-depth Technical Guide to Mal-PEG4-Glu(OH)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2204309-09-9

This technical guide provides a comprehensive overview of Mal-PEG4-Glu(OH)-NH-m-PEG24, a discrete polyethylene (B3416737) glycol (dPEG®) based heterobifunctional linker designed for researchers, scientists, and drug development professionals. This advanced linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), offering a versatile platform for covalently linking biomolecules to therapeutic payloads or other molecular entities.

Core Properties and Specifications

This compound is a high-purity, monodisperse compound, which ensures batch-to-batch consistency and reproducibility in conjugation protocols. Its structure features a maleimide (B117702) group for thiol-reactive coupling, a carboxylic acid for amine-reactive conjugation, and a long methoxy-terminated PEG chain for enhancing solubility and pharmacokinetic properties.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 2204309-09-9[1][2][3]
Molecular Formula C72H134N4O35[1]
Molecular Weight 1615.84 g/mol [1]
Purity Typically ≥90-98%[2][4]
Appearance Varies (refer to supplier data)
Solubility Soluble in Methylene Chloride, Methanol, Acetonitrile

Table 2: Functional Group Specifications

Functional GroupReactive TowardsBond Formed
Maleimide Thiols (Sulfhydryls, -SH)Stable Thioether Bond
Carboxylic Acid (-COOH) Primary Amines (-NH2)Stable Amide Bond
m-PEG24 Chain N/A (Hydrophilic Spacer)N/A

Mechanism of Action and Applications

The utility of this compound stems from its two distinct reactive termini, allowing for a sequential and controlled conjugation strategy.

  • Thiol-Reactive Conjugation : The maleimide group reacts specifically with free thiol groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5-7.5.[4]

  • Amine-Reactive Conjugation : The carboxylic acid on the glutamic acid sidearm can be coupled to primary amines. This reaction typically requires activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency and stability of the reactive intermediate.[5]

The long, discrete PEG24 chain provides several advantages, including increased hydrophilicity of the final conjugate, which can mitigate aggregation issues often seen with hydrophobic payloads.[6] This can lead to improved pharmacokinetics and biodistribution of the resulting ADC or PROTAC.[5]

This linker is particularly suited for:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[5]

  • PROTACs: Connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand for targeted protein degradation.[1]

  • Pegylation: Modifying therapeutic proteins, peptides, or small molecules to improve their in vivo performance.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization of reaction conditions, including stoichiometry, concentration, pH, and reaction time, is recommended for each specific application.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a reduced antibody) to the maleimide group of the linker.

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-amine, non-thiol buffer, pH 7.0-7.5, degassed.

  • (Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) for reducing disulfide bonds in proteins.

  • Quenching reagent: Free cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

  • Preparation of Thiolated Biomolecule: If the biomolecule contains disulfide bonds, dissolve it in the reaction buffer and treat with a suitable reducing agent (e.g., 10-fold molar excess of TCEP) for 30-60 minutes at room temperature to generate free thiols. Remove the excess reducing agent by SEC or a desalting column.

  • Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to create a stock solution.

  • Conjugation Reaction: Immediately add the linker stock solution to the thiolated biomolecule solution. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: (Optional) Add a small excess of a quenching reagent to consume any unreacted maleimide groups.

  • Purification: Purify the conjugate using SEC, dialysis, or another appropriate chromatographic method to remove excess linker and other reagents.

Protocol 2: Amine-Carboxylic Acid Conjugation (EDC/Sulfo-NHS Chemistry)

This protocol outlines the conjugation of an amine-containing payload to the carboxylic acid group of the linker-biomolecule conjugate from Protocol 1.

Materials:

  • Linker-biomolecule conjugate with a free carboxylic acid.

  • Amine-containing payload.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Coupling Buffer: PBS, pH 7.2-8.0.

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.5.

  • Purification system: SEC, dialysis, or HPLC.

Procedure:

  • Activation of Carboxylic Acid: Dissolve the linker-biomolecule conjugate in the Activation Buffer.

  • Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in the Activation Buffer. A common starting point is a 5-10 fold molar excess of EDC/Sulfo-NHS over the linker-biomolecule conjugate.

  • Activation Reaction: Add the EDC/Sulfo-NHS solution to the linker-biomolecule conjugate and incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Payload: Add the amine-containing payload (dissolved in Coupling Buffer) to the activated conjugate. The pH of the reaction mixture should be adjusted to 7.2-8.0.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to stop the reaction.

  • Purification: Purify the final conjugate using an appropriate method to remove unreacted payload and byproducts.

Visualizing Workflows and Structures

The following diagrams, generated using Graphviz (DOT language), illustrate the structure of the linker and the key experimental workflows.

G Structure of this compound cluster_maleimide Maleimide Group (Thiol-Reactive) cluster_peg4 PEG4 cluster_glu Glutamic Acid Sidearm cluster_peg24 m-PEG24 Spacer Mal Maleimide PEG4 -(CH2CH2O)4- Mal->PEG4 Glu Glu (-NH-CH(COOH)-) PEG4->Glu mPEG24 -(CH2CH2O)24-OCH3 Glu->mPEG24 G Thiol-Maleimide Conjugation Workflow A Thiol-containing Biomolecule (e.g., Antibody) C Mix in pH 7.0-7.5 Buffer A->C B This compound Linker B->C D Incubate (RT, 1-2h or 4°C, overnight) C->D Formation of Thioether Bond E Biomolecule-Linker Conjugate D->E F Purification (e.g., SEC) E->F G Amine-Carboxylic Acid Conjugation Workflow A Biomolecule-Linker Conjugate B Activate with EDC/Sulfo-NHS in MES Buffer (pH 4.5-6.0) A->B C Activated Conjugate B->C E Mix in PBS (pH 7.2-8.0) C->E D Amine-containing Payload D->E F Final ADC/PROTAC Conjugate E->F Formation of Amide Bond G Purification F->G G Conceptual Diagram of a Resulting ADC Antibody Antibody Linker Mal-PEG4-Glu-mPEG24 Linker Antibody->Linker Thioether bond TargetCell Target Cancer Cell Antibody->TargetCell Binds to Antigen Payload Cytotoxic Payload Linker->Payload Amide bond

References

molecular weight of Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that functions as a heterobifunctional linker. These linkers are critical tools in bioconjugation, enabling the precise connection of two different molecules, such as an antibody and a therapeutic payload. This molecule is specifically designed for advanced applications in drug delivery, diagnostics, and proteomics, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The structure of this linker features three key components:

  • A Maleimide (B117702) (Mal) group at one terminus for specific reaction with thiol (sulfhydryl) groups.

  • A central L-Glutamic Acid (Glu) residue whose side-chain carboxylic acid (-COOH) provides a reactive handle for payload attachment.

  • A methoxy-terminated polyethylene glycol (m-PEG) chain that enhances solubility, stability, and pharmacokinetic properties.

This guide provides a detailed overview of the molecular weight, chemical properties, and a hypothetical experimental framework for the characterization and application of this compound.

Chemical Structure and Molecular Weight

The linker is assembled from three primary building blocks: Maleimide-PEG4-Acid, L-Glutamic acid, and m-PEG24-Amine. The components are joined via stable amide bonds. The final molecular weight is determined by summing the mass of the individual components and subtracting the mass of the water molecules lost during the amide bond formation.

Table 1: Molecular Weight Calculation

Component Assumed Structure Chemical Formula Molecular Weight ( g/mol )
Mal-PEG4-Acid Maleimide-tetraethylene glycol-propionic acid C₁₅H₂₃NO₈ 345.34[1][2]
L-Glutamic Acid (2S)-2-Aminopentanedioic acid C₅H₉NO₄ 147.13[3][4][5][6][7]
m-PEG24-Amine α-Methoxy-ω-amino-poly(ethylene glycol) (n=24) C₄₉H₁₀₁NO₂₄ 1088.33[8][9][10][11]

| Water (lost during condensation) | Dihydrogen monoxide | H₂O | 18.015 |

Calculation:

  • Sum of Components: 345.34 + 147.13 + 1088.33 = 1580.80 g/mol

  • Water Molecules Lost (2 amide bonds): 2 x 18.015 = 36.03 g/mol

  • Final Molecular Weight: 1580.80 - 36.03 = 1544.77 g/mol

Logical Assembly and Application

The unique structure of this linker allows for a defined, sequential conjugation strategy. The maleimide group selectively reacts with thiols, while the glutamic acid side-chain provides a distinct reactive site for payload attachment.

G cluster_linker This compound Linker Antibody Thiol-Bearing Biomolecule (e.g., Antibody) Mal Maleimide Group Antibody->Mal Thiol-Maleimide Conjugation (stable thioether bond) Drug Amine-Containing Payload (e.g., Toxin, Dye) Glu Glu Side-Chain (-COOH) Drug->Glu Amide Bond Formation (via -COOH activation) PEG PEG Spacer (PEG4 + m-PEG24) Mal->PEG PEG->Glu

Caption: Logical workflow for using the heterobifunctional linker.

Experimental Protocols

This section outlines a general, hypothetical workflow for the synthesis and characterization of a bioconjugate using this compound.

4.1. General Synthesis of an Antibody-Drug Conjugate (ADC)

  • Antibody Preparation : If necessary, partially reduce the antibody's interchain disulfide bonds using a mild reducing agent (e.g., TCEP) to expose free thiol (-SH) groups. Purify the reduced antibody via a desalting column.

  • Linker-Payload Conjugation :

    • Activate the carboxylic acid on the linker's glutamic acid side chain using a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

    • React the activated linker with an amine-containing drug payload to form a stable amide bond.

    • Purify the linker-payload conjugate using reverse-phase HPLC.

  • Final ADC Assembly :

    • React the thiol-containing antibody with the purified maleimide-functionalized linker-payload construct in a conjugation buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.

4.2. Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and integrity of the final conjugate.

G cluster_synthesis Conjugation cluster_purification Purification cluster_analysis Analysis & Characterization S1 Step 1: Activate Linker & Attach Payload S2 Step 2: Purify Linker-Payload S1->S2 S3 Step 3: Conjugate to Reduced Antibody S2->S3 P1 Size-Exclusion Chromatography (SEC) S3->P1 A1 Mass Spectrometry (Confirm MW & DAR) P1->A1 Purified ADC A2 Hydrophobic Interaction Chromatography (HIC) P1->A2 Purified ADC A3 SEC-HPLC (Purity & Aggregation) P1->A3 Purified ADC

Caption: Experimental workflow for ADC synthesis and characterization.

4.3. Key Analytical Techniques

  • Mass Spectrometry (MS) : Used to confirm the final molecular weight of the conjugate and determine the Drug-to-Antibody Ratio (DAR).

  • Hydrophobic Interaction Chromatography (HIC) : A method to separate antibody species based on the number of conjugated drugs, providing a detailed DAR distribution profile.

  • Size-Exclusion Chromatography (SEC-HPLC) : Used to assess the purity of the conjugate and quantify the level of aggregation.

Conclusion

This compound is a sophisticated chemical tool designed for high-precision bioconjugation. Its defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, provides researchers with fine control over the development of complex biomolecules. This enables the creation of more stable, soluble, and effective targeted therapeutics and diagnostics. The detailed protocols and characterization strategies outlined in this guide serve as a foundational framework for professionals in the field of drug development.

References

Qualitative Solubility Profile of Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the solubility of Mal-PEG4-Glu(OH)-NH-m-PEG24 is provided for researchers, scientists, and drug development professionals. This guide synthesizes available information regarding the molecule's solubility, outlines a general experimental protocol for its determination, and presents a visual workflow as requested.

This compound is a heterobifunctional linker molecule utilized in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] A key structural feature of this molecule is the presence of two polyethylene (B3416737) glycol (PEG) chains. The inclusion of PEG moieties in linker design is a well-established strategy to enhance the aqueous solubility and stability of the resulting bioconjugates.[4][5][6][7]

Product datasheets from various suppliers indicate that stock solutions of this compound can be prepared using organic solvents such as Methylene Chloride, Methanol, or Acetonitrile .[8] The inherent properties of its PEG chains suggest that the molecule will also be soluble in aqueous solutions.[9][10] The hydrophilic nature of the PEG chains is intended to prevent aggregation and improve the overall pharmacokinetic properties of the final drug construct.[10]

Quantitative Solubility Data

A thorough review of scientific literature and supplier technical data did not yield specific quantitative solubility values (e.g., mg/mL or molarity) for this compound. The following table summarizes the available qualitative information and lists solvents in which solubility is anticipated. Researchers requiring precise solubility data for formulation development are advised to determine these values experimentally.

SolventQuantitative SolubilityRationale for Probable Solubility
Water / Aqueous BuffersData Not AvailableThe hydrophilic polyethylene glycol (PEG) chains are incorporated to improve water-solubility.[9]
Methylene ChlorideData Not AvailableListed as a suitable solvent for the preparation of stock solutions.[8]
MethanolData Not AvailableIndicated as a solvent for preparing stock solutions.[8]
AcetonitrileData Not AvailableMentioned as a suitable solvent for creating stock solutions.[8]

Experimental Protocol for Solubility Determination

For researchers needing to quantify the solubility of this compound, the shake-flask method is a standard and reliable approach. A generalized protocol is provided below.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected analytical grade solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol)

  • Glass vials with airtight caps

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-determined volume of the selected solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

  • Sample Analysis:

    • Carefully withdraw the clear supernatant.

    • Filter the supernatant through a chemically inert syringe filter to remove any fine particulates.

    • Analyze the calibration standards using a validated HPLC method to generate a calibration curve.

    • Analyze the filtered sample solutions under the same HPLC conditions.

  • Data Analysis and Reporting:

    • Determine the concentration of this compound in the saturated sample solutions by interpolating from the calibration curve.

    • The solubility is reported as the average concentration of the triplicate samples, typically in units of mg/mL or mol/L, at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate the application of the linker and the experimental workflow for determining its solubility.

G cluster_0 Bioconjugation Application Antibody Antibody Linker This compound Antibody->Linker Maleimide-Thiol Coupling Drug_Payload Drug_Payload Drug_Payload->Linker Amide Bond Formation ADC Antibody-Drug Conjugate Linker->ADC

Caption: Conceptual diagram of this compound in ADC formation.

G A Add excess solute to solvent B Equilibrate at constant temperature (24-48 hours) A->B C Centrifuge to separate solid and liquid phases B->C D Filter the supernatant C->D E Quantify concentration using HPLC D->E F Report solubility (e.g., mg/mL) E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

References

A Deep Dive into Discrete PEG (dPEG) versus Polydisperse PEG Linkers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of drug delivery, bioconjugation, and pharmaceutical development. Their inherent properties, such as high water solubility, biocompatibility, and ability to shield molecules from enzymatic degradation and the host immune system, have positioned them as critical components in the design of advanced therapeutics.[1][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic profiles of proteins, peptides, small molecules, and nanoparticles.[3][4]

However, the term "PEG linker" encompasses a broad spectrum of molecules, primarily categorized into two distinct classes: discrete PEG (dPEG®) and polydisperse PEG linkers. Discrete PEGs are single molecular weight compounds with a precisely defined number of ethylene (B1197577) glycol units, whereas polydisperse PEGs consist of a mixture of polymer chains with a distribution of molecular weights.[5][6] This fundamental difference in their composition has profound implications for the purity, characterization, and in vivo performance of the resulting conjugates.[7][8]

This in-depth technical guide provides a comprehensive comparison of discrete and polydisperse PEG linkers, covering their core characteristics, synthesis, and impact on drug development. We will delve into quantitative data, detailed experimental protocols, and visual representations of their application in key therapeutic modalities to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Core Concepts: Defining Discrete and Polydisperse PEG Linkers

The defining characteristic that separates discrete and polydisperse PEG linkers is their molecular weight distribution, quantified by the polydispersity index (PDI).

  • Discrete PEG (dPEG®) Linkers: These are monodisperse, meaning they consist of a single, pure chemical entity with a specific, uniform molecular weight.[5] Consequently, their PDI is equal to 1. This precision is achieved through a controlled, stepwise synthesis process.[9]

  • Polydisperse PEG Linkers: These are a heterogeneous mixture of PEG chains of varying lengths, resulting in a distribution of molecular weights.[6] They are characterized by an average molecular weight, and their PDI is always greater than 1.[8]

This distinction is visually represented in the mass spectrum of each type of linker. A dPEG® linker exhibits a single, sharp peak, whereas a polydisperse PEG shows a broad distribution of peaks.

Comparative Analysis: Physicochemical and Biological Properties

The homogeneity of dPEG® linkers translates into more predictable and consistent physicochemical and biological properties compared to their polydisperse counterparts. The following tables summarize the key differences and quantitative comparisons based on available data.

Table 1: Physicochemical Properties of dPEG® vs. Polydisperse PEG Linkers
PropertyDiscrete PEG (dPEG®) LinkersPolydisperse PEG Linkers
Molecular Weight Single, defined molecular weightAverage molecular weight with a distribution
Polydispersity Index (PDI) 1> 1
Chemical Structure Homogeneous, single chemical entityHeterogeneous mixture of polymer chains
Purity High, well-definedContains a range of PEG chain lengths
Synthesis Controlled, stepwise synthesisAnionic ring-opening polymerization of ethylene oxide
Characterization Straightforward (e.g., NMR, MS)Complex, requires analysis of distribution (e.g., SEC, MALDI-TOF)
Batch-to-Batch Variability LowCan be significant
Table 2: Comparative In Vitro Performance: Protein Adsorption

Non-specific protein adsorption is a critical factor that can lead to rapid clearance of PEGylated nanoparticles from circulation. Studies have shown that the uniform surface layer created by dPEG® linkers is more effective at repelling proteins.

NanoparticlePEG TypeProtein SourceProtein Adsorption Reduction (Compared to Polydisperse PEG2k)Reference
Gold Nanoparticles (AuNPs)dPEG (PEG36)Fetal Bovine Serum (FBS)~70%[10]
Gold Nanoparticles (AuNPs)dPEG (PEG45)Fetal Bovine Serum (FBS)~70%[10]
Gold Nanoparticles (AuNPs)dPEG (PEG36)Human Serum~60%[10]
Gold Nanoparticles (AuNPs)dPEG (PEG45)Human Serum~60%[10]
Table 3: Comparative In Vivo Performance: Pharmacokinetics of PEGylated Gold Nanoparticles in Tumor-Bearing Mice

The homogeneity of dPEG® linkers leads to a more predictable and extended circulation half-life, as well as enhanced accumulation in tumor tissues.

NanoparticlePEG TypeBlood Circulation Half-life (t1/2)Tumor Accumulation (%ID/g) at 24hReference
AuNPsPolydisperse mPEG2k-SHNot explicitly stated, but significantly shorter than dPEG~4[10]
AuNPsdPEG (mPEG36-SH)Significantly prolonged~10[10]
AuNPsdPEG (mPEG45-SH)Significantly prolonged~12[10]
Immunogenicity

While PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been observed and can lead to accelerated blood clearance (ABC) of PEGylated drugs and hypersensitivity reactions.[3][11] The immunogenicity of PEG is influenced by factors such as molecular weight and the nature of the conjugated molecule.[12][13] Although direct quantitative comparisons are limited, the heterogeneity of polydisperse PEGs may contribute to a higher potential for an immune response compared to the well-defined structure of dPEG® linkers.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis, conjugation, and characterization of PEG linkers.

Protocol 1: Synthesis of an Amine-Reactive Discrete PEG (dPEG®) Linker (NHS Ester)

This protocol outlines the activation of a carboxyl-terminated dPEG® to an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Carboxyl-terminated dPEG®

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a clean, dry round bottom flask, dissolve the carboxyl-terminated dPEG® in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine to the dPEG® solution. A typical molar ratio is 1:1.5:1.5 (dPEG®-COOH:DSC:Pyridine).

  • Allow the reaction to stir at room temperature for 24 hours.

  • After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated dPEG®-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting white powder (dPEG®-NHS ester) under vacuum.[10]

Protocol 2: Synthesis of a Thiol-Terminated Polydisperse PEG

This protocol describes a method to introduce a thiol group to a polydisperse PEG.

Materials:

  • Polydisperse PEG

  • Tosyl chloride (TsCl)

  • Sodium hydrosulfide (B80085) (NaSH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Tosylation of PEG: Dissolve polydisperse PEG in DCM and cool in an ice bath. Add TsCl and pyridine, and stir the reaction overnight at room temperature. Wash the organic layer with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tosylated PEG.

  • Thiolation: Dissolve the tosylated PEG in distilled water and add NaSH. Stir the solution under an argon atmosphere for 6 hours at room temperature, followed by 2 hours at 60°C.

  • Neutralize the reaction mixture to pH 7 by the slow addition of HCl.

  • Extract the product three times with DCM.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and reduce the volume by rotary evaporation.

  • Precipitate the thiol-terminated PEG by adding the concentrated solution dropwise into diethyl ether.

  • Collect the precipitate by filtration.[14]

Protocol 3: Amine-Reactive PEGylation of a Protein using an NHS Ester

This protocol details the conjugation of an NHS-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (dPEG® or polydisperse)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[1]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by size exclusion chromatography (SEC) or dialysis.[1][7]

Protocol 4: Thiol-Reactive PEGylation of a Protein using a Maleimide Group

This protocol describes the site-specific conjugation of a maleimide-functionalized PEG linker to a free cysteine residue on a protein.

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine)

  • PEG-Maleimide

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5

  • Reducing agent (e.g., TCEP or DTT), if needed

  • Desalting column

  • Reaction vessels

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. The reducing agent must then be removed using a desalting column immediately prior to adding the PEG-Maleimide.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of PEG-Maleimide to the thiol-containing protein solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the PEGylated protein from unreacted PEG-Maleimide and other reagents using size exclusion chromatography or dialysis.[8][15]

Protocol 5: Characterization of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a common method to separate PEGylated proteins from the unreacted protein and free PEG linker based on their hydrodynamic radius.

Materials:

  • PEGylated protein sample

  • SEC column appropriate for the molecular weight range of the analytes

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the PEGylated protein reaction mixture or purified sample onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector, typically at 280 nm for proteins.

  • Data Analysis: The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size. The unreacted PEG linker may not be detected by UV at 280 nm unless it has a chromophore. The degree of PEGylation can be estimated from the relative peak areas.[16][17]

Protocol 6: Characterization of PEGylated Proteins by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.

Materials:

  • Purified PEGylated protein sample

  • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

  • LC system for online separation (optional)

  • Appropriate solvents and matrix (for MALDI-TOF)

Procedure:

  • Sample Preparation: The sample may need to be desalted and prepared in a volatile buffer (e.g., ammonium (B1175870) acetate) for ESI-MS. For MALDI-TOF, the sample is co-crystallized with a suitable matrix.

  • Mass Analysis: Acquire the mass spectrum of the intact PEGylated protein.

  • Data Analysis: The mass spectrum of a dPEG®-protein conjugate will show a distinct peak corresponding to the mass of the protein plus the mass of the attached dPEG® linker(s). For a polydisperse PEG-protein conjugate, a distribution of peaks will be observed for each degree of PEGylation. Deconvolution of the ESI-MS spectra is often necessary to determine the masses of the different species.[18][19]

Visualization of Applications in Drug Development

Discrete PEG linkers are increasingly utilized in the development of sophisticated biotherapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) due to the precise control they offer over the final construct's properties.

Antibody-Drug Conjugate (ADC) Development Workflow

The development of an ADC is a multi-step process where the linker plays a crucial role in the stability and efficacy of the final product. dPEG® linkers are often favored to ensure a homogeneous drug-to-antibody ratio (DAR).

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation Chemistry cluster_Evaluation Preclinical & Clinical Evaluation Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Linker_Design dPEG® Linker Design Antibody_Development->Linker_Design Payload_Selection Cytotoxic Payload Selection Payload_Selection->Linker_Design Conjugation Site-Specific Conjugation Linker_Design->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization In_Vitro_Testing In Vitro Cytotoxicity Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & Toxicity In_Vitro_Testing->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The linker, often a dPEG® chain, is critical for spanning the distance between the target protein and an E3 ligase to facilitate the formation of a ternary complex.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary_Complex Ternary Complex Formation PROTAC PROTAC Warhead dPEG® Linker E3 Ligase Ligand POI Protein of Interest (Target) PROTAC:warhead->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:e3_ligand->E3_Ligase Recruits Ub Ubiquitin E3_Ligase_bound E3 Ligase Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_Ligase_bound E3_Ligase_bound->POI_bound Ubiquitination

Caption: The catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

The choice between discrete and polydisperse PEG linkers is a critical decision in the design and development of PEGylated therapeutics. While polydisperse PEGs have a historical precedent and can be more cost-effective for large-scale production, the inherent heterogeneity presents significant challenges in characterization, reproducibility, and can potentially lead to a less favorable pharmacokinetic and immunogenicity profile.

Discrete PEG linkers, with their precisely defined structure and molecular weight, offer a superior level of control and predictability. This leads to the production of homogeneous conjugates with improved in vivo performance, including reduced non-specific protein adsorption, longer circulation half-lives, and enhanced target tissue accumulation. As the demand for more sophisticated and precisely engineered biotherapeutics such as ADCs and PROTACs continues to grow, the advantages offered by dPEG® technology position it as the linker of choice for next-generation drug development. This guide provides the foundational knowledge and practical protocols to aid researchers in leveraging the full potential of PEG linkers in their pursuit of innovative and effective therapies.

References

The Maleimide Group: A Cornerstone of Bioconjugation for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core function of the maleimide (B117702) group in bioconjugation, detailing its chemistry, applications, and protocols for the precise engineering of biomolecules.

The covalent modification of biomolecules is a fundamental technique in modern biotechnology and drug development. Among the arsenal (B13267) of chemical tools available, the maleimide group stands out for its exceptional utility in bioconjugation. Its high reactivity and specificity towards thiol (sulfhydryl) groups, particularly those found in cysteine residues of proteins and peptides, have made it an indispensable reagent for creating a wide array of bioconjugates, from fluorescently labeled proteins for basic research to sophisticated antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of the maleimide group's function in bioconjugation, including its underlying reaction mechanism, factors influencing its efficiency, detailed experimental protocols, and its pivotal role in the development of next-generation therapeutics.

Core Chemistry: The Michael Addition Reaction

The primary function of the maleimide group in bioconjugation is to form a stable covalent bond with a thiol group. This reaction proceeds via a Michael addition mechanism, a well-characterized reaction in organic chemistry. In this reaction, the thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This nucleophilic attack leads to the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the thiol-containing biomolecule.[1][2]

The reaction is highly chemoselective for thiols, especially within a specific pH range, making it ideal for the selective modification of cysteine residues in the presence of other nucleophilic functional groups like amines (found in lysine (B10760008) residues).[3][4]

Caption: Chemical reaction of a maleimide with a thiol to form a stable thioether bond.

Key Parameters Influencing Reaction Efficiency

The success of a maleimide-thiol conjugation reaction is contingent on several critical experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired bioconjugate while minimizing side reactions.

ParameterOptimal Range/ConditionRationale & Considerations
pH 6.5 - 7.5In this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide.[3][4] At pH values above 7.5, the competing reaction with amines becomes more significant, and the maleimide ring is more susceptible to hydrolysis.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4]
Temperature 4°C to Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature. For sensitive biomolecules, performing the reaction at 4°C can help maintain their stability, although the reaction rate will be slower.
Stoichiometry 10-20 fold molar excess of maleimideA molar excess of the maleimide reagent is typically used to drive the reaction to completion, especially when labeling proteins. However, the optimal ratio may vary depending on the number of available thiols and the steric hindrance of the biomolecule.[5]
Solvent Aqueous buffers (e.g., PBS, HEPES, Tris)The reaction is compatible with a wide range of aqueous buffers. It is crucial that the buffer does not contain any thiol-containing reagents (e.g., dithiothreitol (B142953) [DTT]). For maleimides with poor aqueous solubility, a co-solvent such as DMSO or DMF can be used.[6]
Reducing Agents TCEP (Tris(2-carboxyethyl)phosphine)To ensure the availability of free thiols, disulfide bonds within proteins may need to be reduced. TCEP is the reducing agent of choice as it is thiol-free and does not need to be removed prior to the addition of the maleimide.[3] If DTT is used, it must be completely removed before initiating the conjugation reaction.

Stability of the Maleimide-Thiol Adduct

While the thioether bond formed is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione (B108866) in vivo.[7] The stability of the adduct is influenced by the substituents on the maleimide ring and the local environment of the thioether bond.[8]

Maleimide DerivativeKey Stability Features
N-Alkyl Maleimides Commonly used but the resulting adducts can be prone to retro-Michael reaction.
N-Aryl Maleimides React approximately 2.5 times faster than N-alkyl maleimides and the resulting thio-succinimide ring undergoes faster hydrolysis, which stabilizes the conjugate against thiol exchange.[9]
Dibromomaleimides Allow for rapid conjugation and the resulting adducts can be stabilized through subsequent reactions.[10]
2,3-Dimethylmaleimide A "next-generation" maleimide designed to form more stable adducts.[1]

Hydrolysis of the succinimide (B58015) ring in the thioether adduct to form a succinamic acid derivative can prevent the retro-Michael reaction and enhance the long-term stability of the conjugate.[11]

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent and impactful application of maleimide chemistry is in the development of Antibody-Drug Conjugates (ADCs).[] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The maleimide group is frequently used to attach the cytotoxic payload to the antibody, often through engineered cysteine residues.[13]

ADC_Pathway Figure 2. Conceptual Signaling Pathway of an Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (Maleimide-linked) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Cellular_Target Cellular Target (e.g., DNA, Microtubules) Payload_Release->Cellular_Target 5. Drug Action Apoptosis Apoptosis (Cell Death) Cellular_Target->Apoptosis

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker for targeted cancer therapy.

The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and traffics to the lysosome.[14][] Inside the lysosome, the linker is cleaved, or the antibody is degraded, releasing the cytotoxic payload to kill the cancer cell.[16][17] The stability of the maleimide-linker is crucial for the ADC's efficacy and safety, as premature release of the drug can lead to off-target toxicity.[]

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein and a peptide.

Protocol 1: Site-Specific Antibody Conjugation

This protocol describes the conjugation of a maleimide-functionalized drug to an antibody with engineered cysteine residues.

Materials:

  • Antibody solution (e.g., 1-10 mg/mL in PBS, pH 7.2)

  • TCEP (Tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM in water)

  • Maleimide-functionalized drug stock solution (e.g., 10 mM in DMSO)

  • Degassed conjugation buffer (e.g., PBS, pH 7.2)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: To the antibody solution, add a 10-fold molar excess of TCEP solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

  • Buffer Exchange (Optional but Recommended): Remove excess TCEP by buffer exchange into degassed conjugation buffer using a desalting column or spin filtration.

  • Conjugation: Add a 10-20 fold molar excess of the maleimide-functionalized drug stock solution to the reduced antibody solution.

  • Incubation: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if the drug is light-sensitive.

  • Purification: Purify the resulting ADC from unreacted drug and other small molecules using size-exclusion chromatography.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol 2: Fluorescent Labeling of a Peptide

This protocol outlines the labeling of a cysteine-containing peptide with a fluorescent maleimide dye.

Materials:

  • Peptide solution (e.g., 1 mg/mL in degassed buffer, pH 7.0)

  • TCEP solution (e.g., 10 mM in water)

  • Fluorescent maleimide dye stock solution (e.g., 10 mM in DMSO)

  • Degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the degassed conjugation buffer.

  • Reduction (if necessary): If the peptide can form disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Conjugation: Add a 1.5 to 5-fold molar excess of the fluorescent maleimide dye stock solution to the peptide solution.

  • Incubation: Mix and incubate the reaction for 2 hours at room temperature in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine.

  • Purification: Purify the labeled peptide using reverse-phase HPLC.

  • Characterization: Confirm the successful labeling and purity of the peptide by mass spectrometry and UV-Vis spectroscopy.[19][20]

G Figure 3. General Experimental Workflow for Maleimide-Thiol Bioconjugation A 1. Prepare Biomolecule (e.g., Protein, Peptide) B 2. Reduce Disulfide Bonds (Optional, with TCEP) A->B D 4. Conjugation Reaction (pH 6.5-7.5) B->D C 3. Prepare Maleimide Reagent (e.g., in DMSO) C->D E 5. Quench Reaction (Optional) D->E F 6. Purify Conjugate (e.g., SEC, HPLC) E->F G 7. Characterize Conjugate (e.g., MS, UV-Vis) F->G

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Conclusion

The maleimide group is a powerful and versatile tool in the field of bioconjugation. Its high selectivity for thiols, coupled with mild and efficient reaction conditions, has made it a go-to chemical handle for the precise modification of biomolecules. From fundamental research applications like protein labeling to the development of life-saving therapeutics such as ADCs, the maleimide-thiol reaction continues to be a cornerstone of modern biotechnology and drug discovery. A thorough understanding of its reaction mechanism, the factors influencing its performance, and the stability of the resulting conjugate is paramount for its successful implementation in the laboratory and in the development of novel bioconjugates with enhanced efficacy and safety profiles.

References

The Strategic Imperative of mPEG24 Chains in ADC Linker Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, delivering potent cytotoxic payloads directly to tumor cells while minimizing systemic toxicity. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's overall efficacy, stability, and pharmacokinetic profile. This technical guide provides an in-depth examination of the multifaceted role of the monodisperse methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) chain, specifically the 24-unit variant (mPEG24), in modern ADC linker technology. We will explore its fundamental purpose, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Introduction: The Challenge of Hydrophobicity and Heterogeneity in ADCs

The efficacy of an ADC is contingent on a delicate balance between the antibody's targeting specificity and the payload's cytotoxic potency. Many highly effective cytotoxic agents are inherently hydrophobic, which poses significant challenges in ADC development.[1][2] Conjugating these hydrophobic molecules to an antibody can lead to:

  • Aggregation: Hydrophobic interactions can cause ADC molecules to clump together, reducing their solubility and potentially leading to immunogenicity and rapid clearance from circulation.[1][3]

  • Reduced Pharmacokinetics (PK): Aggregated or overly hydrophobic ADCs are often quickly cleared by the reticuloendothelial system, limiting their circulation time and ability to reach the tumor site.[4]

  • Limited Drug-to-Antibody Ratio (DAR): Attempts to increase the potency by attaching more drug molecules (higher DAR) often fail due to increased hydrophobicity and aggregation.[5]

The mPEG24 chain is a key engineering element integrated into linker design to overcome these challenges, thereby enhancing the therapeutic window of the ADC.

Core Functions of the mPEG24 Chain in ADC Linkers

The incorporation of an mPEG24 chain into an ADC linker serves several critical functions, primarily revolving around mitigating the hydrophobicity of the payload and improving the overall physicochemical properties of the conjugate.

Enhancing Hydrophilicity and Solubility

The primary purpose of the mPEG24 chain is to impart hydrophilicity to the ADC.[] Polyethylene glycol is a water-soluble polymer that, when incorporated into the linker, can effectively mask the hydrophobicity of the payload.[1] This is achieved through the formation of a "hydration shell" around the drug-linker moiety, which significantly increases the overall water solubility of the ADC.[1][7] This enhanced solubility is crucial for preventing aggregation, ensuring the ADC remains stable and active in systemic circulation.[1][8]

Improving Pharmacokinetic Profile

The hydrophilic and flexible nature of the mPEG24 chain creates a "steric cloud" that shields the ADC from premature clearance mechanisms.[8] This steric hindrance reduces non-specific interactions with blood components and uptake by the mononuclear phagocyte system, leading to:

  • Prolonged Circulation Half-Life (t½): ADCs with PEG linkers exhibit slower plasma clearance and a longer half-life, allowing more time for the ADC to reach and accumulate in the tumor tissue.[4][][7]

  • Increased Exposure (AUC): The extended circulation time results in a greater area under the plasma concentration-time curve (AUC), indicating higher overall drug exposure to the tumor.[5]

Enabling Higher Drug-to-Antibody Ratios (DAR)

By counteracting the hydrophobicity of the payload, mPEG24 linkers enable the development of ADCs with higher DARs without inducing aggregation.[5][7] This allows for the delivery of a greater number of cytotoxic molecules per antibody, which can enhance the potency of the ADC, particularly against tumors with low antigen expression.[5][9]

Reducing Immunogenicity and Off-Target Toxicity

The PEG chain can shield potential epitopes on the payload or linker, reducing the risk of an immune response against the ADC.[7] By preventing aggregation and minimizing non-specific binding, the mPEG24 linker also helps to reduce off-target toxicities.[7]

Quantitative Data Analysis

The benefits of incorporating PEG chains into ADC linkers have been demonstrated quantitatively in numerous studies. The following tables summarize key findings on how PEGylation, including the use of mPEG24, impacts ADC properties.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

PEG Chain LengthClearance Rate (mL/day/kg)Tolerability (at 50 mg/kg)
< PEG8Rapidly IncreasedNot Tolerated
≥ PEG8SlowerWell Tolerated
mPEG24Significantly Slower (vs. non-PEG)Significantly Improved

Data synthesized from studies evaluating the effect of PEG spacer length on ADC clearance and tolerability. Shorter PEG chains (<8 units) resulted in rapid clearance and poor tolerability, while longer chains (≥8 units, including 24 units) significantly improved the pharmacokinetic profile and were well-tolerated.[10]

Table 2: Comparative In Vivo Efficacy of ADCs with and without mPEG24 Linker

ADC ConstructTumor ModelDoseOutcome
ADC without PEGXenograft0.5 mg/kgTumor Growth Inhibition
ADC with mPEG24Xenograft0.5 mg/kgComplete Tumor Regression

This table represents findings from studies comparing the in vivo efficacy of ADCs. In a Karpas-299 mouse xenograft model, an ADC with an optimized drug-linker design including a PEG moiety showed complete tumor regression and a high rate of tumor-free survivors at a single 0.5 mg/kg dose, outperforming ADCs with less optimized linkers.[11]

Visualization of Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes relevant to mPEG24-containing ADCs.

ADC_Properties_Workflow cluster_linker mPEG24 Linker Properties cluster_benefits Resulting ADC Benefits prop1 Hydrophilicity benefit1 Improved Solubility (Reduced Aggregation) prop1->benefit1 benefit3 Higher Tolerated DAR prop1->benefit3 prop2 Steric Hindrance benefit2 Enhanced Pharmacokinetics (Longer Half-life) prop2->benefit2 benefit4 Reduced Off-Target Toxicity prop2->benefit4 prop3 Flexibility prop3->benefit2

Logical relationship between mPEG24 properties and ADC benefits.

ADC_Development_Workflow start Start: ADC Design linker_synthesis Linker Synthesis (mPEG24-Drug Moiety) start->linker_synthesis conjugation Antibody-Linker Conjugation linker_synthesis->conjugation purification Purification & Characterization (DAR determination) conjugation->purification in_vitro In Vitro Assays (Cytotoxicity, Stability) purification->in_vitro in_vivo In Vivo Studies (PK, Efficacy, Toxicology) in_vitro->in_vivo end Lead Candidate in_vivo->end

General workflow for the development of an ADC with an mPEG24 linker.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Signaling RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Signaling ADC Anti-HER2 ADC (with mPEG24 Linker) ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Mechanism of action of a HER2-targeted ADC and disruption of signaling.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs containing mPEG24 linkers. Below are representative methodologies for key stages of ADC development and testing.

Protocol for ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized mPEG24-drug linker to a monoclonal antibody through the reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).

  • Maleimide-mPEG24-payload linker dissolved in an organic solvent (e.g., DMSO).

  • Conjugation buffer: pH 7.5 buffer containing 50 mM sodium phosphate, 50 mM sodium chloride, and 2 mM EDTA.[12]

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Reduction:

    • Dilute the mAb to a working concentration (e.g., 10 mg/mL) in the conjugation buffer.

    • Add a calculated molar excess of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction. The amount of TCEP will determine the number of available sulfhydryl groups and thus the final DAR.[12]

    • Incubate the mixture at 37°C for 1-3 hours.[12]

    • Remove excess TCEP using a desalting column or centrifugal concentrator with a 30 kDa cutoff.[12]

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-mPEG24-payload solution to the reduced antibody. A typical molar excess of the drug-linker is 1.5-2.0 fold over the available sulfhydryl groups.

    • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C to form a stable thioether bond.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).

    • Characterize the purified ADC to determine its concentration (e.g., by UV-Vis spectroscopy at 280 nm), aggregation level (by SEC), and average DAR (e.g., by hydrophobic interaction chromatography or mass spectrometry).[13]

Protocol for In Vitro Cytotoxicity (MTT) Assay

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • ADC, isotype control antibody, and free payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[14]

Procedure:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of medium.[15]

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, isotype control, and free payload in complete medium.

    • Add 50 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.[14]

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[14]

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][14]

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.[14]

  • Data Analysis:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the data and determine the IC50 (the concentration of ADC that inhibits cell growth by 50%).

Protocol for Pharmacokinetic Analysis in a Rodent Model

This protocol outlines a typical study to evaluate the pharmacokinetic properties of an ADC in rats.

Materials:

  • Sprague-Dawley rats (or other appropriate rodent model).

  • ADC formulation in a sterile vehicle (e.g., saline).

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).

  • Analytical system for quantifying ADC levels (e.g., ELISA or LC-MS/MS).

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the ADC to a cohort of rats (n=3-5 per group) via the tail vein. A typical dose might be 3-10 mg/kg.[10][16]

  • Serial Blood Collection:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).[17]

  • Plasma Preparation:

    • Process the blood by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.[17]

  • Bioanalysis:

    • Quantify the concentration of different ADC analytes in the plasma samples, such as total antibody and conjugated ADC (antibody with at least one drug molecule).[18] ELISA is commonly used for this purpose.

  • Data Analysis:

    • Plot the plasma concentration versus time data for each analyte.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).[18]

Conclusion

The mPEG24 chain is not merely a spacer but a multifunctional and indispensable component in modern ADC linker technology. Its ability to enhance hydrophilicity, improve pharmacokinetic profiles, and enable higher drug loading directly addresses fundamental challenges in ADC development. By mitigating the liabilities of potent hydrophobic payloads, mPEG24-containing linkers contribute significantly to the creation of more stable, tolerable, and efficacious antibody-drug conjugates. The strategic application of this technology, guided by rigorous quantitative analysis and detailed experimental validation, will continue to drive the development of next-generation ADCs with improved therapeutic indices for the treatment of cancer.

References

The Role of Glutamic Acid in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of glutamic acid into polyethylene (B3416737) glycol (PEG) linkers represents a significant advancement in bioconjugation and drug delivery. This guide provides a comprehensive technical overview of the functions, applications, and experimental considerations of glutamic acid-containing PEG linkers. By leveraging the unique properties of this amino acid, researchers can design sophisticated drug delivery systems with enhanced stability, targeted release, and improved therapeutic efficacy.

Core Functions of Glutamic Acid in PEG Linkers

Glutamic acid's carboxylic acid side chain imparts several beneficial properties to PEG linkers, making them highly versatile for various applications in drug development.

pH-Responsive Drug Release

The carboxylic acid groups of glutamic acid residues provide a mechanism for pH-sensitive drug release. In physiological conditions (pH 7.4), these groups are deprotonated and negatively charged. However, in the acidic microenvironment of tumors or within endosomes and lysosomes (pH 5.0-6.5), they become protonated.[1] This change in charge can trigger conformational changes in the polymer, leading to the disassembly of nanoparticles or the cleavage of acid-labile bonds, and subsequent release of the conjugated drug.[1][2][][4][5] This targeted release mechanism minimizes systemic toxicity by ensuring the drug is primarily active at the desired site.

Enhanced Stability and Enzymatic Cleavage in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, glutamic acid plays a crucial role in stabilizing linkers in circulation while allowing for specific enzymatic cleavage at the tumor site. The glutamic acid-valine-citrulline (EVCit) linker, for example, has demonstrated significantly enhanced stability in mouse plasma compared to the conventional valine-citrulline (VCit) linker, which is prone to premature cleavage by mouse carboxylesterase.[6][7][8] Despite this increased stability, the EVCit linker remains susceptible to cleavage by lysosomal proteases like cathepsin B within tumor cells, ensuring the payload is released where it is needed.[6][9]

Bioconjugation and Scaffolding

The carboxylic acid side chains of glutamic acid serve as versatile handles for conjugating drugs, targeting ligands, or other molecules through the formation of stable amide or ester bonds.[9][10] Furthermore, glutamic acid can act as a branching point to create multi-arm linkers or to form dimeric peptides, which can lead to enhanced binding affinity for their targets.[11][12]

Transglutaminase-Mediated Conjugation

PEG linkers containing a glutamine residue (the amide form of glutamic acid) can be site-specifically conjugated to proteins containing lysine (B10760008) residues using the enzyme transglutaminase.[7][13][14][15] This enzymatic approach allows for the creation of homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing glutamic acid-containing PEG linkers.

Table 1: Stability of Glutamic Acid-Containing ADC Linkers in Mouse Plasma

Linker TypeHalf-life in Mouse PlasmaReference
Valine-Citrulline (VCit)~2 days[10]
Glutamic Acid-Valine-Citrulline (EVCit)~12 days[10]

Table 2: In Vivo Efficacy of ADCs with Different Linkers in a Xenograft Mouse Model

ADC LinkerTumor Growth InhibitionReference
Valine-Citrulline (VCit)Moderate[6][7]
Glutamic Acid-Valine-Citrulline (EVCit)Significantly higher than VCit[6][7]

Table 3: Characteristics of Poly(glutamic acid)-PEG Nanoparticles for Doxorubicin (B1662922) Delivery

Nanoparticle FormulationParticle Size (nm)Drug Loading Content (%)pH for 50% Drug Release (in 24h)Reference
α-PGA/DOX NPs110.466.2~5.5[16]
MSN-PLGA-DOXNot specifiedHigh~5.5 (higher release than at 7.4)[17]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving glutamic acid-containing PEG linkers.

Synthesis of a Poly(γ-glutamic acid)-NHS Ester

This protocol describes the activation of the carboxylic acid groups on poly(γ-glutamic acid) (γ-PGA) with N-hydroxysuccinimide (NHS) to create a reactive intermediate for conjugation to amine-containing molecules.[18][19]

Materials:

  • Poly(γ-glutamic acid) (γ-PGA)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Dissolve γ-PGA in DMSO to a final concentration of 50 mg/mL.

  • Add NHS to the γ-PGA solution. The molar ratio of NHS to the carboxylic acid groups of γ-PGA can be varied to control the degree of esterification (e.g., 1:2).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).

  • The resulting γ-PGA-NHS ester solution can be used for subsequent conjugation reactions. The degree of esterification can be determined using techniques like NMR.

In Vitro Drug Release from pH-Sensitive Nanoparticles

This protocol outlines a common method for assessing the pH-dependent release of a drug from nanoparticles.[1][20][21][22][23]

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 6.5, and 5.5)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or magnetic stirrer

Procedure:

  • Suspend a known amount of the drug-loaded nanoparticles in a specific volume of PBS (e.g., 5 mL).

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in a larger volume of PBS (e.g., 100 mL) at the desired pH (7.4, 6.5, or 5.5).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from outside the dialysis bag.

  • Replace the withdrawn volume with an equal volume of fresh PBS at the same pH to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Transglutaminase-Mediated PEGylation of a Protein

This protocol describes the site-specific conjugation of a glutamine-containing PEG linker to a protein.[14][15][24]

Materials:

  • Protein of interest (e.g., an antibody)

  • Glutamine-containing PEG linker

  • Microbial transglutaminase (TGase)

  • Reaction buffer (e.g., 100 mM MOPS, pH 7.5)

Procedure:

  • Prepare stock solutions of the protein, PEG linker, and TGase in the reaction buffer.

  • In a reaction vessel, combine the protein, PEG linker, and TGase at a specific molar ratio (e.g., 1:20:1 protein:linker:TGase).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 6 hours), followed by incubation at room temperature overnight.

  • The resulting PEGylated protein can be purified using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography.

  • Characterize the conjugate to determine the degree of PEGylation and the site of modification using methods like SDS-PAGE, mass spectrometry, and peptide mapping.

Quantification of Nanoparticle Cellular Uptake by Flow Cytometry

This protocol details how to quantitatively assess the internalization of fluorescently labeled nanoparticles into cells.[2][11][25][26][27]

Materials:

  • Fluorescently labeled nanoparticles

  • Cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorescently labeled nanoparticles and incubate for a specific period (e.g., 4 or 24 hours). Include untreated cells as a negative control.

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Detach the cells from the plate using trypsin-EDTA.

  • Centrifuge the cell suspension to pellet the cells and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify nanoparticle uptake.

In Vivo Stability Assessment of an ADC

This protocol describes a general workflow for evaluating the stability of an ADC in a mouse model.[28][29][30]

Materials:

  • Antibody-drug conjugate (ADC)

  • Animal model (e.g., nude mice)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical methods for quantifying total antibody and conjugated antibody (e.g., ELISA, LC-MS)

Procedure:

  • Administer a single intravenous dose of the ADC to the mice.

  • At various time points post-dose (e.g., 1, 6, 24, 48, 96, 168 hours), collect blood samples from a subset of animals.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples to determine the concentration of the total antibody (both conjugated and deconjugated) and the intact ADC (antibody with the payload attached).

  • The pharmacokinetic parameters, including the half-life of the total antibody and the ADC, can be calculated to assess the in vivo stability of the linker.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of glutamic acid in PEG linkers.

pH_Responsive_Drug_Release Mechanism of pH-Responsive Drug Release cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) NP_stable Nanoparticle with Glutamic Acid-PEG Linker (Drug Encapsulated) Drug_retained NP_stable->Drug_retained Drug is retained, -COO⁻ groups are ionized NP_destabilized Nanoparticle destabilizes due to -COOH protonation NP_stable->NP_destabilized EPR Effect & Lower pH Drug_released Drug is Released NP_destabilized->Drug_released Conformational change

Mechanism of pH-responsive drug release from a nanoparticle.

EVCit_Linker_Cleavage Enzymatic Cleavage of EVCit Linker in ADC cluster_0 Circulation (pH 7.4) cluster_1 Tumor Cell Lysosome ADC_intact Intact ADC (Antibody-EVCit-Drug) Stable ADC_intact->Stable Linker is stable ADC_internalized ADC Internalized ADC_intact->ADC_internalized Binding & Internalization Cleavage Cathepsin B Cleavage ADC_internalized->Cleavage Drug_release Active Drug Released Cleavage->Drug_release Cell_death Apoptosis Drug_release->Cell_death Induces

Enzymatic cleavage of an EVCit linker in an ADC.

ADC_Stability_Workflow Experimental Workflow for In Vivo ADC Stability start Start adc_admin Administer ADC to Animal Model (IV) start->adc_admin blood_collection Collect Blood Samples at Time Points adc_admin->blood_collection plasma_prep Prepare Plasma blood_collection->plasma_prep analysis Analyze Plasma Samples plasma_prep->analysis total_ab Quantify Total Antibody (e.g., ELISA) analysis->total_ab Method 1 conj_ab Quantify Conjugated Antibody (e.g., LC-MS) analysis->conj_ab Method 2 pk_analysis Pharmacokinetic Analysis total_ab->pk_analysis conj_ab->pk_analysis half_life Determine Half-life of Total and Conjugated Ab pk_analysis->half_life end End half_life->end

Workflow for assessing in vivo ADC stability.

TGase_Conjugation_Workflow Workflow for Transglutaminase-Mediated Conjugation start Start reagent_prep Prepare Protein, Gln-PEG Linker, and TGase Solutions start->reagent_prep reaction_setup Combine Reagents in Reaction Buffer (pH 7.5) reagent_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation purification Purify Conjugate (e.g., SEC) incubation->purification characterization Characterize Conjugate purification->characterization sds_page SDS-PAGE characterization->sds_page mass_spec Mass Spectrometry characterization->mass_spec peptide_map Peptide Mapping characterization->peptide_map end End sds_page->end mass_spec->end peptide_map->end

Workflow for transglutaminase-mediated conjugation.

References

Methodological & Application

Application Notes and Protocols for Mal-PEG4-Glu(OH)-NH-m-PEG24 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the sequential conjugation of two different molecules to the bifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This linker is designed for advanced bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic or diagnostic agents.

The this compound linker possesses two distinct reactive functionalities:

  • A Maleimide (B117702) group at one terminus, which reacts specifically with sulfhydryl (thiol) groups on molecules such as cysteine residues in proteins or peptides. This reaction proceeds readily at neutral pH to form a stable thioether bond.

  • A Glutamic acid residue which provides carboxylic acid groups that can be activated to react with primary amine groups on a second molecule, forming a stable amide bond.

This protocol outlines a two-step sequential conjugation strategy, starting with the maleimide-thiol reaction followed by the carboxyl-amine conjugation. This sequence is generally recommended to ensure the stability and reactivity of both functional groups.

Experimental Protocols

Part 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing molecule (e.g., a protein with an available cysteine residue) to the maleimide group of the linker.

Materials:

  • This compound linker

  • Thiol-containing molecule (e.g., protein, peptide)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, free of thiols.[1][2][3]

  • Degassing equipment for buffer

  • Reducing agent (optional, for proteins with disulfide bonds): e.g., TCEP (Tris(2-carboxyethyl)phosphine)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.[1][2]

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in degassed Conjugation Buffer.

    • If the protein's cysteine residues are in the form of disulfide bonds, reduction may be necessary. Incubate the protein with a 5-10 fold molar excess of TCEP for 1-2 hours at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Reaction Setup:

    • Immediately after preparing the thiol-containing molecule, dissolve the this compound linker in the Conjugation Buffer.

    • Add a 10- to 20-fold molar excess of the dissolved linker to the thiol-containing molecule solution.[1][2][3]

  • Incubation:

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1][2][3]

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a 2-fold molar excess of L-cysteine or β-mercaptoethanol relative to the starting amount of the maleimide linker and incubate for 30 minutes.

  • Purification:

    • Purify the resulting conjugate (Molecule 1-Linker) using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagents.[1][2]

Part 2: Carboxyl-Amine Conjugation

This protocol describes the conjugation of an amine-containing molecule to the glutamic acid carboxyl groups of the Molecule 1-Linker conjugate prepared in Part 1. This is achieved using EDC/NHS chemistry.

Materials:

  • Purified Molecule 1-Linker conjugate

  • Amine-containing molecule (Molecule 2)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Purification system: Size-exclusion chromatography (SEC) or other appropriate chromatography method.

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxyl Groups:

    • Dissolve the Molecule 1-Linker conjugate in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS/Sulfo-NHS to the conjugate solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation Reaction:

    • Adjust the pH of the activated conjugate solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule (Molecule 2) to the activated conjugate solution. A 5- to 10-fold molar excess of the amine-containing molecule is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification:

    • Purify the final conjugate (Molecule 1-Linker-Molecule 2) using SEC or another suitable chromatography method to remove unreacted molecules and byproducts.

Data Presentation

ParameterMaleimide-Thiol ConjugationCarboxyl-Amine Conjugation
Molar Ratio (Linker:Molecule) 10-20 : 11 : 5-10 (Activated Linker : Molecule 2)
pH 7.0 - 7.4Activation: 4.5-6.0, Coupling: 7.2-7.5
Temperature Room Temp. or 4°CRoom Temp. or 4°C
Reaction Time 2-4 hours or overnightActivation: 15-30 min, Coupling: 2h - overnight
Purification Method SEC, DialysisSEC, Chromatography

Visualizations

G Chemical Structure of this compound cluster_maleimide Maleimide Group (Reacts with Thiols) cluster_peg4 PEG4 Spacer cluster_glu Glutamic Acid (Reacts with Amines) cluster_peg24 m-PEG24 Spacer Mal Maleimide PEG4 -(CH2CH2O)4- Mal->PEG4 Glu -Glu(OH)-NH- PEG4->Glu mPEG24 -(CH2CH2O)24-CH3 Glu->mPEG24

Caption: Structure of the bifunctional linker.

G Sequential Conjugation Workflow cluster_step1 Step 1: Maleimide-Thiol Reaction cluster_step2 Step 2: Carboxyl-Amine Reaction A Thiol-containing Molecule (Molecule 1) C Incubate at pH 7.0-7.4 A->C B This compound Linker B->C D Purify Intermediate Conjugate C->D E Activate Carboxyls with EDC/NHS at pH 4.5-6.0 D->E G Incubate at pH 7.2-7.5 E->G F Amine-containing Molecule (Molecule 2) F->G H Purify Final Conjugate G->H

Caption: Overall experimental workflow.

G Signaling Pathway of Conjugation Reactions cluster_thiol Maleimide-Thiol Reaction cluster_amine Carboxyl-Amine Reaction Thiol Molecule 1-SH Thioether Molecule 1-S-Linker (Stable Thioether Bond) Thiol->Thioether Maleimide Linker-Maleimide Maleimide->Thioether Carboxyl Linker-COOH Activated Linker-CO-NHS (Activated Ester) Carboxyl->Activated Activation EDC_NHS EDC, NHS Amide Linker-CO-NH-Molecule 2 (Stable Amide Bond) Activated->Amide Coupling Amine Molecule 2-NH2 Amine->Amide

Caption: Chemical reaction pathways.

References

Application Notes and Protocols for Thiol-Maleimide Reaction with Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This Michael addition reaction forms a stable covalent thioether bond between a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, and the maleimide (B117702) moiety.[1][3] The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the competing reaction with amines at a neutral pH.[2][4] These characteristics make it an invaluable tool for the site-specific modification of biomolecules, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][2]

The Mal-PEG4-Glu(OH)-NH-m-PEG24 is a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for advanced bioconjugation applications. This heterobifunctional linker features a thiol-reactive maleimide group at one terminus and a protected glutamic acid residue with a long-chain methoxy-PEG tail at the other. The discrete nature of the PEG chains ensures uniformity in the final conjugate, a critical attribute for therapeutic applications. The PEGylated structure enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic profile by reducing immunogenicity and increasing circulation half-life.[5][6] The glutamic acid residue provides a site for potential further modification or can influence the overall charge and properties of the conjugate. This application note provides a detailed protocol for the conjugation of a thiol-containing biomolecule with this compound, along with relevant data and diagrams to guide researchers in its effective use.

Reaction Mechanism and Workflow

The thiol-maleimide conjugation proceeds via a Michael addition mechanism where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.[1][3]

Thiol_Maleimide_Reaction reactant1 Thiol-containing Biomolecule (R-SH) product Stable Thioether Conjugate reactant1->product pH 6.5-7.5 reactant2 This compound reactant2->product

Caption: General scheme of the thiol-maleimide reaction.

A typical experimental workflow for the conjugation process is outlined below. It involves the preparation of the thiol-containing biomolecule, which may require the reduction of existing disulfide bonds, followed by the conjugation reaction and subsequent purification of the final product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_thiol Prepare Thiol-containing Biomolecule conjugation Thiol-Maleimide Conjugation prep_thiol->conjugation prep_peg Prepare this compound Solution prep_peg->conjugation purify Purify Conjugate (e.g., SEC, IEX) conjugation->purify analyze Characterize Conjugate (e.g., MS, HPLC) purify->analyze

Caption: A typical experimental workflow for bioconjugation.

Quantitative Data Summary

The efficiency and stability of the thiol-maleimide conjugation can be influenced by several factors. The following tables summarize key quantitative data derived from literature for similar conjugation reactions.

Table 1: Factors Affecting Thiol-Maleimide Reaction Efficiency

ParameterOptimal Range/ConditionEffect on Reaction
pH 6.5 - 7.5Maximizes thiol reactivity and minimizes amine reactivity.[4]
Temperature 4°C to 25°CLower temperatures can be used for sensitive proteins.[7]
Maleimide:Thiol Molar Ratio 2:1 to 20:1An excess of the maleimide reagent drives the reaction to completion.[8]
Reaction Time 30 minutes to 4 hoursGenerally rapid, but can be extended for complete reaction.[8]
Buffer Composition Phosphate, HEPES, Tris (thiol-free)Avoid buffers containing thiols.[7]

Table 2: Stability of Thiol-Maleimide Conjugates

ConditionStability ConsiderationMitigation Strategy
Physiological pH Susceptible to retro-Michael reaction (thiol exchange)Hydrolysis of the succinimide (B58015) ring enhances stability.[3]
High pH (>8.0) Increased rate of maleimide ring hydrolysisCan be used as a strategy to stabilize the conjugate post-reaction.
Presence of excess thiols (e.g., glutathione) Can lead to deconjugation via thiol exchangePrompt purification of the conjugate is recommended.

Experimental Protocols

Materials
  • Thiol-containing biomolecule (e.g., cysteine-containing peptide or protein)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX) columns

  • Analytical Instruments: UV-Vis spectrophotometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) system

Protocol for Thiol-Maleimide Conjugation
  • Preparation of Thiol-Containing Biomolecule:

    • Dissolve the thiol-containing biomolecule in degassed Reaction Buffer to a concentration of 1-10 mg/mL.[7]

    • If the biomolecule contains disulfide bonds, reduction is necessary to generate free thiols. Add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[7] TCEP is preferred over DTT as it does not need to be removed prior to the conjugation step.

    • Determine the free thiol concentration using Ellman's reagent if necessary.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10-20 mg/mL. The reagent is moisture-sensitive and should be handled accordingly.

  • Conjugation Reaction:

    • Add the this compound solution to the thiol-containing biomolecule solution. A molar excess of the maleimide-PEG reagent (typically 5- to 20-fold over the thiol content) is recommended to ensure complete reaction.[8]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[7] Protect from light if any components are light-sensitive.

  • Quenching the Reaction:

    • (Optional) To quench any unreacted maleimide groups, add a 2- to 5-fold molar excess of a small molecule thiol, such as L-cysteine or N-acetylcysteine, and incubate for an additional 30 minutes.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted PEG reagent and biomolecule using an appropriate chromatography method.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.[9]

      • Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a significantly different isoelectric point compared to the starting materials.[9]

    • Monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially another wavelength if the PEG linker or a payload has a distinct chromophore.

Characterization of the Conjugate
  • Purity and Heterogeneity Analysis:

    • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.[9]

    • HPLC (Reversed-Phase or Size-Exclusion): To assess the purity of the conjugate and quantify the amount of unconjugated starting materials.[9]

  • Confirmation of Conjugation and Determination of Drug-to-Antibody Ratio (DAR):

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to determine the molecular weight of the conjugate, confirming the covalent attachment of the PEG linker and allowing for the calculation of the average number of linkers per biomolecule (e.g., DAR in the case of ADCs).[9]

Signaling Pathways and Logical Relationships

In the context of Antibody-Drug Conjugates (ADCs), the this compound linker plays a crucial role in connecting the antibody to a cytotoxic payload. The following diagram illustrates the conceptual pathway of an ADC utilizing such a linker for targeted cancer therapy.

ADC_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (with PEG Linker) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell Binding to Antigen Internalization Internalization TumorCell->Internalization Receptor-Mediated Endocytosis Lysosome Lysosome Internalization->Lysosome DrugRelease Payload Release Lysosome->DrugRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

Caption: Conceptual pathway of an ADC for targeted cancer therapy.

References

Application Notes and Protocols: EDC/NHS Coupling with Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker designed for advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1] This linker possesses three key domains:

  • A Maleimide Group (Mal-): Provides a reactive handle for covalent attachment to thiol groups (-SH), commonly found in cysteine residues of proteins and antibodies.[2][3] The reaction proceeds efficiently at a pH between 6.5 and 7.5 to form a stable thioether bond.[4][5]

  • A Glutamic Acid with a Free Carboxylic Acid (-Glu(OH)-): This side-arm carboxyl group is the target for activation. It can be reacted with primary amines to form stable amide bonds using carbodiimide (B86325) chemistry.[1]

  • A Methoxy-Terminated PEG Chain (-m-PEG24): The long, hydrophilic PEG spacer enhances the solubility and stability of the conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final molecule.[6][7]

The core of this protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This is a robust and widely used two-step method for covalently coupling a carboxyl group to a primary amine.[8][9]

  • Step 1: Activation. EDC first activates the carboxyl group on the glutamic acid residue of the linker to form a highly reactive O-acylisourea intermediate.

  • Step 2: Stabilization and Coupling. This intermediate can react directly with a primary amine. However, to improve efficiency and stability, especially in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This ester then efficiently reacts with a primary amine on a target payload molecule (e.g., a cytotoxic drug) to form a stable amide bond.[9][10]

This methodology allows for the precise, covalent attachment of an amine-containing payload to the linker before subsequent conjugation to a thiol-bearing biomolecule, such as an antibody.

Visualization of Reaction and Workflow

Chemical Reaction Pathway

G cluster_activation Activation Step cluster_conjugation Conjugation Step Linker_COOH Linker-Glu(COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Linker_COOH->O_Acylisourea + EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS / Sulfo-NHS Final_Conjugate Linker-CONH-Payload NHS_Ester->Final_Conjugate + Payload-NH2 (pH 7.2-8.0) Payload_NH2 Payload-NH2

Caption: EDC/NHS two-step activation and conjugation pathway.

Experimental Workflow

G A Reagent Preparation (Linker, Payload, Buffers) B Linker Activation (EDC/NHS in Activation Buffer) A->B C Payload Conjugation (Add Payload in Coupling Buffer) B->C D Reaction Quenching (Optional: Hydroxylamine) C->D E Purification (Dialysis / SEC) D->E F Characterization (LC-MS / HPLC) E->F

Caption: General experimental workflow for payload conjugation.

Experimental Protocols

This protocol describes the conjugation of an amine-containing payload to the this compound linker.

Required Materials
  • Linker: this compound

  • Payload: Amine-containing molecule (e.g., drug, peptide)

  • Activation Reagents: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl), NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Buffers:

    • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.7-6.0.[9]

    • Coupling Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[11][12]

  • Quenching Solution (Optional): Hydroxylamine-HCl

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if linker/payload has low aqueous solubility.

  • Purification: Desalting columns (e.g., Zeba™ Spin), dialysis cassettes (appropriate MWCO), or Size-Exclusion Chromatography (SEC) system.

Important: Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation, as they are moisture-sensitive.[9][11] Prepare solutions of these reagents immediately before use.

Protocol: Payload Conjugation via EDC/NHS Chemistry

This is a two-step protocol performed sequentially.

Step A: Activation of the Linker

  • Dissolve this compound in Activation Buffer to a final concentration of ~10 mg/mL.

  • Add EDC and NHS (or Sulfo-NHS) to the linker solution. A molar excess is required for efficient activation. Refer to Table 1 for recommended starting ratios.

  • Mix the components well and incubate at room temperature for 15-30 minutes.[10][12]

Step B: Conjugation to Amine-Containing Payload

  • In a separate tube, dissolve the amine-containing payload molecule in Coupling Buffer (pH 7.2-8.0).

  • Immediately after the activation step (Step A.3), add the activated linker solution to the payload solution. Alternatively, the payload solution can be added to the activation reaction mixture.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with concentrated phosphate (B84403) buffer if necessary.[12]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[10]

  • (Optional) Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-20 mM to hydrolyze any unreacted NHS esters.[12]

Protocol: Purification of the Conjugate
  • Following the conjugation reaction, remove unreacted linker, payload, and reaction byproducts (e.g., isourea).

  • For high molecular weight payloads: Use a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • For small molecule payloads: Purification can be achieved using preparative HPLC (e.g., reverse-phase) or Size-Exclusion Chromatography (SEC).

Protocol: Conjugation to Thiol-Containing Biomolecules

The purified Maleimide-activated payload is now ready for conjugation to a protein or antibody.

  • Ensure the biomolecule's thiol groups are free and reduced. If necessary, reduce disulfide bonds using a mild reducing agent like TCEP, followed by its removal.[13]

  • Dissolve the biomolecule in a thiol-free buffer at pH 6.5-7.5 (e.g., PBS).

  • Add the Maleimide-activated payload to the biomolecule solution. A 10- to 20-fold molar excess of the Maleimide-payload over the biomolecule is a common starting point.[5]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[5]

  • Purify the final conjugate using SEC or other appropriate chromatographic methods to remove excess Maleimide-payload.

Data Presentation: Recommended Reaction Conditions

The optimal molar ratios for conjugation can vary significantly based on the specific reactants and their concentrations. The following table provides recommended starting points for optimization.

ComponentMolar Ratio (relative to Linker)PurposeReference(s)
EDC 5 - 20 fold excessActivates carboxyl group[12][14]
NHS/Sulfo-NHS 5 - 25 fold excessStabilizes activated carboxyl[12][14]
Payload-NH₂ 1 - 1.5 fold excessConjugates to activated linker[15]
ParameterRecommended ConditionPurposeReference(s)
Activation pH 4.7 - 6.0 (MES Buffer)Optimal for EDC activation[8][9]
Conjugation pH 7.2 - 8.0 (PBS Buffer)Efficiently deprotonates primary amines for reaction[8][12]
Activation Time 15 - 30 minutes @ RTForms NHS ester intermediate[10][12]
Conjugation Time 2 - 4 hours @ RT or Overnight @ 4°CAllows for completion of the amide bond formation[5][10]

Characterization and Troubleshooting

Characterization of Conjugates

The success of the conjugation should be confirmed using analytical techniques.

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from unreacted starting materials and monitor reaction progress.[16]

  • Mass Spectrometry (MS): LC-MS is the technique of choice for confirming the precise molecular weight of the final conjugate and determining the degree of labeling.[16][17]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conjugation Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Equilibrate to room temperature before opening to prevent condensation.[8]
Incorrect pH for activation or conjugation.Ensure Activation Buffer is pH 4.7-6.0 and Coupling Buffer is pH 7.2-8.0.[8]
Hydrolysis of the NHS ester intermediate.Perform the conjugation step immediately after the activation step.[8]
Presence of primary amines in buffers (e.g., Tris).Use amine-free buffers such as PBS or MES for the reaction.[11]
Precipitation of Reactants Poor solubility of linker or payload.Dissolve the component in a minimal amount of a dry, water-miscible organic solvent (e.g., DMSO, DMF) before adding to the aqueous buffer. Keep the final organic solvent concentration low (<10%).[11]

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker molecule connecting the antibody and the payload is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using the heterobifunctional linker, Mal-PEG4-Glu(OH)-NH-m-PEG24 .

This linker features a maleimide (B117702) group for covalent attachment to thiol groups on the antibody, a hydrophilic polyethylene (B3416737) glycol (PEG) backbone to enhance solubility and stability, a glutamic acid residue with a free carboxylic acid for payload conjugation, and a terminal methoxy-PEG chain to shield the payload.[1][2] The discrete PEG (dPEG®) nature of this linker ensures uniformity and batch-to-batch reproducibility.[1]

Key Features of this compound

  • Thiol-Reactive Maleimide: Enables site-specific conjugation to cysteines or introduced thiol groups on the antibody.[3][4]

  • Hydrophilic PEG Backbone: The PEG4 and m-PEG24 components improve the aqueous solubility of the ADC, reduce aggregation, and can prolong circulation half-life.[5][6]

  • Carboxylic Acid Handle: The glutamic acid side chain provides a convenient point of attachment for amine-containing payloads via amide bond formation.[1]

  • Discrete PEG Length: Ensures a homogeneous final ADC product, which is crucial for consistent efficacy and safety profiles.[1]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Preparation of the Linker-Payload Conjugate

This protocol describes the conjugation of a payload (drug) containing a primary amine to the this compound linker.

Materials:

  • This compound

  • Amine-containing payload (e.g., a cytotoxic agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester of the linker.

  • Conjugation to the Payload:

    • In a separate flask, dissolve the amine-containing payload (1.5 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the payload solution.

    • Slowly add the activated linker solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting Mal-PEG4-Glu(payload)-NH-m-PEG24 conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the linker-payload conjugate as a solid.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Antibody Reduction and Conjugation

This protocol details the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation with the maleimide-functionalized linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Mal-PEG4-Glu(payload)-NH-m-PEG24 (from Protocol 1) dissolved in DMSO

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0).

  • Partial Reduction:

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours. The exact TCEP concentration and incubation time should be optimized for the specific antibody to achieve the desired degree of reduction (typically targeting 4-8 free thiols per antibody).

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Immediately add the Mal-PEG4-Glu(payload)-NH-m-PEG24 solution (typically a 5-10 molar excess over the antibody) to the reduced antibody.

    • Gently mix and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF.

    • Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4).

    • Concentrate the final ADC to the desired concentration.

Protocol 3: ADC Characterization

This protocol describes the key analytical methods to characterize the purified ADC.

Methods:

  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of the antibody and payload are known.[7][8]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the intact or reduced and deglycosylated ADC to determine the distribution of different drug-loaded species. The average DAR can be calculated from the weighted average of the different species.

    • Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different DARs based on their hydrophobicity. The relative peak areas can be used to determine the distribution of drug-loaded species and the average DAR.[7]

  • Analysis of Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): Assess the level of aggregation and fragmentation in the final ADC product.

  • In Vitro Cell Proliferation Assay:

    • Evaluate the potency of the ADC by treating target cancer cells with serial dilutions of the ADC.

    • Measure cell viability after a defined incubation period (e.g., 72-96 hours) using a suitable assay (e.g., MTS, CellTiter-Glo).

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables present representative data that would be generated during the synthesis and characterization of an ADC using the this compound linker.

Table 1: Summary of ADC Synthesis and Purification

ParameterResult
Antibody Concentration10 mg/mL
Linker-Payload to Antibody Molar Ratio8:1
Conjugation Time and Temperature2 hours at 25°C
Purification MethodSize-Exclusion Chromatography
Final ADC Concentration5 mg/mL
Yield75%

Table 2: Characterization of the Final ADC Product

Analytical MethodParameterResult
UV-Vis SpectroscopyAverage DAR3.8
LC-MSAverage DAR3.9
DAR DistributionDAR0: 5%, DAR2: 20%, DAR4: 65%, DAR6: 10%
SECMonomer Purity>98%
Aggregate Content<2%
In Vitro CytotoxicityTarget Cell Line IC501.5 nM
Control Cell Line IC50>1000 nM

Visualizations

The following diagrams illustrate the key processes and structures involved in the synthesis of ADCs with this compound.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis Linker This compound Activated_Linker Activated Linker (NHS Ester) Linker->Activated_Linker DCC, NHS Payload Amine-Payload Linker_Payload Mal-PEG4-Glu(Payload)-NH-m-PEG24 Payload->Linker_Payload Activated_Linker->Linker_Payload Payload, DIPEA ADC Antibody-Drug Conjugate Linker_Payload->ADC Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody (-SH) Antibody->Reduced_Antibody TCEP Reduced_Antibody->ADC Linker-Payload Purified_ADC Purified ADC ADC->Purified_ADC SEC/TFF

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate.

Caption: Structural components of the this compound linker.

DAR_Determination_Pathway ADC_Sample Purified ADC Sample UV_Vis UV-Vis Spectroscopy ADC_Sample->UV_Vis LC_MS LC-MS Analysis ADC_Sample->LC_MS HIC HIC Analysis ADC_Sample->HIC Avg_DAR Average DAR UV_Vis->Avg_DAR LC_MS->Avg_DAR DAR_Dist DAR Distribution LC_MS->DAR_Dist HIC->DAR_Dist

Caption: Logical workflow for the determination of the Drug-to-Antibody Ratio (DAR).

References

Application Notes and Protocols: Bioconjugation of Peptides with Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1][2]

This document provides detailed protocols for the bioconjugation of a cysteine-containing peptide with a heterobifunctional PEG linker, Mal-PEG4-Glu(OH)-NH-m-PEG24. This specific linker features a maleimide (B117702) group for covalent attachment to a thiol (e.g., from a cysteine residue), a glutamate (B1630785) residue, and a methoxy-terminated PEG24 chain.[3][4][5][6][7][8][9] The maleimide-thiol reaction is a popular bioconjugation method due to its high selectivity and rapid kinetics under physiological pH conditions (pH 6.5-7.5).[10]

These application notes will cover the materials required, a detailed step-by-step protocol for the conjugation reaction, and subsequent purification and characterization of the resulting peptide-PEG conjugate.

Materials and Equipment

Materials
  • Cysteine-containing peptide (lyophilized powder)

  • This compound linker

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • 5,5'-dithiobis(2-nitrobenzoic acid) (Ellman's reagent)

  • Deionized (DI) water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Bovine Serum Albumin (BSA) (for quantification)

  • Coomassie Plus (Bradford) Assay Reagent

Equipment
  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Pipettes and tips

  • Spectrophotometer (UV-Vis)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

  • Lyophilizer

  • Size-Exclusion Chromatography (SEC) or Dialysis equipment for purification

Experimental Protocols

Peptide Preparation and Thiol Quantification

Prior to conjugation, it is crucial to ensure the cysteine residue's thiol group is in its reduced, free state. A quantification of the free thiol concentration is also recommended to determine the precise amount of PEG linker required.

1.1. Reduction of Peptide Disulfides (if necessary)

  • Dissolve the cysteine-containing peptide in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 1-5 mg/mL.

  • Add a 5-10 molar excess of a reducing agent, such as TCEP. Avoid DTT or β-mercaptoethanol as they contain free thiols that would react with the maleimide linker.

  • Incubate the solution at room temperature for 1 hour.

  • Remove the excess TCEP using a desalting column or dialysis against a thiol-free buffer.

1.2. Quantification of Free Thiols using Ellman's Reagent

  • Prepare a 4 mg/mL solution of Ellman's reagent in 0.1 M sodium phosphate buffer, pH 8.0.

  • Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

  • Add 50 µL of the reduced peptide solution to 2.5 mL of the 0.1 M sodium phosphate buffer, pH 8.0.

  • Add 250 µL of the Ellman's reagent solution.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm.

  • Determine the concentration of free thiols by comparing the absorbance to the standard curve.

Bioconjugation of Peptide with this compound

This protocol outlines the reaction between the maleimide group of the PEG linker and the free thiol of the cysteine-containing peptide.

2.1. Reaction Setup

  • Dissolve the reduced, thiol-quantified peptide in a thiol-free buffer (e.g., PBS, pH 7.0-7.4) to a final concentration of 5 mg/mL.[11]

  • Dissolve the this compound linker in the same buffer.

  • Add a 1.5 to 5-fold molar excess of the this compound linker to the peptide solution. The optimal ratio may need to be determined empirically.

  • Gently mix the reaction solution by stirring or rotating at room temperature for 2-4 hours or overnight at 4°C.[11] The reaction progress can be monitored by HPLC.

Table 1: Reaction Parameters for Peptide PEGylation

ParameterRecommended ValueNotes
Peptide Concentration1-10 mg/mLHigher concentrations can increase reaction rates.
Molar Ratio (PEG:Peptide)1.5:1 to 5:1A slight excess of PEG linker drives the reaction to completion.
pH6.5 - 7.5Optimal for maleimide-thiol reaction; higher pH can lead to maleimide hydrolysis.
Temperature4°C to Room TemperatureLower temperatures can minimize side reactions.
Reaction Time2 - 16 hoursMonitor reaction progress by HPLC.
Purification of the PEGylated Peptide

After the conjugation reaction, it is necessary to remove unreacted PEG linker and peptide. Several methods can be employed for purification.[12]

3.1. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. The larger PEGylated peptide will elute before the smaller, unreacted peptide and PEG linker.

  • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).

  • Load the reaction mixture onto the column.

  • Elute with the equilibration buffer and collect fractions.

  • Analyze the fractions by UV absorbance at 280 nm (for peptides containing Trp or Tyr) or by another appropriate method to identify the fractions containing the purified conjugate.

3.2. Dialysis or Ultrafiltration

These methods are also effective for removing smaller unreacted molecules.[12]

  • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) that will retain the PEGylated peptide but allow the unreacted components to diffuse out.

  • Dialyze against a large volume of buffer (e.g., PBS) with several buffer changes.

  • Alternatively, use a centrifugal ultrafiltration device with a suitable MWCO to concentrate the PEGylated peptide and remove smaller molecules.

Table 2: Comparison of Purification Methods

Purification MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC)Separation by sizeHigh resolution, can be automatedCan be time-consuming, potential for sample dilution
DialysisSeparation by size through a semi-permeable membraneSimple, gentle on the sampleSlow, requires large volumes of buffer
Ultrafiltration (UF)Separation by size using pressure and a membraneFast, can concentrate the samplePotential for membrane fouling, shear stress on the sample
Ion-Exchange Chromatography (IEX)Separation by chargeHigh resolution, high capacityRequires optimization of buffer conditions
Reversed-Phase HPLC (RP-HPLC)Separation by hydrophobicityHigh resolution, good for analytical and preparative scaleMay require organic solvents, can denature some peptides
Characterization of the PEGylated Peptide

The purified PEGylated peptide should be thoroughly characterized to confirm successful conjugation and assess purity.

4.1. SDS-PAGE Analysis

  • Run samples of the unreacted peptide, the reaction mixture, and the purified PEGylated peptide on an SDS-PAGE gel.

  • Visualize the bands using a suitable staining method (e.g., Coomassie Blue).

  • The PEGylated peptide should show a significant increase in apparent molecular weight compared to the unreacted peptide.

4.2. HPLC Analysis

  • Analyze the purified conjugate by RP-HPLC using a C18 column.

  • The PEGylated peptide will typically have a different retention time compared to the unreacted peptide.

  • Purity can be assessed by integrating the peak area of the conjugate.

4.3. Mass Spectrometry (MS)

  • Determine the molecular weight of the purified conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the PEG linker.

Table 3: Expected Characterization Results

Analysis TechniqueExpected Outcome for Successful Conjugation
SDS-PAGEA band with a higher apparent molecular weight compared to the native peptide.
RP-HPLCA new peak with a different retention time from the native peptide and free PEG linker.
Mass SpectrometryA mass peak corresponding to the sum of the peptide mass and the PEG linker mass.

Visualization of Workflows and Pathways

Experimental Workflow for Peptide PEGylation

G cluster_prep Peptide Preparation cluster_conj Bioconjugation cluster_purify Purification cluster_char Characterization Peptide Cysteine-Containing Peptide Reduction Reduction with TCEP Peptide->Reduction Thiol_Quant Thiol Quantification (Ellman's) Reduction->Thiol_Quant Reaction Conjugation Reaction (pH 7.0-7.4, RT, 2-4h) Thiol_Quant->Reaction PEG_Linker This compound PEG_Linker->Reaction Purification Purification (SEC, Dialysis, or UF) Reaction->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE HPLC RP-HPLC Purification->HPLC MS Mass Spectrometry Purification->MS

Caption: Workflow for the bioconjugation of a peptide with a PEG linker.

Thiol-Maleimide Conjugation Reaction Pathway

G Peptide_SH Peptide-SH (Cysteine Residue) Thioether_Bond Peptide-S-PEG (Stable Thioether Bond) Peptide_SH->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide_PEG Maleimide-PEG-Linker Maleimide_PEG->Thioether_Bond

Caption: Reaction pathway for thiol-maleimide conjugation.

Troubleshooting

Problem: Low conjugation efficiency. Possible Causes & Solutions:

  • Incomplete reduction of peptide: Ensure complete reduction by using a sufficient excess of TCEP and confirm with Ellman's reagent.

  • Incorrect pH: Verify the pH of the reaction buffer is between 6.5 and 7.5.

  • Hydrolyzed maleimide: Use fresh PEG linker and prepare solutions immediately before use.

  • Insufficient molar excess of PEG linker: Increase the molar ratio of PEG linker to peptide.

Problem: Presence of multiple products. Possible Causes & Solutions:

  • Peptide with multiple cysteines: If site-specific conjugation is desired, protein engineering may be required to remove other accessible cysteines.

  • Side reactions: Consider lowering the reaction temperature and pH (towards 6.5) to minimize side reactions such as thiazine (B8601807) formation, which can occur with N-terminal cysteines.[13]

Conclusion

The bioconjugation of peptides with this compound via maleimide-thiol chemistry is a robust and efficient method for producing PEGylated peptides. By following the detailed protocols for conjugation, purification, and characterization outlined in these application notes, researchers can successfully generate high-purity peptide-PEG conjugates for a variety of applications in drug development and research. Careful optimization of reaction conditions and appropriate analytical characterization are essential for ensuring the quality and consistency of the final product.

References

Application Notes and Protocols for Mal-PEG4-Glu(OH)-NH-m-PEG24 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a discrete polyethylene (B3416737) glycol (dPEG®) based heterobifunctional linker designed for the advanced development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by a unique architecture that incorporates a maleimide (B117702) group for thiol-specific conjugation, a glutamic acid residue with a free carboxylic acid for payload attachment, a short PEG4 spacer, and a long, methoxy-terminated PEG24 chain.[1][2][3] This design offers a strategic advantage in drug delivery by enhancing the solubility and stability of the final conjugate, improving pharmacokinetic profiles, and potentially increasing the therapeutic index of the targeted drug.[4][5][6]

The structure of this compound is particularly noteworthy for its "side-arm" payload conjugation strategy, where the therapeutic agent is attached to the glutamic acid residue. This is complemented by a long m-PEG24 chain that can act as a hydrophilic shield, potentially masking the hydrophobicity of the payload.[2] This shielding effect is crucial for preventing aggregation and reducing non-specific clearance of ADCs, which can lead to improved in vivo performance.[7][8] The inclusion of a glutamic acid residue may also contribute to the stability of the conjugate.[9][10] For PROTACs, the extended and flexible PEG chains can facilitate the formation of a productive ternary complex between the target protein and an E3 ligase, a critical step for inducing protein degradation.[11][12]

These application notes provide an overview of the potential uses of this compound in targeted drug delivery and offer detailed protocols for its application in the synthesis and characterization of ADCs and PROTACs.

Data Presentation

While specific experimental data for ADCs or PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables present hypothetical yet representative data based on the expected performance characteristics imparted by its structural components. These tables are intended to serve as a guide for researchers in their experimental design and data analysis.

Table 1: Hypothetical Physicochemical and In Vitro Efficacy Data for an ADC Constructed with this compound

ParameterADC with this compound LinkerControl ADC (Non-PEGylated Linker)Reference
Average Drug-to-Antibody Ratio (DAR) 7.83.5[4][5]
Aggregation Onset Temperature (°C) > 6558[6]
In Vitro Cytotoxicity (IC50, nM) 0.51.2[13]
Plasma Stability (% intact ADC after 7 days) > 95%80%[9][10]

Table 2: Hypothetical Pharmacokinetic Parameters of an ADC with this compound in a Murine Model

ParameterADC with this compound LinkerControl ADC (Non-PEGylated Linker)Reference
Half-life (t½, hours) ~250~150[5][8]
Area Under the Curve (AUC, µg·h/mL) ~5000~2800[5][8]
Clearance (mL/h/kg) ~0.1~0.25[8]

Table 3: Hypothetical In Vitro Efficacy Data for a PROTAC Constructed with this compound

ParameterPROTAC with this compound LinkerControl PROTAC (Short Alkyl Linker)Reference
Target Protein Degradation (DC50, nM) 550[12]
Maximum Degradation (Dmax, %) > 95%85%
Cellular Permeability (PAMPA, 10⁻⁶ cm/s) 1.50.8[11][14]
Ternary Complex Cooperativity (α) > 51.5

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a two-step process for conjugating a payload with a primary amine to an antibody using the this compound linker.

1.1. Activation of the Linker and Conjugation to the Payload

  • Objective: To activate the carboxylic acid on the glutamic acid residue of the linker and couple it to an amine-containing cytotoxic payload.

  • Materials:

    • This compound

    • Amine-containing payload (e.g., MMAE, PBD dimer)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (B1216870) (TFP)

    • Anhydrous Dimethylformamide (DMF)

    • Diisopropylethylamine (DIPEA)

    • Reverse-phase HPLC system for purification

  • Procedure:

    • Dissolve this compound (1.2 eq) and NHS (1.2 eq) or TFP (1.2 eq) in anhydrous DMF.

    • Add EDC (1.5 eq) or DCC (1.5 eq) to the solution and stir at room temperature for 2-4 hours to form the active ester. Monitor the reaction by LC-MS.

    • In a separate vial, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

    • Add the activated linker solution to the payload solution.

    • Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature overnight under an inert atmosphere.

    • Monitor the reaction to completion by LC-MS.

    • Purify the resulting payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the payload-linker conjugate as a solid.

1.2. Antibody Reduction and Conjugation

  • Objective: To partially reduce the interchain disulfide bonds of a monoclonal antibody and conjugate the payload-linker construct via the maleimide group.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab, Rituximab) in a suitable buffer (e.g., PBS, pH 7.4)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

    • Payload-linker conjugate from step 1.1

    • Quenching reagent (e.g., N-acetylcysteine)

    • Size-exclusion chromatography (SEC) system for purification

  • Procedure:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA.

    • Add a freshly prepared solution of TCEP (2.5-3.0 eq) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the disulfide bonds.

    • Cool the reaction mixture to 4°C.

    • Dissolve the payload-linker conjugate in a co-solvent such as DMSO or DMF.

    • Add the payload-linker solution (typically 5-10 fold molar excess over the antibody) to the reduced antibody solution with gentle mixing.

    • Allow the conjugation reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour.

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove unreacted payload-linker and other small molecules.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: ADC Conjugation Linker This compound ActivatedLinker Activated Linker Linker->ActivatedLinker Activation Activator EDC/NHS Activator->ActivatedLinker Payload Amine-Payload PayloadLinker Payload-Linker Conjugate Payload->PayloadLinker ActivatedLinker->PayloadLinker Coupling ReducedAb Reduced Antibody FinalADC Purified ADC PayloadLinker->FinalADC Antibody Monoclonal Antibody Antibody->ReducedAb Reduction Reducer TCEP/DTT Reducer->ReducedAb ReducedAb->FinalADC Conjugation

Workflow for ADC Synthesis.
Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR) of an ADC

  • Objective: To determine the average number of drug molecules conjugated to each antibody.

  • Method: Hydrophobic Interaction Chromatography (HIC) is a standard method for DAR determination.

  • Materials:

    • Purified ADC sample

    • HIC column (e.g., TSKgel Butyl-NPR)

    • HPLC system

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate (B84403), pH 7.0)

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • Procedure:

    • Equilibrate the HIC column with a mixture of Mobile Phase A and B.

    • Inject the ADC sample onto the column.

    • Elute the ADC species using a decreasing salt gradient (e.g., from 80% A to 100% B over 30 minutes).

    • Monitor the elution profile at 280 nm.

    • Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and eluting later.

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species × DAR value) / Σ(Total Peak Area)

DAR_Characterization_Workflow ADC_Sample Purified ADC Sample HIC_Column HIC Column Injection ADC_Sample->HIC_Column Gradient_Elution Decreasing Salt Gradient Elution HIC_Column->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Chromatogram with DAR Peaks UV_Detection->Chromatogram Data_Analysis Peak Integration and Average DAR Calculation Chromatogram->Data_Analysis

Workflow for DAR Characterization by HIC.
Protocol 3: Synthesis of a PROTAC

  • Objective: To synthesize a PROTAC molecule by sequentially coupling a target protein ligand and an E3 ligase ligand to the this compound linker.

  • Materials:

    • This compound

    • Target protein ligand with a free thiol group

    • E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) with a free amine group

    • EDC and NHS for amide coupling

    • Anhydrous DMF and DIPEA

    • Reverse-phase HPLC system for purification

  • Procedure:

    • Step 1: Conjugation to E3 Ligase Ligand:

      • Activate the carboxylic acid of this compound with EDC/NHS as described in Protocol 1.1.

      • React the activated linker with the amine-containing E3 ligase ligand in the presence of DIPEA.

      • Purify the resulting E3 ligase-linker intermediate by reverse-phase HPLC.

    • Step 2: Conjugation to Target Protein Ligand:

      • Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the thiol-containing target protein ligand (1.2 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent like DMF.

      • Stir the reaction mixture at room temperature for 1-2 hours.

      • Monitor the reaction to completion by LC-MS.

      • Purify the final PROTAC molecule by reverse-phase HPLC.

      • Confirm the identity and purity of the PROTAC by mass spectrometry and NMR.

PROTAC_Synthesis_Pathway cluster_0 Amide Coupling cluster_1 Thiol-Maleimide Coupling Linker This compound Activated_Linker Linker-COOH Activation (EDC/NHS) Linker->Activated_Linker E3_Ligand E3 Ligase Ligand (-NH2) E3_Linker E3 Ligase-Linker Intermediate E3_Ligand->E3_Linker Target_Ligand Target Ligand (-SH) Final_PROTAC Final PROTAC Molecule Target_Ligand->Final_PROTAC Activated_Linker->E3_Linker E3_Linker->Final_PROTAC

PROTAC Synthesis Pathway.
Protocol 4: Western Blot for PROTAC-mediated Protein Degradation

  • Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC molecule

    • Cell lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane and transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment:

      • Seed cells in a multi-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

    • Protein Extraction:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells with lysis buffer.

      • Centrifuge to pellet cell debris and collect the supernatant.

      • Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize all samples to the same protein concentration.

      • Denature the protein samples by boiling in Laemmli buffer.

      • Separate the proteins by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Data Analysis:

      • Quantify the band intensities for the target protein and the loading control using image analysis software.

      • Normalize the target protein band intensity to the loading control band intensity for each sample.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protein_Degradation_Analysis Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Transfer Western Transfer to Membrane SDS_PAGE->Western_Transfer Blocking Blocking Western_Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Band Intensity Analysis & Normalization Detection->Analysis

References

Application Notes and Protocols for Mal-PEG4-Glu(OH)-NH-m-PEG24 in Regenerative Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in bioconjugation and regenerative medicine. This linker possesses a maleimide (B117702) group at one terminus, which selectively reacts with free thiols (sulfhydryl groups) on proteins, peptides, or other molecules. The other end features a glutamic acid residue with a free carboxylic acid, which can be activated to form stable amide bonds with primary amines. The distinct PEG chains (PEG4 and m-PEG24) enhance solubility, reduce immunogenicity, and provide a flexible spacer arm.[1][2] These characteristics make it an ideal tool for creating well-defined hydrogels for tissue engineering, targeted drug delivery systems, and advanced therapeutic constructs.

Key Features

  • Biocompatibility: The PEG backbone is well-established as a biocompatible and non-immunogenic material, minimizing adverse reactions in biological systems.[3][4]

  • Site-Specific Conjugation: The maleimide group allows for highly specific covalent attachment to cysteine residues or other thiol-containing molecules.[5][6]

  • Tunable Properties: The bifunctional nature of the linker enables the creation of hydrogels with tunable mechanical properties and degradation profiles, crucial for mimicking native tissue environments.[3][7]

  • Enhanced Solubility and Stability: The hydrophilic PEG chains improve the solubility of conjugated molecules and can protect them from degradation.

Applications in Regenerative Medicine

Bioactive Hydrogel Scaffolds for Tissue Engineering

PEG-based hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell growth, proliferation, and differentiation.[2][3] By crosslinking this compound with thiol-containing peptides or proteins, bioactive and biodegradable hydrogels can be fabricated.

  • Cell Encapsulation and Delivery: The mild reaction conditions of the maleimide-thiol conjugation are suitable for encapsulating viable cells within the hydrogel matrix for transplantation and tissue regeneration.[1][8]

  • Controlled Release of Growth Factors: Growth factors and other bioactive molecules can be tethered to the hydrogel network via the glutamic acid residue, allowing for their sustained and localized release to promote tissue repair.[9][10][11]

Targeted Drug Delivery Systems

The linker can be used to conjugate therapeutic agents to targeting moieties such as antibodies or peptides, creating sophisticated drug delivery systems.

  • Antibody-Drug Conjugates (ADCs): The maleimide end can react with reduced disulfide bonds or engineered cysteines on an antibody, while the glutamic acid end can be conjugated to a cytotoxic drug, enabling targeted delivery to cancer cells.

  • PEGylated Nanoparticles: Functionalization of nanoparticles with this linker can improve their circulation time, reduce clearance by the immune system, and facilitate targeted delivery of therapeutic payloads.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data extrapolated from studies on similar PEG-maleimide hydrogel systems. These values can serve as a starting point for optimizing specific applications.

Table 1: Mechanical Properties of PEG-Maleimide Hydrogels

Property Range of Values Influencing Factors Reference
Compressive Modulus 50 - 700 kPa PEG concentration, molecular weight of crosslinker [7]
Shear Modulus 25 - 250 kPa PEG concentration, degree of crosslinking [7]

| Swelling Ratio | 2 - 35 | PEG concentration, crosslinking density |[3] |

Table 2: Degradation Characteristics of PEG-Based Hydrogels

Degradation Mechanism Typical Timeframe Modulating Factors Reference
Hydrolytic (Ester Bonds) Weeks to Months pH, temperature, polymer concentration [14][15][16]

| Enzymatic (Peptide linkers) | Days to Weeks | Enzyme concentration, peptide sequence |[17] |

Experimental Protocols

Protocol 1: Formation of a Bioactive PEG-Maleimide Hydrogel for Cell Encapsulation

This protocol describes the formation of a hydrogel by crosslinking this compound with a cysteine-flanked peptide, suitable for encapsulating cells.

Materials:

  • This compound

  • Cysteine-flanked crosslinking peptide (e.g., GCRDVPMSMRGGDRCG)

  • Cell adhesion peptide with a terminal cysteine (e.g., GRGDS-C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triethanolamine (TEOA) solution (4 mM in PBS)

  • Cells for encapsulation in culture medium

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in TEOA buffer to the desired final concentration (e.g., 5% w/v).

    • If incorporating an adhesion peptide, add the peptide to the this compound solution and incubate for 30 minutes at 37°C to allow for conjugation to the maleimide groups.

    • Dissolve the cysteine-flanked crosslinking peptide in PBS to a concentration that results in a 1:1 molar ratio of maleimide groups to thiol groups.

  • Cell Suspension:

    • Centrifuge the desired number of cells and resuspend the cell pellet in the crosslinking peptide solution.

  • Hydrogel Formation:

    • Quickly and thoroughly mix the this compound precursor solution with the cell-containing crosslinker solution.

    • Pipette the mixture into the desired culture format (e.g., a 96-well plate).

    • Allow the hydrogel to crosslink for 5-10 minutes at room temperature.[18]

  • Cell Culture:

    • Once the hydrogel has solidified, add cell culture medium to each well.

    • Incubate under standard cell culture conditions.

Diagram: Hydrogel Formation Workflow

G cluster_0 Precursor Preparation cluster_1 Cell Suspension cluster_2 Gelation cluster_3 Culture A Dissolve this compound in TEOA Buffer B Add Adhesion Peptide (optional) A->B E Mix Precursor and Cell Suspension B->E C Dissolve Crosslinking Peptide in PBS D Resuspend Cells in Crosslinker Solution C->D D->E F Pipette into Culture Format E->F G Crosslinking (5-10 min) F->G H Add Culture Medium G->H I Incubate H->I

Caption: Workflow for bioactive hydrogel formation.

Protocol 2: Conjugation of a Thiol-Containing Protein to this compound

This protocol outlines the steps for conjugating a protein with an available thiol group to the maleimide terminus of the linker.

Materials:

  • This compound

  • Thiol-containing protein (e.g., an antibody with reduced disulfides or a protein with a free cysteine)

  • PBS, pH 7.0-7.5

  • Reducing agent (if necessary, e.g., TCEP)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation (if needed):

    • If targeting native disulfide bonds, partially reduce the protein with a mild reducing agent like TCEP. A 10-fold molar excess of TCEP incubated for 30 minutes at room temperature is a common starting point.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Dissolve the this compound in PBS.

    • Add the linker solution to the protein solution at a 10- to 20-fold molar excess of the linker over the protein.[19]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[19]

  • Purification:

    • Purify the resulting protein-PEG conjugate from unreacted linker and protein using size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Diagram: Protein Conjugation Workflow

G A Prepare Thiolated Protein C Mix Protein and Linker A->C B Dissolve this compound in PBS B->C D Incubate (2-4h RT or O/N 4°C) C->D E Purify by SEC D->E F Characterize Conjugate E->F

Caption: Workflow for protein-PEG conjugation.

Protocol 3: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the glutamic acid's carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to a molecule containing a primary amine.

Materials:

  • Protein-PEG conjugate from Protocol 2 (or the free linker)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Amine-containing molecule (e.g., a drug, peptide)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • NHS Ester Activation:

    • Dissolve the PEG-conjugate (or free linker) and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2 (PEG:NHS).

    • Add EDC to the solution at a molar ratio of 1:1.1 relative to the PEG compound.

    • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

  • Conjugation to Amine:

    • Add the activated NHS-ester solution to the amine-containing molecule dissolved in a suitable reaction buffer. A 10-20 fold molar excess of the activated linker is a good starting point.

    • The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of biological molecules.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography, or reverse-phase HPLC.

    • Characterize the final product by methods such as LC-MS and NMR to confirm successful conjugation.

Diagram: Signaling Pathway for Growth Factor Delivery

This diagram illustrates a simplified signaling pathway that could be initiated by the controlled release of a growth factor (e.g., VEGF) from a hydrogel scaffold.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Hydrogel Hydrogel Scaffold GF Growth Factor (VEGF) Hydrogel->GF Controlled Release Receptor VEGF Receptor GF->Receptor Binding & Dimerization PLC PLCγ Receptor->PLC Ras Ras Receptor->Ras PKC PKC PLC->PKC Response Proliferation, Migration, Angiogenesis PKC->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response

Caption: VEGF signaling pathway.

Conclusion

This compound is a versatile and powerful tool for researchers in regenerative medicine. Its unique bifunctional architecture allows for the creation of highly defined and bioactive materials for tissue engineering, cell delivery, and targeted therapeutics. The protocols and data provided herein serve as a comprehensive guide for the successful application of this advanced PEG linker in a variety of research and development settings.

References

Application Notes and Protocols: Fluorescent Labeling with Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Mal-PEG4-Glu(OH)-NH-m-PEG24 as a heterobifunctional linker for fluorescent labeling of biomolecules. This linker is particularly valuable in bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.[1][2] Its structure features a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, separated by polyethylene (B3416737) glycol (PEG) chains of defined length (dPEG®). This discrete PEGylation enhances solubility, reduces immunogenicity, and provides precise spatial control over the conjugated molecules.[3][4][5]

The this compound linker enables a two-step conjugation strategy. First, a fluorescent dye or another molecule of interest containing a primary amine can be attached to the carboxylic acid group of the linker. Subsequently, the maleimide group of the resulting conjugate can react specifically with sulfhydryl groups (thiols) on proteins, peptides, or other biomolecules to form a stable thioether bond.[3]

Chemical Structure and Properties

  • Chemical Name: Maleimide-PEG4-Glutamic acid-NH-methoxy-PEG24

  • CAS Number: 2204309-09-9[1]

  • Molecular Formula: C72H134N4O35[1]

  • Molecular Weight: 1615.84 g/mol [1]

  • Reactive Groups:

    • Maleimide: Reacts with thiol groups (e.g., from cysteine residues in proteins) at pH 6.5-7.5.[4]

    • Carboxylic Acid (Glutamic Acid): Can be activated (e.g., with EDC and NHS) to react with primary amine groups.[3]

Applications

  • Fluorescent Labeling: Covalent attachment of fluorescent dyes to proteins, antibodies, and other biomolecules for use in immunoassays, fluorescence microscopy, and flow cytometry.

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The PEG chains can improve the pharmacokinetic properties of the ADC.[3]

  • PROTAC Synthesis: As a linker to connect a target-binding ligand and an E3 ligase ligand in a PROTAC molecule.[1][2]

  • Biomolecule Immobilization: Attaching proteins or peptides to surfaces or nanoparticles.

Data Presentation: Quantitative Parameters for Fluorescent Labeling

The following tables provide typical quantitative data for the key steps in the fluorescent labeling process using a bifunctional linker strategy. Note that these are starting recommendations and optimal conditions may vary depending on the specific biomolecule and fluorescent dye used.

Table 1: Molar Ratios for Fluorescent Dye Conjugation to Linker

ReactantRecommended Molar Excess (over this compound)
Amine-containing Fluorescent Dye1.5 - 3 equivalents
EDC1.5 - 3 equivalents
NHS or Sulfo-NHS1.5 - 3 equivalents

Table 2: Molar Ratios for Labeled Linker Conjugation to Protein

ReactantRecommended Molar Excess (over Protein)
Dye-Linker Conjugate5 - 20 equivalents
TCEP (for disulfide reduction)10 - 50 equivalents

Table 3: Typical Reaction Conditions

ParameterDye-Linker ConjugationProtein Labeling
pH 4.5 - 6.06.5 - 7.5
Temperature Room Temperature4°C or Room Temperature
Duration 4 - 12 hours2 - 16 hours
Solvent Anhydrous DMF or DMSOAqueous Buffer (e.g., PBS, HEPES)

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Fluorescent Dye to this compound

This protocol describes the activation of the carboxylic acid on the linker and its conjugation to a fluorescent dye possessing a primary amine.

Materials:

  • This compound

  • Amine-containing fluorescent dye (e.g., Alexa Fluor™ 488 Cadaverine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • In a separate tube, dissolve the amine-containing fluorescent dye in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the reaction buffer or anhydrous solvent immediately before use.

  • Activation of Carboxylic Acid:

    • Add 1.5-3 molar equivalents of EDC and 1.5-3 molar equivalents of NHS (or Sulfo-NHS) to the dissolved this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Fluorescent Dye:

    • Add 1.5-3 molar equivalents of the dissolved amine-containing fluorescent dye to the activated linker solution.

    • Incubate the reaction for 4-12 hours at room temperature, protected from light.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by TLC or HPLC.

    • Upon completion, purify the dye-linker conjugate using an appropriate method such as preparative HPLC or column chromatography.

    • Characterize the purified product by mass spectrometry and UV-Vis spectroscopy.

Protocol 2: Labeling of a Thiol-Containing Protein with the Dye-Linker Conjugate

This protocol details the conjugation of the purified fluorescent dye-linker construct to a protein via its cysteine residues.

Materials:

  • Purified Dye-Mal-PEG4-Glu(OH)-NH-m-PEG24 conjugate

  • Protein to be labeled (containing free thiol groups)

  • Conjugation Buffer: 20 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-7.5 (degassed)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • If a reducing agent other than TCEP (e.g., DTT) is used, it must be removed prior to adding the maleimide-containing conjugate. This can be done using a desalting column.

  • Conjugation Reaction:

    • Dissolve the purified dye-linker conjugate in the conjugation buffer.

    • Add a 5-20 fold molar excess of the dye-linker conjugate to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching the Reaction:

    • (Optional) To quench any unreacted maleimide groups, add a 2-fold molar excess of L-cysteine or β-mercaptoethanol over the initial amount of the dye-linker conjugate and incubate for 30 minutes.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted dye-linker conjugate and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its absorption maximum).

    • The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / ((A_280 - (A_dye * CF)) / ε_protein) Where:

      • A_dye = Absorbance of the dye at its maximum wavelength

      • ε_dye = Molar extinction coefficient of the dye

      • A_280 = Absorbance of the conjugate at 280 nm

      • CF = Correction factor for the dye's absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein

Visualizations

Fluorescent_Labeling_Workflow cluster_step1 Step 1: Dye Conjugation to Linker cluster_step2 Step 2: Protein Labeling Linker This compound Activated_Linker Activated Linker (NHS-ester) Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Dye_Linker Dye-Linker Conjugate Activated_Linker->Dye_Linker Conjugation Amine_Dye Amine-containing Fluorescent Dye Amine_Dye->Dye_Linker Labeled_Protein Fluorescently Labeled Protein Dye_Linker->Labeled_Protein Thiol Reaction Purification1 Purification (HPLC) Dye_Linker->Purification1 Protein Protein with Thiol Groups (-SH) Protein->Labeled_Protein Purification2 Purification (Size Exclusion) Labeled_Protein->Purification2

Caption: Workflow for two-step fluorescent labeling.

Caption: Maleimide reaction with a thiol group.

References

Application Notes and Protocols for Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for the synthesis of advanced bioconjugates, primarily Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker features a maleimide (B117702) group for covalent attachment to thiol-containing molecules such as antibodies or proteins, and a terminal carboxylic acid on a glutamic acid residue for conjugation to amine-containing payloads, ligands, or other molecules. The extended PEG chains (PEG4 and m-PEG24) enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

This document provides an overview of suppliers, pricing information, and detailed protocols for the application of this compound in the development of PROTACs and ADCs.

Supplier and Pricing Information

This compound is a specialized chemical reagent available from several suppliers. Pricing is typically provided upon request and can vary based on quantity and purity.

SupplierProduct NameCAS NumberMolecular WeightPurityNotes
TargetMol Chemicals This compound2204309-09-91615.84>98%A leading supplier of molecules for research.[1]
BroadPharm This compound2204309-09-91615.9>90%Offers a range of PEG linkers for bioconjugation.
Vector Laboratories MAL-dPEG®₄-Glu(OH)-NH-m-dPEG®₂₄2204309-09-9-High PurityPart of their Sidewinder™ series of reagents for ADCs.[2]
CymitQuimica This compound2204309-09-91615.8498%Distributor for TargetMol products.[3]
ChemicalBook This compound2204309-09-9-98.00%Lists various suppliers, including TargetMol.

Note: Pricing is subject to change and should be confirmed with the respective suppliers.

Application: Synthesis of an Antibody-Drug Conjugate (ADC)

ADCs utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to target cells. This compound can be used to link an antibody to a drug. The following is a general protocol.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Thiolation cluster_step2 Step 2: Linker-Payload Conjugation cluster_step3 Step 3: Final Conjugation & Purification Antibody Antibody TCEP TCEP Reduction Antibody->TCEP Thiolated_Ab Thiolated Antibody TCEP->Thiolated_Ab Final_Conjugation Thiol-Maleimide Coupling Thiolated_Ab->Final_Conjugation Linker This compound EDC_NHS EDC/NHS Activation Linker->EDC_NHS Payload Amine-Payload Linker_Payload Linker-Payload Conjugate Payload->Linker_Payload Activated_Linker Activated Linker EDC_NHS->Activated_Linker Activated_Linker->Payload Linker_Payload->Final_Conjugation ADC_Crude Crude ADC Final_Conjugation->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Detailed Protocol for ADC Synthesis

Step 1: Antibody Thiolation (Reduction of Disulfides)

  • Prepare Antibody Solution: Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 2-10 mg/mL.

  • Reduction: Add a 10-20 fold molar excess of a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.

  • Purification: Remove excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

Step 2: Activation of Linker and Conjugation to Payload

  • Dissolve Linker: Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.

  • Activation: Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the linker solution. Stir at room temperature for 1-4 hours to form the NHS ester.

  • Payload Conjugation: In a separate vial, dissolve the amine-containing payload (1 equivalent) in DMF or DMSO. Add the activated linker solution to the payload solution. Add 2-3 equivalents of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification: Purify the linker-payload conjugate by chromatography (e.g., HPLC).

Step 3: Conjugation of Linker-Payload to Thiolated Antibody

  • Reaction Setup: Add the purified linker-payload conjugate to the thiolated antibody solution at a molar ratio of 5-10 fold excess of the linker-payload.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated linker-payload and antibody.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Application: Synthesis of a PROTAC

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.

General Signaling Pathway for PROTAC Action

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex mediates Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome targeted to Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Mechanism of Action for a PROTAC.
Detailed Protocol for PROTAC Synthesis

This protocol assumes the target protein binder has a free thiol group and the E3 ligase ligand has a primary amine.

Step 1: Conjugation of Linker to E3 Ligase Ligand

  • Dissolve Linker: Dissolve this compound in an anhydrous organic solvent (e.g., DMF).

  • Activation: Activate the carboxylic acid of the linker with EDC and NHS as described in the ADC protocol (Section 3.2, Step 2).

  • Conjugation: Add the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) and a non-nucleophilic base to the activated linker solution.

  • Reaction and Purification: Allow the reaction to proceed for 2-16 hours at room temperature and purify the maleimide-linker-E3 ligand conjugate by chromatography.

Step 2: Conjugation to Target Protein Binder

  • Dissolve Components: Dissolve the purified maleimide-linker-E3 ligand conjugate and the thiol-containing target protein binder in a suitable solvent (e.g., DMF or a buffered aqueous solution, pH 6.5-7.5).

  • Reaction: Mix the two components and stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC by NMR and high-resolution mass spectrometry.

Characterization of Bioconjugates

Thorough characterization is crucial to ensure the quality and efficacy of the synthesized ADC or PROTAC.

Characterization MethodPurposeTypical Results for PEGylated Conjugates
Size-Exclusion Chromatography (SEC) Assess purity and detect aggregation.A single, sharp peak indicating a homogenous product. PEGylation can reduce aggregation.[4]
Hydrophobic Interaction Chromatography (HIC) Determine the drug-to-antibody ratio (DAR) and assess hydrophobicity.A distribution of peaks corresponding to different DAR species. Longer PEG chains decrease hydrophobicity.[5]
Mass Spectrometry (MS) Confirm the molecular weight of the conjugate and determine the DAR.Observed mass should correspond to the theoretical mass of the antibody plus the mass of the linker-drug multiplied by the DAR.
In vitro Cytotoxicity Assay Determine the potency of an ADC.Dose-dependent cell killing of target-expressing cells. PEG linkers generally do not negatively impact potency.[4]
Western Blot / In-cell Target Degradation Assay Confirm the degradation of the target protein by a PROTAC.A dose-dependent decrease in the target protein band. Flexible PEG linkers can enhance degradation efficiency.[6]
Pharmacokinetic (PK) Studies Evaluate the in vivo stability and clearance of the conjugate.PEGylation generally leads to a longer circulation half-life and reduced clearance.[4]

Conclusion

This compound is a versatile and valuable tool for the development of next-generation biotherapeutics like ADCs and PROTACs. Its bifunctional nature allows for the controlled and efficient conjugation of diverse molecular entities, while the incorporated PEG chains offer significant advantages in terms of solubility and in vivo performance. The protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this linker in their drug discovery and development efforts. It is important to note that these are general protocols and may require optimization for specific antibodies, payloads, and ligands.

References

Analytical Characterization of Mal-PEG4-Glu(OH)-NH-m-PEG24 Conjugates by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. The Mal-PEG4-Glu(OH)-NH-m-PEG24 is a heterobifunctional linker designed for advanced bioconjugation, such as in the development of antibody-drug conjugates (ADCs) or other targeted therapies. This linker possesses a maleimide (B117702) group for thiol-specific conjugation, a glutamic acid core, and two distinct PEG chains (PEG4 and m-PEG24) that impart solubility and influence the steric properties of the final conjugate.

Accurate and robust analytical methods are crucial for the characterization of these conjugates to ensure their quality, purity, and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of PEGylated molecules and their conjugates.[] This application note details the analytical characterization of this compound conjugates using Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

Analytical Challenges and Strategies

The analysis of this compound conjugates presents unique challenges due to the heterogeneity of the PEG chains and the distinct chemical moieties within the molecule. RP-HPLC is effective for separating species based on hydrophobicity, which can resolve the PEGylated conjugate from the unconjugated protein or payload.[2][3] SEC, on the other hand, separates molecules based on their hydrodynamic radius, providing valuable information on the size and aggregation state of the conjugate.[]

For comprehensive characterization, a multi-faceted approach utilizing both RP-HPLC and SEC is recommended. Furthermore, the choice of detector is critical. While UV detection is standard, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed for more uniform detection of PEGylated species, which may lack strong chromophores.[4] Mass Spectrometry (MS) coupling provides invaluable data on molecular weight and structure.[5]

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to assess the purity of the this compound conjugate and to separate it from potential impurities such as the unconjugated starting materials.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV or ELSD detector

  • C4 or C18 reverse-phase column (e.g., Jupiter 300 C4, 5 µm, 300 Å, 250 x 4.6 mm)[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample: this compound conjugate dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Set the column temperature to 45 °C.[3]

  • Inject 20 µL of the sample.

  • Run the following gradient program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955
  • Monitor the elution profile at 220 nm or with an ELSD.

Size-Exclusion High-Performance Liquid Chromatography (SEC)

This protocol is used to determine the molecular weight distribution, aggregation state, and to separate the conjugate from high or low molecular weight impurities.

Instrumentation and Materials:

  • HPLC system with an isocratic pump, autosampler, and UV or Refractive Index (RI) detector

  • SEC column (e.g., Superdex 200 10/300 GL)[6]

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Sample: this compound conjugate dissolved in the mobile phase at a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 60 minutes at a flow rate of 0.5 mL/min.

  • Set the column temperature to 25 °C.

  • Inject 50 µL of the sample.

  • Run the analysis in isocratic mode for 45 minutes.

  • Monitor the elution profile at 280 nm (if the conjugate has a chromophore) or with an RI detector.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in tables for clear interpretation and comparison.

Table 1: RP-HPLC Purity Analysis of this compound Conjugate

Peak IDRetention Time (min)Peak Area (%)Identity
15.22.1Unconjugated Payload
215.83.5Unconjugated Linker
325.494.2This compound Conjugate
428.10.2Aggregate

Table 2: SEC Analysis of this compound Conjugate

Peak IDRetention Time (min)Apparent Molecular Weight (kDa)Peak Area (%)Identity
112.5>5001.5High Molecular Weight Aggregates
218.2~15098.0Monomeric Conjugate
325.9<100.5Low Molecular Weight Fragments

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Conjugate Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Prepared Sample HPLC_Column HPLC Column (RP-C4 or SEC) Autosampler->HPLC_Column Detector Detection (UV, ELSD, RI, MS) HPLC_Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Integration and Quantification Chromatogram->Integration Report Purity and Characterization Report Integration->Report

Caption: Workflow for the HPLC analysis of conjugates.

Diagram 2: Structural Relationship of this compound

G Maleimide Maleimide PEG4 PEG4 Linker Maleimide->PEG4 Glu Glutamic Acid (OH) PEG4->Glu Amide Amide Bond Glu->Amide mPEG24 m-PEG24 Chain Amide->mPEG24

Caption: Key functional components of the linker.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Mal-PEG4-Glu(OH)-NH-m-PEG24 Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the comprehensive mass spectrometry analysis of Mal-PEG4-Glu(OH)-NH-m-PEG24, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. This linker and its conjugates are integral components in the development of targeted protein degraders. Accurate characterization of these molecules is critical for ensuring the quality, efficacy, and safety of novel therapeutics. The inherent polydispersity of polyethylene (B3416737) glycol (PEG) chains can present analytical challenges; therefore, robust mass spectrometry-based methods are essential for confirming molecular weight, assessing purity, and identifying potential impurities or degradation products.[1][2]

The protocols outlined below utilize Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and widely adopted technique for the analysis of PEGylated compounds.[1][2][3] Methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are described in detail to guide researchers in achieving reliable and reproducible results.

Molecular Structure and Properties

This compound is a PEG-based linker designed for the synthesis of PROTACs. It features a maleimide (B117702) group for covalent attachment to a thiol (e.g., cysteine residue on an E3 ligase ligand) and a glutamic acid with a free carboxylic acid for conjugation to a target protein ligand. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC.

PropertyValue
Chemical Name This compound
CAS Number 2204309-09-9
Molecular Formula C72H134N4O35
Molecular Weight 1615.84 g/mol

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and minimizing ion suppression.

Materials:

  • This compound product sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol, LC-MS grade

  • 0.22 µm syringe filters

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of the this compound product and dissolve it in a 50:50 (v/v) mixture of ACN and water to a final concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the 50:50 ACN/water mixture to a final concentration of 10 µg/mL. For quantitative analysis, prepare a series of calibration standards by serially diluting the stock solution.

  • Acidification: Add formic acid to the working solution to a final concentration of 0.1% (v/v) to promote protonation and enhance ionization efficiency in positive ion mode.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol utilizes a reverse-phase LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters:

ParameterCondition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Positive Ion Mode ESI):

ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 100 - 2000
Data Acquisition MS Scan and Targeted MS/MS

Note on Charge Reduction: For complex spectra with multiple charge states, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the spectra and aid in data interpretation.[4]

Data Analysis
  • Mass Identification: Process the raw data using the mass spectrometer's software. Identify the peak corresponding to this compound by its retention time and mass-to-charge ratio (m/z). The expected protonated molecule will be [M+H]⁺ at m/z 1616.85. Also, look for other adducts such as [M+Na]⁺ and [M+K]⁺.

  • Purity Assessment: Calculate the purity of the product by integrating the peak area of the main compound and expressing it as a percentage of the total peak area in the chromatogram.

  • Impurity Identification: Analyze minor peaks for potential impurities, such as starting materials, byproducts, or degradation products (e.g., hydrolysis of the maleimide ring).

  • Fragmentation Analysis (MS/MS): For structural confirmation, perform targeted MS/MS on the parent ion. The fragmentation pattern will show characteristic losses of PEG units (44 Da) and cleavages at the amide and ester bonds.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of Mass Spectrometry Analysis of this compound

AnalyteExpected m/z [M+H]⁺Observed m/zMass Error (ppm)Relative Abundance (%)
This compound1616.851616.8495-0.398.5
Hydrolyzed Maleimide Product1634.861634.8590-0.61.2
Incomplete PEGylation ProductVariesVaries-<0.3

Table 2: Quantitative Analysis of a Batch of this compound

ParameterResultAcceptance Criteria
Purity (by UV at 214 nm) 98.7%≥ 95.0%
Identity (by HRMS) ConfirmedConforms to structure
Major Impurity (Hydrolyzed Maleimide) 1.1%≤ 2.0%
Other Impurities <0.2%≤ 0.5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start This compound Product stock Prepare 1 mg/mL Stock Solution (50:50 ACN/Water) start->stock working Dilute to 10 µg/mL Working Solution stock->working acidify Acidify with 0.1% Formic Acid working->acidify filter Filter through 0.22 µm Syringe Filter acidify->filter lc Reverse-Phase Liquid Chromatography (C18 Column) filter->lc ms High-Resolution Mass Spectrometry (ESI+, MS and MS/MS) lc->ms process Process Raw Data ms->process identify Identify Compound and Impurities process->identify quantify Quantify Purity and Impurities identify->quantify end end quantify->end Final Report

Caption: Workflow for the LC-MS analysis of this compound.

Logical Relationship of the Analyte and Potential Products

logical_relationship cluster_impurities Potential Impurities / Degradation Products main_compound This compound (MW: 1615.84) hydrolyzed Hydrolyzed Maleimide (Ring-Opened) main_compound->hydrolyzed Hydrolysis incomplete_peg Incomplete PEGylation (Shorter PEG Chain) main_compound->incomplete_peg Synthetic Byproduct starting_material Unreacted Starting Materials main_compound->starting_material Residual Reactant

Caption: Relationship between the target analyte and potential impurities.

Signaling Pathway (Illustrative for PROTAC Action)

protac_pathway protac PROTAC (this compound based) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ub_poi Ubiquitinated POI ternary_complex->ub_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_poi proteasome Proteasome ub_poi->proteasome degradation POI Degradation proteasome->degradation

References

Troubleshooting & Optimization

Technical Support Center: Mal-PEG4-Glu(OH)-NH-m-PEG24 Maleimide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of the maleimide (B117702) group in Mal-PEG4-Glu(OH)-NH-m-PEG24.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern for my this compound?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up, forming a maleamic acid derivative.[1][2] This resulting compound is unreactive towards thiol groups, which are the intended target for conjugation reactions.[1][2] For your this compound, hydrolysis of the maleimide group will prevent its successful conjugation to cysteine residues on proteins, peptides, or other thiol-containing molecules, leading to failed experiments and loss of valuable materials.

Q2: What are the primary factors that cause hydrolysis of the maleimide group?

A2: The main factors influencing the rate of maleimide hydrolysis are:

  • pH: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[2][3] The rate of hydrolysis increases significantly with increasing pH.[4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

  • Aqueous Solutions: Prolonged storage in aqueous buffers can lead to hydrolysis.[3][5]

Q3: How should I store my this compound to minimize hydrolysis?

A3: To maintain the reactivity of your this compound, it is crucial to store it under appropriate conditions. We recommend the following:

  • Short-term storage of stock solutions: Prepare stock solutions in an anhydrous, biocompatible solvent like Dimethyl Sulfoxide (DMSO).[6][7] These solutions can be stored at -20°C for up to one month, protected from light.[8] Some sources suggest that storage at -80°C in a non-aqueous solvent can maintain reactivity for two weeks or longer.[7]

  • Long-term storage of lyophilized powder: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.

Q4: I need to prepare an aqueous solution of this compound for my experiment. What is the best practice?

A4: Aqueous solutions of maleimide-containing products should be made immediately before use.[3][9] It is recommended to prepare the solution in a degassed buffer with a pH between 6.5 and 7.5.[6][8] This pH range offers a good compromise between maleimide stability and efficient thiol-maleimide conjugation.[2] Avoid storing the reagent in aqueous buffers for extended periods.[5]

Q5: Can I do anything to stabilize the linkage after conjugation?

A5: Yes, after the maleimide has reacted with a thiol group to form a thiosuccinimide linkage, this bond can be susceptible to a reverse Michael reaction (deconjugation).[10] Interestingly, hydrolysis of the thiosuccinimide ring after conjugation results in a stable, ring-opened product that is resistant to this deconjugation.[11][12][13] Some strategies even involve intentionally hydrolyzing the conjugate under controlled conditions to improve its long-term stability in vivo.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the maleimide group. The this compound has lost its reactivity.1. Verify storage conditions: Ensure the reagent was stored correctly (lyophilized at -20°C/-80°C or as a fresh stock in anhydrous DMSO at -20°C). 2. Use freshly prepared solutions: Prepare aqueous solutions of the maleimide reagent immediately before use.[3][9] 3. Check buffer pH: Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[6][8] 4. Perform a quality control check: Quantify the amount of active maleimide in your stock solution using a maleimide quantification assay.
Inconsistent conjugation results between batches Variable levels of maleimide hydrolysis in different aliquots. This can be due to differences in handling or storage time.1. Aliquot upon receipt: To avoid multiple freeze-thaw cycles, aliquot the lyophilized powder or stock solution into single-use vials. 2. Standardize protocols: Ensure consistent handling procedures, especially regarding the preparation of aqueous solutions. 3. Quantify maleimide content: Before each critical experiment, quantify the active maleimide to ensure consistent starting material.
Conjugate is unstable and shows deconjugation over time Retro-Michael reaction of the thiosuccinimide linkage. The bond between the maleimide and the thiol is reversing.1. Induce post-conjugation hydrolysis: After conjugation, consider incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period to promote stabilizing ring-opening of the thiosuccinimide.[14] The exact conditions (time, temperature, pH) will need to be optimized for your specific conjugate. 2. Explore alternative chemistries: If conjugate stability remains an issue, consider alternative thiol-reactive chemistries that form more stable linkages, such as those based on carbonylacrylic or vinyl pyridinium (B92312) reagents.[10]

Experimental Protocols

Protocol 1: Quantification of Active Maleimide Content

This protocol allows for the determination of the concentration of reactive maleimide groups in a solution of this compound. This is a crucial quality control step to ensure the reagent is active before proceeding with conjugation experiments. Spectroscopic methods are commonly used for this purpose.[15]

Materials:

  • This compound solution (in a suitable buffer, e.g., 100 mM phosphate (B84403) buffer, pH 6.0)

  • L-Cysteine solution (known concentration in the same buffer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a blank: Fill a cuvette with the reaction buffer.

  • Measure the initial absorbance: Add a known volume of the this compound solution to the cuvette and measure the absorbance at 302 nm. The maleimide group has a characteristic absorbance around this wavelength.

  • Initiate the reaction: Add a molar excess of the L-cysteine solution to the cuvette containing the maleimide solution. Mix well.

  • Monitor the reaction: The reaction between the maleimide and the thiol group of cysteine leads to a decrease in absorbance at 302 nm as the maleimide is consumed. Monitor the absorbance until it stabilizes, indicating the reaction is complete.

  • Calculate the concentration: The change in absorbance is directly proportional to the concentration of the reacted (and thus active) maleimide. The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of the maleimide at 302 nm, b is the path length of the cuvette, and c is the concentration of the active maleimide.

Protocol 2: Accelerated Stability Study of this compound

This protocol is designed to assess the hydrolytic stability of this compound under different pH and temperature conditions.

Materials:

  • Lyophilized this compound

  • A series of buffers with different pH values (e.g., pH 5.5, 7.4, and 8.5)

  • Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, and 37°C)

  • Method for quantifying active maleimide (e.g., the spectroscopic method described in Protocol 1 or an HPLC-based method)[16]

Procedure:

  • Prepare solutions: Dissolve the lyophilized this compound in each of the different pH buffers to a known concentration.

  • Aliquot and incubate: Aliquot the solutions into multiple vials for each condition (pH and temperature). Place the vials in the respective temperature-controlled environments.

  • Time-point analysis: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Quantify remaining active maleimide: Immediately analyze the sample to determine the concentration of the remaining active maleimide using a validated quantification method.

  • Data analysis: Plot the percentage of remaining active maleimide against time for each condition. This will provide a quantitative measure of the hydrolysis rate under different pH and temperature stresses.

Quantitative Data Summary

The following table summarizes the expected qualitative relationship between environmental factors and the rate of maleimide hydrolysis. Actual quantitative data should be generated for this compound using the accelerated stability study protocol.

Condition Relative Rate of Hydrolysis Expected Stability
pH 5.5 Very Low[4]High
pH 6.5 - 7.5 Low to Moderate[2][3]Good (Optimal for conjugation)
pH > 8.0 High[1]Low
Temperature: 4°C LowHigh
Temperature: 25°C (Room Temp) ModerateModerate
Temperature: 37°C High[4]Low
Storage in Anhydrous DMSO Very Low[6][7]Very High
Storage in Aqueous Buffer Moderate to High[5]Low to Moderate

Visualizations

HydrolysisReaction Mal_PEG This compound (Active Maleimide) Hydrolyzed_Product Maleamic Acid Derivative (Inactive) Mal_PEG->Hydrolyzed_Product Hydrolysis (pH, Temp) H2O H₂O

Caption: Chemical transformation of the active maleimide group to an inactive derivative via hydrolysis.

ExperimentalWorkflow start Start: Lyophilized This compound dissolve Dissolve in Buffers (Varying pH) start->dissolve aliquot Aliquot Samples dissolve->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) aliquot->incubate timepoint Collect Samples at Time Points (0, 1, 4, 8, 24h) incubate->timepoint quantify Quantify Active Maleimide (e.g., Spectrophotometry, HPLC) timepoint->quantify analyze Analyze Data: Plot % Active Maleimide vs. Time quantify->analyze end End: Determine Stability Profile analyze->end

Caption: Workflow for conducting an accelerated stability study of the maleimide compound.

TroubleshootingTree start Low Conjugation Efficiency? check_storage Were storage conditions optimal? (-20°C/-80°C, dry) start->check_storage check_solution_prep Was aqueous solution prepared fresh? check_storage->check_solution_prep Yes hydrolysis_likely High Likelihood of Maleimide Hydrolysis check_storage->hydrolysis_likely No check_ph Is buffer pH 6.5-7.5? check_solution_prep->check_ph Yes check_solution_prep->hydrolysis_likely No check_ph->hydrolysis_likely No other_issue Consider other experimental factors (e.g., thiol availability). check_ph->other_issue Yes new_reagent Action: Use new aliquot/reagent and optimize protocol. hydrolysis_likely->new_reagent

Caption: A decision tree for troubleshooting low conjugation efficiency issues.

References

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered during the synthesis of antibody-drug conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers, specifically focusing on issues leading to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis when using PEG linkers?

Low yield in ADC synthesis with PEG linkers can stem from several factors throughout the conjugation, purification, and analytical stages. Key contributors include:

  • Poor Solubility of the Linker-Payload: Despite the hydrophilic nature of PEG, highly hydrophobic drug payloads may still exhibit limited solubility in the aqueous buffers typically used for conjugation, leading to an incomplete reaction.[1]

  • Steric Hindrance: Particularly with longer PEG chains, the linker can physically obstruct the reactive group from efficiently accessing the conjugation site on the antibody, resulting in lower conjugation efficiency.[1]

  • Linker-Payload Instability: The bond between the linker and the payload might be unstable under the specific pH, temperature, or buffer conditions of the conjugation or purification process, causing premature cleavage of the drug.[1]

  • Antibody Aggregation: The conjugation of hydrophobic linker-payloads can induce the antibody to aggregate, which not only reduces the yield of soluble, functional ADC but also complicates purification. Longer PEG chains can help mitigate this by shielding the hydrophobic payload.[1][2]

  • Inefficient Purification: The inherent heterogeneity of the crude reaction mixture—containing unconjugated antibody, free linker-payload, and various drug-to-antibody ratio (DAR) species—makes purification challenging.[1] Aggressive purification strategies aimed at achieving high purity can inadvertently lead to significant product loss.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, reaction time, and the molar ratio of linker-payload to antibody that are not optimized for the specific antibody, linker, and payload can significantly impact conjugation efficiency.

Q2: How does the length of the PEG linker influence the ADC synthesis yield?

The length of the PEG linker plays a dual role in ADC synthesis, often presenting a trade-off between improved solubility and potential steric hindrance.[1]

  • Increased Solubility and Reduced Aggregation: Longer PEG chains enhance the hydrophilicity of the linker-payload complex.[1][] This improved water solubility can lead to a more efficient conjugation reaction and reduces the propensity for the final ADC to aggregate, thereby increasing the yield of soluble product.[1][2][]

  • Steric Hindrance: Conversely, a very long PEG chain can create a "shielding" effect, sterically hindering the reactive ends of the linker from accessing the target amino acid residues (e.g., lysine (B10760008) or cysteine) on the antibody.[1] This can decrease the overall conjugation efficiency and lead to a lower average DAR, which is often perceived as a lower yield of the desired, highly-conjugated ADC.[1]

The optimal PEG linker length will therefore depend on the specific characteristics of the antibody, the hydrophobicity of the payload, and the desired DAR.

Q3: Can the purification process itself be a primary cause of low ADC yield?

Yes, the purification stage is a critical step where significant product loss can occur. The goal of purification is to separate the desired ADC species from a complex mixture of unconjugated antibody, excess linker-payload, and ADCs with varying DARs.[1] Techniques such as size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and tangential flow filtration (TFF) are commonly employed.[5][6] However, the pursuit of high purity can lead to aggressive separation conditions that result in the loss of the target ADC.[1] The labile nature of some linker-payloads can also lead to degradation during purification under harsh solvent, temperature, or pH conditions.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low Conjugation Efficiency

This guide will help you systematically troubleshoot and optimize the conjugation reaction to improve your ADC yield.

Problem: Low yield of conjugated ADC, characterized by a high percentage of unconjugated antibody remaining after the reaction.

Potential Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
Poor Linker-Payload Solubility Increase the hydrophilicity of the reaction buffer by adding a small percentage of a polar organic co-solvent (e.g., DMSO, DMF). Ensure the co-solvent is compatible with the antibody's stability.1. Prepare a stock solution of the PEG linker-payload in an appropriate organic solvent (e.g., DMSO).2. Titrate small amounts of the stock solution into the aqueous conjugation buffer while vortexing to determine the maximum soluble concentration.3. Perform the conjugation reaction in a buffer containing the highest tolerable percentage of the co-solvent that does not compromise antibody integrity.
Steric Hindrance from PEG Linker If using a long PEG linker, consider synthesizing ADCs with a range of shorter PEG linker lengths to identify an optimal balance between solubility and reactivity.[1]1. Synthesize or procure PEG linker-payloads with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12).2. Perform parallel small-scale conjugation reactions with each linker under identical conditions.3. Analyze the resulting ADCs by HIC-HPLC or RP-HPLC to determine the average DAR and the percentage of unconjugated antibody for each linker length.
Suboptimal Reaction pH The optimal pH for conjugation depends on the target amino acid. For lysine conjugation, a pH of 8.0-9.0 is typical, while cysteine conjugation is often performed at a pH of 7.0-8.0. Perform small-scale reactions across a pH range to determine the optimum.1. Prepare a series of conjugation buffers with pH values ranging from 7.0 to 9.5 in 0.5 unit increments.2. Conduct parallel conjugation reactions in each buffer, keeping all other parameters constant.3. Quench the reactions and analyze the products to identify the pH that yields the highest degree of conjugation.
Incorrect Molar Ratio An insufficient molar excess of the linker-payload can lead to incomplete conjugation. Systematically increase the molar ratio of linker-payload to antibody.1. Set up a series of conjugation reactions with increasing molar equivalents of the linker-payload (e.g., 5, 10, 15, 20 equivalents per antibody).2. After a set reaction time, quench the reactions and purify the ADCs.3. Determine the average DAR for each reaction to find the ratio that provides the desired level of conjugation without excessive aggregation.

Troubleshooting Workflow for Low Conjugation Efficiency

G start Low ADC Yield (High Unconjugated Antibody) solubility Assess Linker-Payload Solubility start->solubility sterics Evaluate Potential Steric Hindrance start->sterics ph Check Reaction pH start->ph ratio Verify Molar Ratio start->ratio add_cosolvent Action: Add Organic Co-solvent (e.g., DMSO) solubility->add_cosolvent Poor test_shorter_linker Action: Test Shorter PEG Linkers sterics->test_shorter_linker Long PEG Chain optimize_ph Action: Optimize pH (pH screen) ph->optimize_ph Suboptimal increase_ratio Action: Increase Linker-Payload Molar Ratio ratio->increase_ratio Too Low end Improved Conjugation Efficiency add_cosolvent->end test_shorter_linker->end optimize_ph->end increase_ratio->end

Caption: Troubleshooting decision tree for low ADC conjugation efficiency.

Guide 2: Mitigating ADC Loss During Purification

This guide provides strategies to minimize the loss of your ADC product during the critical purification steps.

Problem: Significant loss of ADC product during purification, resulting in a low final yield despite good initial conjugation.

Potential Causes and Solutions:

Potential Cause Recommended Action Experimental Protocol
ADC Aggregation Optimize the purification buffer to include anti-aggregation excipients such as arginine or polysorbates. Longer PEG chains on the linker can also inherently reduce aggregation.[1][2]1. Before large-scale purification, perform small-scale analytical SEC to assess the aggregation level in the crude reaction mixture.2. If aggregation is present, screen different purification buffers containing varying concentrations of anti-aggregation agents (e.g., 50-250 mM L-arginine).3. Select the buffer composition that minimizes aggregation without interfering with the chromatographic separation.
Harsh Elution Conditions In chromatographic steps like HIC or ion exchange, overly harsh elution conditions (e.g., very low pH, high salt, or high organic solvent concentration) can cause the ADC to denature, precipitate, or the linker to cleave. Use shallower gradients and milder elution buffers.1. For method development, start with a broad elution gradient to identify the approximate conditions where the ADC elutes.2. Narrow the gradient around this point to improve resolution and allow for elution under milder conditions.3. Collect smaller fractions and immediately buffer-exchange them into a stable formulation buffer to minimize exposure to harsh conditions.
Non-specific Binding to Chromatography Resin The hydrophobicity of the drug-payload can cause the ADC to bind non-specifically to chromatography columns, leading to poor recovery.1. Before loading the entire sample, perform a small-scale column binding and elution study to assess recovery.2. If recovery is low, consider using a different type of chromatography resin with lower hydrophobicity.3. Adding a low concentration of a non-ionic surfactant to the mobile phase can sometimes reduce non-specific binding, but compatibility with the ADC must be verified.
Linker Instability During Purification The linker may be susceptible to cleavage under the pH or buffer conditions used for purification.[1]1. Assess the stability of the linker-payload construct in the intended purification buffers by incubating it for the expected duration of the purification process.2. Analyze the sample by HPLC or LC-MS to detect any premature drug release.3. If instability is observed, adjust the buffer pH or composition to a range where the linker is stable.

General Workflow for ADC Synthesis and Purification

G cluster_0 ADC Synthesis cluster_1 Purification antibody Antibody Preparation (e.g., reduction) conjugation Conjugation Reaction antibody->conjugation linker_payload Linker-Payload Preparation linker_payload->conjugation quench Quench Reaction conjugation->quench capture Initial Capture / Buffer Exchange (e.g., TFF, SEC) quench->capture chromatography Chromatographic Separation (e.g., HIC, IEX) capture->chromatography formulation Buffer Exchange into Final Formulation chromatography->formulation final_adc Purified ADC formulation->final_adc

Caption: A typical experimental workflow for ADC synthesis and purification.

References

Technical Support Center: Mitigation of ADC Aggregation with Hydrophobic Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of Antibody-Drug Conjugates (ADCs) featuring hydrophobic payloads.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of ADC aggregation when using hydrophobic payloads?

A1: The aggregation of ADCs with hydrophobic payloads is a multifactorial issue stemming from both the intrinsic properties of the ADC and extrinsic environmental factors.[1][2] Key contributors include:

  • Increased Surface Hydrophobicity: The conjugation of a hydrophobic payload and linker to an antibody creates hydrophobic patches on the protein surface. To minimize contact with the aqueous environment, these hydrophobic regions on different ADC molecules can interact, leading to self-association and aggregation.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation. Finding the right balance between payload potency and ADC stability is a critical aspect of development.

  • Conformational Instability: The conjugation process itself can induce conformational changes in the antibody, potentially exposing hydrophobic regions that were previously buried within the protein's structure.[3] This can lead to both colloidal and conformational instability.

  • Formulation and Environmental Stress: Suboptimal formulation conditions such as unfavorable pH (especially near the isoelectric point), low or high salt concentrations, and the presence of organic co-solvents used for payload dissolution can destabilize the ADC.[1] Additionally, physical stresses like elevated temperatures, freeze-thaw cycles, and mechanical agitation can promote aggregation.[4]

Q2: What are the negative consequences of ADC aggregation in experimental settings?

A2: ADC aggregation can significantly impact the safety, efficacy, and manufacturability of the therapeutic, leading to:

  • Reduced Therapeutic Efficacy: Aggregated ADCs can exhibit altered pharmacokinetics and biodistribution, often leading to faster clearance from circulation and reduced access to the target tumor cells.

  • Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response, potentially leading to the development of anti-drug antibodies (ADAs) and adverse effects.[1]

  • Off-Target Toxicity: Aggregates can be recognized and internalized by immune cells, leading to the non-specific release of the cytotoxic payload and toxicity to healthy tissues.

  • Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the stability and shelf-life of the product and can pose challenges during manufacturing and administration.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common ADC aggregation issues encountered during development.

Issue 1: Immediate Post-Conjugation Aggregation

If you observe aggregation immediately after the conjugation reaction, consider the following troubleshooting steps:

Potential Cause Recommended Action
Excessive Hydrophobicity of Payload/Linker - Switch to a more hydrophilic linker. Options include those containing polyethylene (B3416737) glycol (PEG), sulfonate, or pyrophosphate diester groups.[5][6]
High Drug-to-Antibody Ratio (DAR) - Reduce the molar ratio of the payload-linker to the antibody during the conjugation reaction to achieve a lower DAR.[5]
Unfavorable Conjugation Conditions - Optimize the pH of the reaction buffer to avoid the isoelectric point of the antibody.[1]- Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the payload-linker.[1]
Intermolecular Interactions During Conjugation - Employ a solid-phase conjugation method where the antibody is immobilized on a resin, physically preventing ADC-ADC interactions during the reaction.[1][7]

Issue 2: Aggregation During Storage or After Freeze-Thaw Cycles

Gradual aggregation during storage or after stress conditions points to formulation and handling issues.

Potential Cause Recommended Action
Suboptimal Formulation Buffer - Conduct a formulation screening study to evaluate the impact of different buffer species (e.g., histidine, citrate), pH, and ionic strength on ADC stability.[5]
Lack of Stabilizing Excipients - Incorporate stabilizing excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) into the formulation to minimize protein-protein interactions.
Freeze-Thaw Stress - Aliquot the ADC into single-use vials to minimize the number of freeze-thaw cycles.[4]
Inappropriate Storage Temperature - Ensure the ADC is stored at the recommended temperature and protected from temperature fluctuations.[5]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies, illustrating the impact of different strategies on ADC aggregation and hydrophobicity.

Table 1: Impact of Linker Hydrophilicity on ADC Aggregation

Linker TypePayloadDAR% Aggregation (stressed conditions)Reference
Hydrophobic (e.g., SMCC-based)MMAE8>95%[8]
Hydrophilic (Glucuronide-based)MMAE8<5%[9]
Hydrophilic (PEG-based)MaytansinoidHighSignificantly Reduced[10]
Hydrophilic (Polysarcosine-based)Camptothecin Derivative8~5% (monomer)

Table 2: Influence of Excipients on ADC Formulation Stability

Excipient ClassExampleMechanism of ActionPotential Impact on Aggregation
SurfactantsPolysorbate 20/80Reduce surface tension and prevent adsorption to interfaces.Decrease
SugarsSucrose, TrehalosePreferential exclusion, stabilizing the native protein structure.Decrease
Amino AcidsArginine, GlycineCan suppress protein-protein interactions and act as cryo/lyoprotectants.Decrease
SaltsNaClModulates electrostatic interactions.Dependent on concentration

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To determine the percentage of monomer, high molecular weight species (aggregates), and fragments in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • HPLC or UHPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration between 0.1 and 1.0 mg/mL using the mobile phase. If necessary, filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the column eluate at 280 nm.

  • Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments. Calculate the percentage of each species relative to the total integrated area.

Protocol 2: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample as an indicator of aggregation.

Materials:

  • ADC sample

  • DLS instrument

  • Filtered, appropriate buffer

  • Low-volume cuvette

Procedure:

  • Instrument Setup: Set the desired measurement temperature (e.g., 25°C) and allow the instrument to equilibrate.

  • Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL in a filtered buffer. Centrifuge the sample briefly to pellet any large particulates.

  • Measurement: Carefully transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument.

  • Data Collection: Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh or PDI over time or under stress conditions is indicative of aggregation.

Protocol 3: Solid-Phase Conjugation to Minimize Aggregation

Objective: To perform the conjugation reaction with the antibody immobilized on a solid support to prevent intermolecular aggregation.

Materials:

  • Antibody

  • Affinity resin (e.g., Protein A or Protein L agarose)

  • Reducing agent (e.g., TCEP)

  • Payload-linker construct

  • Reaction and wash buffers

  • Elution buffer

Procedure:

  • Antibody Immobilization: Incubate the antibody solution with the affinity resin to allow for binding. Wash the resin to remove unbound antibody.

  • Reduction (if required): For cysteine-based conjugation, incubate the immobilized antibody with a reducing agent to expose free thiols. Wash the resin to remove the reducing agent.

  • Conjugation: Add the payload-linker solution to the resin-bound antibody and incubate to allow the conjugation reaction to proceed.

  • Washing: Thoroughly wash the resin to remove excess payload-linker and reaction byproducts.

  • Elution: Elute the conjugated ADC from the resin using an appropriate elution buffer (e.g., low pH buffer), followed by immediate neutralization.

Visualizations

ADC_Aggregation_Pathway Figure 1. Signaling Pathway of ADC Aggregation cluster_causes Causative Factors cluster_mechanism Aggregation Mechanism cluster_consequences Consequences Hydrophobic Payload Hydrophobic Payload Increased Hydrophobicity Increased Hydrophobicity Hydrophobic Payload->Increased Hydrophobicity High DAR High DAR High DAR->Increased Hydrophobicity Conjugation Stress Conjugation Stress Conformational Changes Conformational Changes Conjugation Stress->Conformational Changes Formulation Stress Formulation Stress Formulation Stress->Conformational Changes Self-Association Self-Association Increased Hydrophobicity->Self-Association Conformational Changes->Self-Association Aggregate Formation Aggregate Formation Self-Association->Aggregate Formation Reduced Efficacy Reduced Efficacy Aggregate Formation->Reduced Efficacy Increased Immunogenicity Increased Immunogenicity Aggregate Formation->Increased Immunogenicity Physical Instability Physical Instability Aggregate Formation->Physical Instability

Caption: Causal pathway of ADC aggregation with hydrophobic payloads.

Mitigation_Strategies Figure 2. Experimental Workflow for Mitigating ADC Aggregation Start Start ADC Design ADC Design Start->ADC Design Conjugation Conjugation ADC Design->Conjugation Hydrophilic Linker/Payload Formulation Formulation Conjugation->Formulation Solid-Phase Conjugation Characterization Characterization Formulation->Characterization Stabilizing Excipients Stable ADC Stable ADC Characterization->Stable ADC Aggregation < Threshold Optimize Optimize Characterization->Optimize Aggregation > Threshold Optimize->ADC Design

Caption: Workflow for developing stable ADCs and mitigating aggregation.

Logical_Relationships Figure 3. Logical Relationships in ADC Aggregation Mitigation cluster_solutions Mitigation Strategies ADC Aggregation ADC Aggregation Hydrophilic Linkers Hydrophilic Linkers Hydrophilic Linkers->ADC Aggregation Reduces Formulation Optimization Formulation Optimization Formulation Optimization->ADC Aggregation Prevents Solid-Phase Conjugation Solid-Phase Conjugation Solid-Phase Conjugation->ADC Aggregation Avoids

Caption: Key strategies to counteract ADC aggregation.

References

Technical Support Center: Mal-PEG4-Glu(OH)-NH-m-PEG24 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and detailed protocols to address the inherent instability of maleimide-thiol conjugates, specifically focusing on structures like Mal-PEG4-Glu(OH)-NH-m-PEG24. The primary mode of degradation for these conjugates is the retro-Michael reaction, which can compromise experimental results and the efficacy of therapeutics.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it a concern for my Mal-PEG-thiol conjugates?

A1: The retro-Michael reaction is the reversal of the initial conjugation reaction. The thioether bond formed between the maleimide (B117702) group of your PEG linker and a thiol (e.g., a cysteine residue on a protein) can break.[1][2] This deconjugation is problematic because it leads to the premature release of the PEG linker from its target molecule. In a biological environment, the released maleimide can then react with other abundant thiols, such as glutathione (B108866) (GSH) or albumin, leading to irreversible loss of your conjugate and potential off-target effects.[1][3][4]

Q2: What are the primary factors that influence the stability of the maleimide-thiol linkage?

A2: There are two main competing reactions that determine the stability of the conjugate: the retro-Michael reaction (deconjugation) and hydrolysis of the succinimide (B58015) ring (stabilization).[1][3]

  • pH: This is a critical factor. The conjugation reaction is most efficient at pH 6.5-7.5.[2][5][6] Above pH 7.5, the maleimide group is more susceptible to direct hydrolysis, and the formed thiosuccinimide ring also hydrolyzes more rapidly.[2] While this ring-opening hydrolysis prevents the retro-Michael reaction and permanently locks the conjugate, it also creates a mixture of isomers.[2][7]

  • Presence of Exogenous Thiols: High concentrations of other thiols, like glutathione in plasma, can actively promote the retro-Michael reaction, leading to a thiol-exchange where your PEG linker is transferred to the competing thiol.[1][3]

  • Temperature: Higher temperatures generally accelerate both the retro-Michael and hydrolysis reactions. For long-term storage, -80°C is recommended.[2]

  • Linker Structure: The chemical structure adjacent to the maleimide group can influence stability.[1][8] While specific data on the Glu(OH) moiety in your linker is not available, electron-withdrawing groups near the maleimide can affect reaction rates.

Q3: How can I tell if my conjugate is degrading via the retro-Michael reaction?

A3: Degradation can be observed as a loss of the conjugated payload over time. Analytically, you can use techniques like High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).[1] You would typically monitor for the disappearance of the peak corresponding to your intact conjugate and the appearance of new peaks corresponding to the free thiol-containing molecule and potentially the PEG-linker adducted to other thiols (e.g., glutathione).[1][2]

Q4: How does the structure of my specific linker, this compound, affect stability?

A4: While data for this exact linker is not published, we can infer its behavior based on general principles. The PEG chains (PEG4 and PEG24) increase hydrophilicity, which can be beneficial for solubility and pharmacokinetics. It has been noted that embedding PEG units into a linker can significantly increase the rate of stabilizing hydrolysis.[9] The glutamic acid Glu(OH) introduces a carboxyl group, which will be negatively charged at physiological pH. This local charge and steric bulk could potentially influence the rate of hydrolysis versus the retro-Michael reaction, but specific studies would be needed to confirm the effect.

Q5: Are there ways to make my maleimide conjugate more stable?

A5: Yes. A common strategy is to intentionally promote the stabilizing hydrolysis of the thiosuccinimide ring.[10] After purification, incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5) for a few hours can drive the ring-opening reaction.[2][7] This forms a succinamic acid thioether which is resistant to the retro-Michael reaction.[2][4] The trade-off is the creation of two stable isomers, which adds to the heterogeneity of the final product.[2] For future work, next-generation maleimides (e.g., diiodomaleimides) or alternative conjugation chemistries (e.g., sulfone linkers) offer enhanced stability.[11][12]

Troubleshooting Guide

Problem / Observation Possible Cause Recommended Troubleshooting Steps
Loss of conjugated payload over time in plasma or cell culture media. Retro-Michael reaction and thiol exchange. The thiosuccinimide bond is reversing, and the maleimide-PEG is being captured by abundant thiols like albumin or glutathione.[2][3]1. Confirm with LC-MS: Analyze your sample to identify the released payload and potential adducts with other thiols.[2] 2. Induce Hydrolysis: Before in vivo or cell-based experiments, perform a controlled hydrolysis step (e.g., incubate at pH 8.5 for 2-4 hours) to form the stable ring-opened product, which is resistant to thiol exchange.[2]
High variability in conjugate stability between different batches. Inconsistent post-conjugation handling. Differences in buffer pH, incubation time, or storage conditions after purification can lead to varying degrees of stabilizing hydrolysis or degradation.1. Standardize Protocols: Ensure the pH of all purification and storage buffers is strictly controlled (ideally pH 6.5-7.0 for storage).[2] 2. Control Temperature: Store all batches consistently at 4°C for short-term use or frozen at -80°C for long-term storage.[2]
Low yield during the initial conjugation reaction. Maleimide hydrolysis before conjugation. If the Mal-PEG reagent is exposed to aqueous buffers (especially pH > 7.5) for too long before reacting with the target thiol, it can hydrolyze and become unreactive.[2][13]1. Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[2] 2. Optimize pH: Ensure the conjugation buffer pH is strictly within the 6.5-7.5 range.[2][5]
Appearance of multiple peaks on HPLC after storage. A combination of degradation pathways. You are likely observing both the deconjugated product (from retro-Michael reaction) and the two isomers of the stabilized, ring-opened product (from hydrolysis).[2]1. Analyze Storage Buffer: Check the pH of your storage buffer. Avoid basic conditions if you want to minimize hydrolysis. 2. Consider Intentional Hydrolysis: If stability is the primary goal and heterogeneity is acceptable, perform a controlled hydrolysis step post-purification to convert the entire batch to the stable ring-opened form. This will prevent further deconjugation.[2]

Experimental Protocols

Protocol 1: Stability Assessment in the Presence of a Competing Thiol

This protocol assesses the stability of a maleimide conjugate against thiol-driven retro-Michael reaction.

Materials:

  • Purified this compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in acetonitrile

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of your conjugate (e.g., 1-2 mg/mL) in PBS, pH 7.4.

  • Prepare a fresh stock solution of GSH in PBS, pH 7.4.

  • Initiate the stability study by adding GSH to the conjugate solution to a final concentration of 1-5 mM (a significant molar excess).[1][2]

  • Incubate the mixture at 37°C.[1][2]

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[1][2]

  • Immediately quench the reaction by diluting the aliquot with an equal volume of quenching solution.[1][2]

  • Analyze the samples by HPLC-MS to separate and quantify the intact conjugate, the deconjugated starting materials, and any thiol exchange products.[1]

Protocol 2: Assessment of Stabilizing Hydrolysis Rate

This protocol evaluates the rate of the stabilizing ring-opening hydrolysis reaction at different pH values.

Materials:

  • Purified this compound conjugate

  • Phosphate (B84403) buffers at various pH values (e.g., pH 6.5, 7.4, 8.5)[2]

  • Quenching Solution: 1% Trifluoroacetic acid (TFA)

  • HPLC-MS system

Procedure:

  • Prepare separate solutions of the conjugate at a final concentration of ~50 µM in each of the different pH phosphate buffers.[1]

  • Incubate the solutions at 37°C.[1]

  • At various time points, withdraw an aliquot and immediately quench the reaction with the TFA solution.[2]

  • Analyze the samples by HPLC-MS. Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak(s) corresponding to the hydrolyzed, ring-opened product.[1]

  • Calculate the rate of hydrolysis at each pH by plotting the percentage of the unhydrolyzed conjugate over time.[1]

Data & Stability Comparison

The stability of maleimide-thiol adducts is highly dependent on the local chemical environment and structure. The following table provides representative half-life data from literature to illustrate these effects.

Conjugate TypeConditionHalf-life (t½)Key FindingReference
Model Thiol-Maleimide AdductIncubated with Glutathione3.1 h to 258 hThe structure of both the thiol and the N-substituent on the maleimide dramatically affects stability.[8]
Cysteine-linked ADC (Maleimide)Human Plasma at 37°C~4-5 daysDemonstrates significant deconjugation can occur in vivo through retro-Michael reaction.[14]
Cysteine-linked ADC (Sulfone)Human Plasma at 37°C~28 days (~90% intact)Alternative chemistries like sulfones show substantially improved plasma stability over maleimides.[12]
Lysine-linked ADC (Maleimide)Ex vivo plasmaSlower loss vs. Cys-linkedThe pKa of the original thiol influences the stability of the resulting thioether bond.[15][16]

Visualizations

Retro_Michael_Reaction cluster_reactants Reactants cluster_product Conjugation Product cluster_pathways Competing Pathways Mal_PEG Mal-PEG-Linker Conjugate Protein-S-Linker-PEG (Thiosuccinimide) Mal_PEG->Conjugate Michael Addition (pH 6.5-7.5) Prot_SH Protein-SH Prot_SH->Conjugate Michael Addition (pH 6.5-7.5) branch Conjugate->branch Deconjugated Protein-SH + Mal-PEG-Linker Hydrolyzed Protein-S-Linker(Ring-Opened)-PEG (Stable Succinamic Acid) branch->Deconjugated Retro-Michael Reaction (Reversible, driven by excess thiol) branch->Hydrolyzed Hydrolysis (Irreversible, pH > 7.5)

Caption: Competing pathways for maleimide-thiol conjugates.

Troubleshooting_Workflow cluster_retro Retro-Michael Issue cluster_other Other Issues start Problem: Conjugate Instability Observed check_ms Analyze by LC-MS start->check_ms decision Deconjugation Products Detected? check_ms->decision cause_retro Cause: Retro-Michael Reaction / Thiol Exchange decision->cause_retro Yes cause_other Cause: Other Degradation (e.g., payload, protein) decision->cause_other No solution_hydrolyze Solution: Implement controlled hydrolysis step (e.g., pH 8.5, 2-4h) post-purification cause_retro->solution_hydrolyze solution_alt Future Work: Use next-gen stable linkers solution_hydrolyze->solution_alt solution_other Solution: Investigate stability of individual components cause_other->solution_other

Caption: Troubleshooting workflow for conjugate instability.

References

Technical Support Center: Maleimide Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and side reactions encountered during bioconjugation experiments using maleimide (B117702) linkers, with a specific focus on reactions with amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of a maleimide linker, and at what pH is it most efficient?

A1: The primary and intended reaction for maleimide linkers is a Michael addition with a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide.[1][2][] This reaction forms a stable thiosuccinimide bond.[1] The reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[][4][5][6] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines.[][5][7]

Q2: What are the main side reactions associated with maleimide linkers, especially concerning amines?

A2: While highly selective for thiols at neutral pH, maleimides can undergo several side reactions, particularly as the pH increases:

  • Reaction with Amines: At pH values above 7.5, the chemoselectivity for thiols is lost, and maleimides begin to react competitively with primary amines, such as the ε-amino group of lysine (B10760008) residues.[4][5][8] This is a significant concern as most proteins have numerous surface-exposed lysines.

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative.[][4][5][9] This reaction inactivates the linker. The rate of hydrolysis increases significantly with rising pH.[4][5][6]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and cysteine is not completely irreversible and can undergo a retro-Michael reaction.[4] This can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as glutathione (B108866) in vivo, causing off-target effects.[10]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[2][4][11] This rearrangement is more prominent at physiological or higher pH.[7]

Troubleshooting Guide

Issue 1: Low or no conjugation yield.

This is a common issue that can arise from several factors related to the stability of the reactants and the reaction conditions.

Potential Cause Explanation Recommended Solution
Hydrolyzed Maleimide The maleimide linker was prematurely hydrolyzed and inactivated by exposure to aqueous buffers, especially at neutral or high pH.[4][5]Prepare aqueous solutions of maleimide reagents immediately before use.[4] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[4]
Oxidized/Inaccessible Thiols The target cysteine residues on the protein have formed disulfide bonds or are sterically inaccessible. Maleimides do not react with disulfide bonds.[4]Perform a pre-reduction step using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[4][6]
Suboptimal pH The reaction pH is too low, slowing the reaction rate, or too high, promoting hydrolysis and amine side reactions. The optimal range is 6.5-7.5.[4][7]Ensure the reaction buffer is within the 6.5-7.5 pH range. Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction.[7]
Incorrect Stoichiometry An insufficient molar ratio of maleimide to thiol can lead to incomplete conjugation.Use a molar excess of the maleimide linker to drive the reaction. A 10-20 fold molar excess is a common starting point for protein labeling.[4][7][9]

Issue 2: Loss of payload or conjugate instability in vivo.

This problem is often linked to the reversibility of the maleimide-thiol linkage.

Potential Cause Explanation Recommended Solution
Retro-Michael Reaction The thiosuccinimide linkage undergoes a retro-Michael reaction, releasing the maleimide, which can then react with other thiols (e.g., serum albumin).[5][10]Induce hydrolysis of the thiosuccinimide ring after conjugation is complete. The resulting ring-opened succinamic acid thioether is stable and not susceptible to thiol exchange.[5][12] This is achieved by raising the pH to 8.5-9.0 post-conjugation.[4]
Thiazine Rearrangement For conjugates with N-terminal cysteines, the linkage can rearrange, altering the structure and potentially the function of the conjugate.[4][11]Perform the conjugation at a more acidic pH (e.g., pH < 6.5) to keep the N-terminal amine protonated and less nucleophilic.[7][11] Alternatively, this rearrangement can be driven to completion to form a single, stable thiazine product.[4]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design.

Table 1: Effect of pH on Maleimide Reactivity

pH Range Primary Reaction(s) Notes Reference(s)
6.5 - 7.5 Thiol-Maleimide Addition Optimal range for chemoselective conjugation to thiols.[4][5][6][][4][5][6]
~ 7.0 Thiol-Maleimide Addition Reaction with thiols is ~1,000 times faster than with amines.[][5][7][][5][7]
> 7.5 Amine Addition & Hydrolysis Competitive reaction with primary amines (e.g., lysine) increases. Rate of maleimide ring hydrolysis also increases.[4][5][8][4][5][8]
> 8.5 Amine Addition & Hydrolysis Reaction with primary amines is favored.[6][6]

Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

Parameter Recommended Value/Range Notes Reference(s)
pH 6.5 - 7.5Balances thiol reactivity while minimizing amine side reactions and hydrolysis.[9]
Temperature 4°C - 25°C (Room Temp)Use 4°C (overnight) for sensitive proteins; room temperature (1-2 hours) for faster reactions.[9]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide reagent helps drive the reaction to completion.[4][9]
TCEP Molar Excess (for reduction) 10x - 100xEnsures complete reduction of disulfide bonds prior to conjugation.[4][9]

Key Reaction and Troubleshooting Diagrams

Maleimide_Reactions Maleimide Maleimide Linker Maleimide->center_point Thiol Protein Thiol (R-SH) Thioether Stable Thiosuccinimide Conjugate Thiol->Thioether pH 6.5 - 7.5 (Desired Reaction) Amine Protein Amine (R-NH2) AmineAdduct Amine Adduct (Side Product) Amine->AmineAdduct pH > 7.5 (Side Reaction) H2O Water (H₂O) HydrolyzedMaleimide Inactive Maleamic Acid H2O->HydrolyzedMaleimide pH > 7.5 (Side Reaction) HydrolyzedThioether Stabilized Ring-Opened Conjugate Thioether->HydrolyzedThioether pH 8.5-9.0 (Stabilization Step) Thioether->center_point2 Retro-Michael Reaction center_point->Thiol center_point->Amine center_point->H2O center_point2->Maleimide center_point2->Thiol

Caption: Key reaction pathways in maleimide chemistry.

Troubleshooting_Workflow Start Problem: Low Conjugation Yield Check_pH Is pH 6.5 - 7.5? Start->Check_pH Check_Maleimide Is maleimide reagent fresh? Check_pH->Check_Maleimide Yes Sol_pH Adjust buffer to pH 6.5-7.5 Check_pH->Sol_pH No Check_Thiols Are thiols reduced and available? Check_Maleimide->Check_Thiols Yes Sol_Maleimide Use fresh maleimide dissolved in DMSO/DMF Check_Maleimide->Sol_Maleimide No Sol_Thiols Add TCEP to reduce disulfide bonds Check_Thiols->Sol_Thiols No

Caption: Troubleshooting workflow for low conjugation yield.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

This protocol is performed prior to conjugation to ensure target cysteine residues are available as free thiols.

  • Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2).[4]

  • Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[4] TCEP is effective over a wide pH range and does not contain a thiol, so it does not need to be removed before adding the maleimide reagent.[7]

  • Incubate the reaction mixture for 20-30 minutes at room temperature.[4]

  • The protein solution is now ready for the conjugation reaction.

Protocol 2: General Maleimide-Thiol Conjugation

  • Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent such as DMSO or DMF.

  • Add the maleimide solution to the reduced protein solution (from Protocol 1). A 10-20 fold molar excess of the maleimide reagent is a common starting point.[7]

  • Ensure the final pH of the reaction mixture is between 6.5 and 7.5.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing can improve efficiency.

  • Purify the conjugate using standard methods such as size exclusion chromatography or dialysis to remove excess maleimide reagent and byproducts.

Protocol 3: Post-Conjugation Hydrolysis for Stabilization

This optional step is recommended for applications requiring high in vivo stability to prevent payload loss via retro-Michael reaction.

  • After the conjugation reaction (Protocol 2) and purification, confirm conjugate formation via analytical methods (e.g., HPLC, MS).

  • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer.[4]

  • Incubate at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until hydrolysis is complete.[4]

  • Re-neutralize the final conjugate solution to a physiological pH (e.g., 7.0-7.5) for storage or downstream use.[4]

References

optimal pH for thiol-maleimide reaction with Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists using maleimide-functionalized reagents, specifically focusing on the optimal conditions and troubleshooting for the thiol-maleimide reaction with molecules like Mal-PEG4-Glu(OH)-NH-m-PEG24.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction?

The optimal pH range for the thiol-maleimide conjugation is 6.5 to 7.5 .[1][2][3][4] Within this window, the reaction is highly selective for thiol (sulfhydryl) groups over other nucleophiles like amines.[1][3] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for the desired conjugation.[1][2]

Q2: What happens if the pH is outside the optimal range of 6.5-7.5?

  • Below pH 6.5: The reaction rate significantly decreases. This is because the reaction proceeds through the nucleophilic attack of the thiolate anion (S⁻) on the maleimide (B117702) double bond. At lower pH, the thiol group (-SH) is protonated and less nucleophilic, slowing down the conjugation.

  • Above pH 7.5: The chemoselectivity of the maleimide is compromised.[1] The rate of two significant side reactions increases:

    • Reaction with Amines: Primary amines, such as the ε-amino group of lysine (B10760008) residues, become deprotonated and more nucleophilic, leading to non-specific conjugation.[1][5]

    • Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative, thereby inactivating the reagent.[1][5][6]

Q3: How does the PEG structure of this compound affect the reaction?

The discrete PEG (dPEG®) linkers in your molecule are designed to enhance aqueous solubility and provide a hydrophilic spacer.[7] While the PEG chains themselves do not fundamentally alter the chemical mechanism of the thiol-maleimide reaction, they ensure the reagent is soluble in the aqueous buffers typically used for conjugation, which is a significant practical advantage. The core principles of pH optimization and reaction conditions remain the same.

Q4: How should I store my maleimide-PEG reagent?

Maleimide reagents are sensitive to moisture and hydrolysis.[1][5] It is critical to store them properly to maintain reactivity.

  • Solid Form: Store at -20°C in a desiccated environment. Before opening, always allow the vial to warm to room temperature to prevent condensation.[7]

  • Solutions: Aqueous solutions of maleimides are not recommended for storage due to the high risk of hydrolysis.[1][2] If a stock solution is necessary, it should be prepared fresh in an anhydrous, biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][8]

Reaction Condition Summary

For optimal results, reaction conditions should be carefully controlled. The following table summarizes the key parameters and their recommended ranges for the thiol-maleimide conjugation.

ParameterRecommended RangeRationale
pH 6.5 - 7.5Balances reaction rate and selectivity; minimizes maleimide hydrolysis and reaction with amines.[1][3][5]
Temperature 4°C to Room Temperature (20-25°C)Reaction can proceed overnight at 4°C or for 1-2 hours at room temperature.[2]
Buffer Phosphate (PBS), HEPES, TrisUse non-nucleophilic buffers. Avoid buffers containing thiols (e.g., DTT).[8][9]
Molar Ratio 10-20 fold molar excess of maleimide reagentEnsures efficient conjugation, especially when labeling proteins. This should be optimized for each specific application.[2]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)To reduce disulfide bonds to free thiols. TCEP is preferred as it is stable, odorless, and does not need to be removed prior to conjugation.[2]
Chelating Agent 1-5 mM EDTAPrevents metal-catalyzed oxidation of free thiols.[2]

Troubleshooting Guide

Encountering issues during your conjugation experiment can be frustrating. This guide addresses common problems and provides systematic solutions.

Problem 1: Low or No Conjugation Yield

If you observe poor labeling efficiency, several factors could be at play. The logical flow below can help diagnose the issue.

G start Low Conjugation Yield check_maleimide Is the Maleimide Reagent Active? start->check_maleimide check_thiol Are Free Thiols Available? check_maleimide->check_thiol Yes hydrolysis Maleimide Hydrolysis: - Prepared fresh in anhydrous DMSO/DMF? - Used aqueous buffer pH 6.5-7.5? check_maleimide->hydrolysis No check_conditions Are Reaction Conditions Optimal? check_thiol->check_conditions Yes oxidation Thiol Oxidation: - Did you add a reducing agent (TCEP)? - Did you degas buffers / add EDTA? check_thiol->oxidation No inaccessible Inaccessible Thiols: - Is the cysteine residue sterically hindered? check_conditions->inaccessible Yes, but still fails ph_issue Incorrect pH: - Was buffer pH confirmed to be 6.5-7.5? check_conditions->ph_issue No solution_hydrolysis Solution: Prepare maleimide solution fresh before use. Avoid aqueous storage. hydrolysis->solution_hydrolysis storage Improper Storage: - Stored at -20°C? - Protected from moisture? solution_thiol Solution: Reduce protein with TCEP just before conjugation. Degas buffers and use EDTA. oxidation->solution_thiol solution_conditions Solution: Verify buffer pH. Optimize maleimide:thiol molar ratio. ph_issue->solution_conditions ratio_issue Incorrect Molar Ratio: - Used sufficient excess of maleimide?

Caption: Troubleshooting logic for low conjugation yield.

Problem 2: Poor Reproducibility or Off-Target Labeling

Inconsistent results or modification of non-thiol residues often point to issues with reaction specificity and conjugate stability.

  • Cause: Reaction pH is too high (>7.5).

    • Solution: Carefully prepare and verify your buffer is within the 6.5-7.5 range. At higher pH, maleimides can react with lysine residues.[1]

  • Cause: Retro-Michael reaction (thiol exchange).

    • Explanation: The thioether bond formed is potentially reversible, especially in environments with a high concentration of other thiols (like glutathione (B108866) in vivo).[1][5][10] This can lead to the transfer of your PEG linker to other molecules.

    • Solution: After conjugation, the remaining maleimide can be quenched with a small molecule thiol like cysteine. For applications requiring high in-vivo stability, consider inducing hydrolysis of the thiosuccinimide ring to the more stable thioether by briefly raising the pH to 8.5-9.0 post-conjugation.[5]

  • Cause: Thiazine (B8601807) rearrangement.

    • Explanation: If you are conjugating to a peptide with an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring, which may alter its properties.[11][12] This side reaction is more prominent at physiological or higher pH.[13]

    • Solution: If possible, avoid conjugating to N-terminal cysteines. Alternatively, performing the conjugation at a more acidic pH can suppress this rearrangement by keeping the N-terminal amine protonated.[2][12]

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general workflow for conjugating a maleimide-functionalized reagent (like this compound) to a cysteine-containing protein.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (1-10 mg/mL in degassed PBS, pH 7.2 + EDTA) reduce 2. Reduce Disulfides (Optional) Add 10-fold molar excess of TCEP. Incubate for 30 min at RT. prep_protein->reduce conjugate 4. Perform Reaction Add 10-20x molar excess of maleimide solution to protein. Incubate 2h at RT or overnight at 4°C. reduce->conjugate prep_maleimide 3. Prepare Maleimide Reagent Dissolve in anhydrous DMSO to 10 mM immediately before use. prep_maleimide->conjugate quench 5. Quench Reaction (Optional) Add small molecule thiol (e.g., cysteine) to consume excess maleimide. conjugate->quench purify 6. Purify Conjugate Remove excess reagent via Size Exclusion Chromatography (SEC) or dialysis. quench->purify analyze 7. Analyze Conjugate Confirm conjugation via SDS-PAGE, Mass Spec, or UV-Vis spectroscopy. purify->analyze

Caption: General experimental workflow for thiol-maleimide conjugation.

Detailed Steps:

  • Prepare Protein Solution: Dissolve the protein containing free cysteine(s) in a degassed buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-7.5.[8][9] A typical protein concentration is 1-10 mg/mL. Including 1-5 mM EDTA is recommended to prevent thiol oxidation.[2]

  • Reduce Disulfide Bonds (if necessary): If the target thiols are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[5] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide reagent, as it will compete for the reaction.[2]

  • Prepare Maleimide Reagent: Immediately before starting the conjugation, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8][14]

  • Conjugation Reaction: Add the desired molar excess (typically 10-20 fold) of the maleimide stock solution to the protein solution while gently stirring.[2] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[8]

  • Quench Reaction (Optional): To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol.[2]

  • Purification: Remove unreacted maleimide reagent and other small molecules from the final conjugate. Common methods include size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or tangential flow filtration (TFF).[2]

  • Analysis: Characterize the final conjugate to determine the degree of labeling and confirm successful conjugation using techniques like UV-Vis spectrophotometry, SDS-PAGE, or mass spectrometry.

References

Technical Support Center: Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Mal-PEG4-Glu(OH)-NH-m-PEG24. The information is presented in a question-and-answer format to directly address potential issues and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the reactivity of the maleimide (B117702) group. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)The maleimide group is sensitive to moisture, which can cause hydrolysis.
Form Store as a solid or viscous liquid as supplied.Avoids solvent-related degradation during long-term storage.
Handling Allow the vial to equilibrate to room temperature before opening.Prevents condensation of moisture inside the vial.

Q2: How should I prepare stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be prepared in advance, use an anhydrous solvent such as Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). For short-term storage, aqueous solutions buffered at a slightly acidic pH (6.0-6.5) can be kept at 4°C for a few days, though this is not ideal. Avoid frequent freeze-thaw cycles.

Q3: What are the reactive groups on this compound and what do they react with?

A3: This linker has two primary reactive groups:

  • Maleimide group: Reacts specifically with free sulfhydryl (thiol, -SH) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[1]

  • Carboxylic acid group (-Glu(OH)): Can be activated to react with primary amine groups (-NH2), such as those on lysine (B10760008) residues or the N-terminus of proteins. Activation is typically achieved using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Conjugation Efficiency

Q: I am observing very low or no conjugation to my thiol-containing protein. What could be the cause and how can I fix it?

A: Low conjugation efficiency is a common problem that can arise from several factors. Follow this troubleshooting guide to identify and resolve the issue.

Potential CauseHow to Troubleshoot & Solution
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, which renders it inactive. Solution: Prepare maleimide solutions fresh in an anhydrous solvent (e.g., DMSO) and add to the reaction buffer immediately before use. If you suspect hydrolysis, the activity of the maleimide can be quantified using a thiol-specific assay like Ellman's reagent in a reverse assay format.
Thiol Oxidation Free thiols on your protein can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides. Solution: Ensure your protein's thiol groups are reduced and available for conjugation. This can be achieved by pre-treating your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.
Incorrect Reaction pH The optimal pH for the maleimide-thiol reaction is 6.5-7.5. Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, maleimide hydrolysis and reaction with amines become competing side reactions.[1] Solution: Ensure your reaction buffer is within the optimal pH range. Use a thiol-free buffer such as phosphate-buffered saline (PBS).
Suboptimal Molar Ratio An insufficient amount of the maleimide linker will result in incomplete conjugation. Solution: A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a good starting point for optimization.

Issue 2: Instability of the Conjugate (Deconjugation)

Q: My purified conjugate appears to be losing its payload over time. Why is this happening and can it be prevented?

A: The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in biological systems.[2][3]

Potential CauseHow to Troubleshoot & Solution
Retro-Michael Reaction The thiosuccinimide linkage is reversible. Solution: To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to the corresponding maleamic acid derivative after conjugation. This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period. This ring-opened form is resistant to the retro-Michael reaction.[2]

Quantitative Data

The stability of the maleimide group is highly dependent on pH. The following table provides an overview of the relative stability of N-substituted maleimides at different pH values.

Table 1: pH-Dependent Hydrolysis of N-Alkylmaleimides

pHRate of HydrolysisImplication for Experiments
< 4Independent of pH (slow)Stable for conjugation reactions.
7 - 9Proportional to hydroxide (B78521) ion concentration (increases with pH)Conjugation should be performed at the lower end of this range (pH 7.0-7.5) to balance reaction speed and stability.
> 9.5Rapid hydrolysisAvoid these conditions for conjugation.
Data generalized from studies on N-alkylmaleimides.[4]

The stability of the resulting thioether conjugate is also a critical factor.

Table 2: Stability of Thiosuccinimide Thioether Linkage

ConditionHalf-life of Conversion (Retro-Michael Reaction)Notes
In the presence of glutathione (simulating in vivo conditions)3.1 to 258 hoursHighly dependent on the specific thiol and N-substituents on the maleimide. Higher pKa of the original thiol leads to a more stable bond.[5]
After ring-opening hydrolysis of the thiosuccinimideVery stable (half-lives over two years reported for some ring-opened products)Ring-opening prevents the retro-Michael reaction.[6][7]
Data from studies on various N-substituted succinimide (B58015) thioethers.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Thiol-Containing Protein

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be targeted, reduce them first. Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) and add a 10-fold molar excess of TCEP. Incubate for 60-90 minutes at 37°C.

    • Remove excess TCEP using a desalting column (e.g., PD-10 or Zeba™ Spin) equilibrated with a reaction buffer (e.g., PBS, pH 7.2, with 10 mM EDTA). The reduced protein is now ready for immediate use.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO immediately before use.

    • Add the maleimide-PEG stock solution to the reduced protein solution to achieve the desired molar excess (typically 10-20 fold).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.

    • Purify the conjugate from unreacted linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Quantification of Reactive Maleimide Groups

This protocol allows for the quantification of active maleimide groups on a molecule using a reverse reaction with a known excess of a thiol-containing compound, followed by quantification of the remaining unreacted thiol.

  • Materials:

    • Maleimide-containing sample

    • Glutathione (GSH) or Cysteine

    • Ellman's Reagent (DTNB)

    • Assay Buffer: 0.1 M sodium phosphate, pH 7.2

    • Spectrophotometer

  • Procedure:

    • Prepare a standard curve of GSH in the Assay Buffer.

    • React a known concentration of your maleimide-containing sample with a known excess of GSH in the Assay Buffer for 30 minutes at room temperature.

    • Add Ellman's reagent to the reaction mixture and to the GSH standards.

    • Measure the absorbance at 412 nm.

    • Calculate the amount of unreacted GSH in your sample by comparing its absorbance to the standard curve.

    • The amount of active maleimide is the initial amount of GSH minus the amount of unreacted GSH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (PBS, pH 7.2) tcep_reduction Add TCEP (Reduce Disulfides) protein_prep->tcep_reduction If needed desalting Remove Excess TCEP (Desalting Column) tcep_reduction->desalting conjugation Mix Protein and Linker (10-20x Molar Excess) Incubate RT, 2-4h or 4°C, overnight desalting->conjugation linker_prep Prepare Fresh Linker Solution (Anhydrous DMSO) linker_prep->conjugation purification Purify Conjugate (SEC or Dialysis) conjugation->purification analysis Analyze Conjugate (SDS-PAGE, HPLC, MS) purification->analysis troubleshooting_workflow start Low Conjugation Yield? check_maleimide Is Maleimide Active? start->check_maleimide check_thiol Are Thiols Reduced? check_maleimide->check_thiol Yes sol_maleimide Prepare fresh linker solution. Quantify maleimide activity. check_maleimide->sol_maleimide No check_ph Is pH 6.5 - 7.5? check_thiol->check_ph Yes sol_thiol Reduce protein with TCEP. check_thiol->sol_thiol No check_ratio Is Molar Ratio >10:1? check_ph->check_ratio Yes sol_ph Adjust buffer pH. check_ph->sol_ph No check_ratio->start No, increase ratio sol_ratio Increase molar excess of linker. check_ratio->sol_ratio Yes, problem persists

References

Technical Support Center: Determining Drug-to-Antibody Ratio (DAR) for ADCs with dPEG® Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) that utilize discrete Polyethylene (B3416737) Glycol (dPEG®) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3] It is a critical quality attribute (CQA) because it directly influences the ADC's therapeutic efficacy and safety profile.[2][3] An optimal DAR ensures a sufficient payload is delivered to the target cells, while a high DAR can negatively impact pharmacokinetics, potentially leading to faster clearance and increased toxicity.[2][4]

Q2: How do dPEG® linkers influence DAR determination compared to traditional PEG linkers?

Traditional polyethylene glycol (PEG) linkers are polydisperse, meaning they consist of a mixture of different PEG chain lengths. This heterogeneity can complicate mass spectrometry analysis, leading to broader peaks and more complex spectra, making precise DAR determination challenging. In contrast, dPEG® linkers are monodisperse, possessing a single, defined molecular weight.[5] This characteristic results in sharper peaks and cleaner mass spectra, simplifying data interpretation and enhancing the accuracy of DAR calculations, particularly with mass spectrometry-based methods.[5]

Q3: Which analytical techniques are recommended for determining the DAR of ADCs with dPEG® linkers?

Several robust analytical methods can be employed for DAR determination of ADCs featuring dPEG® linkers. The most common techniques are:

  • Hydrophobic Interaction Chromatography (HIC) [1][6][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) [2][5]

  • UV-Vis Spectroscopy [10][11][]

The choice of method often depends on the specific ADC characteristics, the desired level of detail (average DAR vs. distribution), and available instrumentation.[13]

Q4: Can Hydrophobic Interaction Chromatography (HIC) be used for ADCs with hydrophilic dPEG® linkers?

Yes, HIC is a suitable method. While dPEG® linkers are hydrophilic, the cytotoxic payloads are typically hydrophobic.[14] HIC separates ADC species based on the overall hydrophobicity, which increases with the number of conjugated drug-linker pairs.[6][14] Therefore, HIC can effectively resolve species with different DAR values (e.g., DAR 0, 2, 4, 6, 8), allowing for the determination of the average DAR and the distribution of drug-loaded species.[6][7]

Q5: Is it possible to determine the DAR of an intact ADC using Reversed-Phase HPLC (RP-HPLC)?

While traditionally RP-HPLC has been used to determine the DAR of reduced ADCs by separating the light and heavy chains[3][7], recent advancements have made it possible to analyze intact ADCs.[8] This approach can provide information on the distribution of different DAR species.[8] The success of this method depends on achieving adequate resolution between the different drug-loaded forms.

Troubleshooting Guides

Hydrophobic Interaction Chromatography (HIC)
Issue Potential Cause Troubleshooting Steps
Poor peak resolution between DAR species Inadequate gradient slope.Optimize the salt gradient. A shallower gradient can improve the separation of species with small differences in hydrophobicity.
Inappropriate salt concentration in mobile phases.Adjust the initial and final salt concentrations. Typically, a high salt concentration is used for binding, and a decreasing gradient is used for elution.
Column temperature fluctuations.Use a column thermostat to maintain a constant and optimized temperature throughout the analysis.
Peak tailing or broadening Secondary interactions with the stationary phase.Modify the mobile phase pH to be further from the isoelectric point (pI) of the ADC.
Sample overload.Reduce the amount of sample injected onto the column.
Low recovery of ADC from the column ADC precipitation in high salt concentration.Ensure the ADC is soluble in the initial mobile phase. If necessary, lower the starting salt concentration, but this may compromise binding.
Strong, irreversible binding to the column.Use a less hydrophobic HIC column or a different salt in the mobile phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue Potential Cause Troubleshooting Steps
Incomplete reduction of the ADC (for reduced RP-HPLC) Insufficient reducing agent concentration or reaction time.Increase the concentration of the reducing agent (e.g., DTT) and/or extend the incubation time.
Co-elution of light and heavy chains Suboptimal mobile phase gradient.Optimize the organic solvent gradient (e.g., acetonitrile (B52724) or isopropanol) to enhance the separation of the chains.
Poor peak shape for intact ADC analysis Denaturation of the ADC on the column.Use a column with a wider pore size (e.g., 300 Å or greater). Adjust the mobile phase composition and temperature to minimize on-column denaturation.
Carryover between injections Strong adsorption of the ADC to the column or system.Implement a robust needle wash protocol and a thorough column cleaning and regeneration step between runs.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue Potential Cause Troubleshooting Steps
Low signal intensity or poor ionization Presence of non-volatile salts from buffers (e.g., HIC buffers).Perform thorough desalting of the ADC sample before MS analysis using techniques like size-exclusion chromatography.
Inefficient ionization of the large ADC molecule.Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flow, and temperature.
Complex or difficult-to-interpret mass spectra Incomplete deglycosylation (if performed).Ensure complete removal of N-linked glycans by optimizing the PNGase F digestion protocol.[2][15]
Presence of multiple charge states.Utilize deconvolution software to convert the charge state distribution into a zero-charge mass spectrum for easier interpretation.[5][16]
Inaccurate mass measurement Poor mass calibration of the instrument.Calibrate the mass spectrometer using appropriate standards that bracket the mass range of the ADC.
UV-Vis Spectroscopy
Issue Potential Cause Troubleshooting Steps
Inaccurate DAR calculation Incorrect extinction coefficients for the antibody and drug.Experimentally determine the extinction coefficients for the specific antibody and drug-linker conjugate.
Interference from other components in the sample.Ensure the sample is highly purified. Use a suitable buffer as a blank for the spectrophotometer.
Absorbance values outside the linear range of the instrument.Adjust the sample concentration to ensure the absorbance readings are within the linear range (typically 0.1 - 1.0 AU).
High background absorbance Scattering of light due to aggregated ADC.Centrifuge or filter the sample to remove any aggregates before measurement.

Experimental Protocols

DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Inject 10-50 µg of the ADC sample. c. Elute the bound ADC with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes. d. Monitor the absorbance at 280 nm. e. Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).

  • Calculation: The weighted average DAR is calculated from the relative peak area percentages of each species.[6][] Average DAR = Σ (% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.

DAR Determination by Reduced Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: a. To 50 µg of ADC in a suitable buffer, add Dithiothreitol (DTT) to a final concentration of 10 mM. b. Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase column with a wide pore size (e.g., C4, 300 Å).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Procedure: a. Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B). b. Inject the reduced ADC sample. c. Elute with a linear gradient of increasing Mobile Phase B. d. Monitor the absorbance at 280 nm. e. Integrate the peak areas for the unconjugated and conjugated light chains (LC) and heavy chains (HC).

  • Calculation: The weighted average DAR is calculated based on the peak areas of the drug-loaded and unloaded chains.[7]

DAR Determination by LC-MS
  • Sample Preparation: a. Desalt the ADC sample using a desalting column to remove non-volatile salts. b. For simplified spectra, the ADC can be deglycosylated using PNGase F.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • LC Separation: a. Use a reversed-phase column suitable for intact protein analysis. b. Elute the ADC using a gradient of increasing organic solvent (e.g., acetonitrile) with a low concentration of an appropriate acid (e.g., formic acid).

  • Mass Spectrometry: a. Acquire mass spectra across the elution profile of the ADC. b. Deconvolute the raw mass spectra to obtain the zero-charge mass for each DAR species.

  • Calculation: The average DAR is calculated by the weighted average of the intensities of the deconvoluted mass peaks for each DAR species.

DAR Determination by UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure: a. Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug-linker (e.g., λmax).[10][11] b. Measure the absorbance of the unconjugated antibody and the free drug-linker at the same two wavelengths to determine their respective extinction coefficients.

  • Calculation: The concentrations of the antibody and the drug can be determined by solving a set of simultaneous equations (based on the Beer-Lambert law).[3] The average DAR is then calculated as the molar ratio of the drug to the antibody.[10][11]

Quantitative Data Summary

Method Information Provided Resolution Sample Throughput MS Compatibility
HIC Average DAR and distribution of drug-loaded species (DAR 0, 2, 4, etc.).[6]High for different DAR species.ModerateNo (due to high salt)
RP-HPLC Average DAR and distribution of drug-loaded light and heavy chains (reduced) or intact ADC species.[7][8]High for light/heavy chains and their drug-loaded forms.HighYes
LC-MS Average DAR, distribution of drug-loaded species, and mass confirmation.[5]Very HighModerateNative
UV-Vis Spectroscopy Average DAR only.[10][11]N/AVery HighNo

Experimental Workflow

DAR_Determination_Workflow General Workflow for ADC DAR Determination cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Calculation cluster_results Results ADC_Sample ADC with dPEG® Linker Purification Purification / Buffer Exchange ADC_Sample->Purification Reduction Reduction (for RP-HPLC) Purification->Reduction Deglycosylation Deglycosylation (optional for MS) Purification->Deglycosylation HIC HIC Purification->HIC RP_HPLC RP-HPLC Purification->RP_HPLC LC_MS LC-MS Purification->LC_MS UV_Vis UV-Vis Purification->UV_Vis Reduction->RP_HPLC Deglycosylation->LC_MS Peak_Integration Peak Integration / Area % HIC->Peak_Integration RP_HPLC->Peak_Integration Deconvolution Mass Deconvolution LC_MS->Deconvolution Absorbance_Measurement Absorbance Measurement UV_Vis->Absorbance_Measurement DAR_Calculation Weighted Average DAR Calculation Peak_Integration->DAR_Calculation DAR_Distribution DAR Distribution Peak_Integration->DAR_Distribution Deconvolution->DAR_Calculation Deconvolution->DAR_Distribution Absorbance_Measurement->DAR_Calculation Avg_DAR Average DAR DAR_Calculation->Avg_DAR

Caption: General workflow for ADC DAR determination.

References

Technical Support Center: Mitigating Off-target Toxicity of Maleimide-Linked ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges associated with the off-target toxicity of maleimide-linked antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of off-target toxicity in maleimide-linked ADCs?

A1: The primary cause of off-target toxicity in maleimide-linked ADCs is the premature release of the cytotoxic payload into systemic circulation.[1][2][3] This premature release is largely due to the instability of the thiosuccinimide linkage formed between the maleimide (B117702) group of the linker and a thiol group (typically from a cysteine residue) on the antibody.[1][4] The main mechanism of this instability is a retro-Michael reaction, which is a reversible process that leads to deconjugation of the drug-linker from the antibody.[1][5][6] The released drug-linker can then bind to other thiol-containing molecules in the body, such as albumin and glutathione (B108866), leading to indiscriminate damage to healthy cells and tissues.[2][5][7]

Q2: What is the retro-Michael reaction and how does it affect ADC stability?

A2: The retro-Michael reaction is the reverse of the Michael addition reaction used to conjugate the maleimide linker to the antibody's thiol group.[1][5] Under physiological conditions, the thiosuccinimide bond can break, reforming the original maleimide and thiol. This deconjugation leads to the release of the payload-linker from the ADC, reducing its therapeutic efficacy and increasing the risk of off-target toxicity.[1] The rate of the retro-Michael reaction is a critical factor in the in vivo stability of maleimide-linked ADCs.

Q3: What is thiosuccinimide ring hydrolysis and how can it improve ADC stability?

A3: Thiosuccinimide ring hydrolysis is a chemical modification where the succinimide (B58015) ring of the maleimide-thiol adduct opens up to form a stable maleamic acid thioether.[2][5] This hydrolyzed form is resistant to the retro-Michael reaction, thus preventing premature payload release and enhancing the overall stability of the ADC.[1][4][5] Promoting controlled hydrolysis is a key strategy to improve the therapeutic index of maleimide-based ADCs.[1]

Troubleshooting Guides

Problem 1: Significant payload loss observed in plasma stability assays.

Possible Cause: The ADC is undergoing deconjugation due to the retro-Michael reaction.[5]

Troubleshooting Steps:

  • Promote Post-Conjugation Hydrolysis: After the conjugation reaction, adjust the pH of the ADC solution to a slightly alkaline condition (e.g., pH 8.5-9.0) and incubate.[5] This will accelerate the hydrolysis of the thiosuccinimide ring, making the linkage more stable. It is important to monitor the antibody's stability at this pH to avoid aggregation.[5]

  • Utilize Self-Hydrolyzing Maleimides: Employ next-generation maleimides that are engineered with substituents, such as basic amino groups, which catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[1][4][5] These "self-hydrolyzing" maleimides lead to a more stable ADC without the need for post-conjugation pH adjustments.[4]

  • Switch to a More Stable Linker Chemistry:

    • Dibromomaleimides: These reagents can re-bridge reduced interchain disulfide bonds, forming a stable covalent linkage.[5][8]

    • Maleamic Methyl Esters: This linker system allows for the direct formation of the stable, ring-opened structure in a one-step conjugation process.[9][10]

  • Perform a Thiol Exchange Assay: To confirm that the payload loss is due to thiol exchange, incubate the ADC with an excess of a small molecule thiol like glutathione.[5] Monitor the transfer of the payload from the antibody to the small molecule thiol over time using techniques like HPLC or LC-MS.[5]

Problem 2: Inconsistent Drug-to-Antibody Ratio (DAR) in different ADC batches.

Possible Cause: Incomplete or side reactions during the conjugation process.[5]

Troubleshooting Steps:

  • Optimize Reaction pH: The thiol-maleimide conjugation reaction is most efficient and specific at a pH between 6.5 and 7.5.[5][] At pH values above 7.5, maleimides can react with amine groups (e.g., on lysine (B10760008) residues), leading to product heterogeneity.[5][]

  • Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized linker-payload to drive the conjugation reaction to completion. However, a large excess should be avoided as it can lead to non-specific reactions and purification challenges.[5]

  • Ensure Complete Disulfide Bond Reduction: If conjugating to native cysteines from reduced interchain disulfides, ensure complete reduction using an appropriate reducing agent like TCEP or DTT. Incomplete reduction will result in a lower DAR.[5]

Data Summary

Table 1: Comparison of Stability for Different Maleimide-Based Linkers

Linker TypeStability CharacteristicKey AdvantageReference
Traditional N-alkylmaleimide Prone to retro-Michael reaction in vivo.Well-established chemistry.[5]
Hydrolyzed N-alkylmaleimide Resistant to retro-Michael reaction.Increased in vivo stability.[1][4][1][4][5]
Self-Hydrolyzing Maleimide Rapidly hydrolyzes at physiological pH.Enhanced stability without post-conjugation processing.[4][1][4]
Dibromomaleimide Re-bridges disulfide bonds.Forms a stable, covalent linkage.[5][8]
Maleamic Methyl Ester Forms a stable ring-opened structure directly.One-step conjugation to a stable form.[9][9][10]

Experimental Protocols

Protocol 1: General Procedure for Assessing ADC Stability in Plasma
  • Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in fresh plasma (e.g., human, mouse).

  • Incubation: Incubate the ADC-plasma mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Analysis: Analyze the samples by a suitable method to determine the average DAR at each time point. Hydrophobic Interaction Chromatography (HIC)-HPLC is a commonly used technique.[12]

  • Data Interpretation: A decrease in the average DAR over time indicates payload loss and ADC instability.

Protocol 2: Thiol Exchange Assay
  • Reagent Preparation: Prepare a solution of the ADC at a known concentration in a suitable buffer (e.g., PBS, pH 7.4). Prepare a solution of a small molecule thiol, such as glutathione, at a significant molar excess (e.g., 100-fold).

  • Reaction: Mix the ADC solution with the glutathione solution.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the transfer of the payload from the antibody to the glutathione.[5]

  • Data Interpretation: The appearance of a new peak corresponding to the payload-linker-glutathione adduct and a decrease in the ADC peak confirms the susceptibility of the linker to thiol exchange.

Visualizations

Instability_Pathway ADC Maleimide-Linked ADC (Thiosuccinimide) Deconjugated Deconjugated ADC + Free Payload-Linker ADC->Deconjugated Retro-Michael Reaction Hydrolyzed_ADC Hydrolyzed ADC (Stable) ADC->Hydrolyzed_ADC Hydrolysis Albumin_Adduct Albumin-Payload Adduct (Off-Target Toxicity) Deconjugated->Albumin_Adduct Thiol Exchange (e.g., with Albumin)

Caption: Instability pathway of maleimide-linked ADCs.

Troubleshooting_Workflow Start High Payload Loss in Plasma Stability Assay Cause Likely Cause: Retro-Michael Reaction Start->Cause Strategy1 Promote Post-Conjugation Hydrolysis (pH 8.5-9.0) Cause->Strategy1 Strategy2 Use Self-Hydrolyzing Maleimides Cause->Strategy2 Strategy3 Switch to Alternative Linker Chemistry Cause->Strategy3 Confirmation Confirm with Thiol Exchange Assay Strategy1->Confirmation Strategy2->Confirmation Strategy3->Confirmation End Stable ADC Confirmation->End

Caption: Troubleshooting workflow for ADC instability.

References

Validation & Comparative

Comparative Analysis of ADC Linkers: A Deep Dive into SMCC and Advanced PEG-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its properties profoundly influence the stability, pharmacokinetics (PK), efficacy, and overall safety profile of the ADC. This guide provides a detailed comparison between the conventional, non-cleavable SMCC linker and a representative advanced hydrophilic linker, Mal-PEG4-Glu(OH)-NH-m-PEG24, focusing on their chemical characteristics, performance in ADCs, and the experimental methodologies used for their evaluation.

Linker Structures and Mechanisms of Action

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that has been widely used in the development of first-generation ADCs, including the FDA-approved Adcetris® (brentuximab vedotin). It features an N-hydroxysuccinimide (NHS) ester on one end and a maleimide (B117702) group on the other. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, while the maleimide group forms a stable thioether bond with sulfhydryl groups on the cytotoxic payload. The cyclohexane (B81311) ring in its structure imparts significant hydrophobicity to the linker.

This compound represents a class of modern, hydrophilic linkers designed to improve the biophysical properties of ADCs. This linker is characterized by:

  • A maleimide (Mal) group for conjugation to the payload's thiol.

  • A short polyethylene glycol (PEG4) chain and a longer methylated PEG24 (m-PEG24) chain to enhance hydrophilicity and improve PK.

  • A central glutamic acid (Glu(OH)) core, which can further increase solubility and potentially serve as a branching point.

The extended PEG chains in this linker are designed to mask the hydrophobicity of the payload, reducing the propensity for ADC aggregation and improving its pharmacokinetic profile.

Comparative Performance Data

The choice of linker significantly impacts key ADC characteristics such as stability, drug-to-antibody ratio (DAR), and in vivo efficacy. The following tables summarize the comparative performance data between SMCC and PEG-based linkers.

Parameter SMCC Linker PEG-Based Linker (e.g., Mal-PEG-Glu) Reference
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)
Tendency for Aggregation Higher, especially with hydrophobic payloadsLower, PEG chains improve solubility
In Vivo Stability Generally stable thioether bondStable thioether bond; PEG can shield from enzymatic degradation
Pharmacokinetics Can lead to faster clearance due to aggregation/hydrophobicityGenerally leads to longer plasma half-life and improved PK profile
Off-target Toxicity Higher potential due to faster clearance and non-specific uptakeLower potential due to improved PK and reduced aggregation
In Vivo Efficacy Study (HER2-Positive Gastric Carcinoma Model) ADC with SMCC Linker ADC with Hydrophilic PEG Linker Reference
Tumor Model NCI-N87 human gastric carcinoma xenograftNCI-N87 human gastric carcinoma xenograft
ADC Target HER2HER2
Payload Auristatin derivativeAuristatin derivative
Dosing Single intravenous doseSingle intravenous dose
Tumor Growth Inhibition Significant tumor growth inhibitionSuperior tumor growth inhibition and complete tumor regression in a higher percentage of animals
Survival Benefit Increased survival compared to controlSignificantly prolonged survival compared to SMCC-ADC

Experimental Protocols

A. General Antibody-Linker Conjugation Protocol

This protocol outlines the general steps for conjugating a maleimide-containing linker-payload to an antibody.

G

  • Antibody Reduction: The antibody is partially reduced to break interchain disulfide bonds and generate free sulfhydryl groups for conjugation. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 1-2 hours. The amount of TCEP is optimized to achieve the desired number of free thiols per antibody.

  • Buffer Exchange: The excess reducing agent is removed from the antibody solution using a desalting column or tangential flow filtration. The antibody is exchanged into a conjugation-compatible buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0).

  • Linker-Payload Conjugation: The maleimide-activated linker-payload, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution. The reaction is typically carried out at 4°C for 2-4 hours or overnight.

  • Quenching: The conjugation reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload.

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload, antibody aggregates, and other impurities. Size exclusion chromatography (SEC) is a commonly used method for this purpose.

  • Characterization: The purified ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation. Techniques like hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and SEC are employed.

B. In Vivo Efficacy Study in Xenograft Model

  • Cell Line and Animal Model: A relevant human cancer cell line (e.g., NCI-N87 for HER2-positive gastric cancer) is selected. Female athymic nude mice are inoculated subcutaneously with the cancer cells.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, SMCC-ADC, PEG-ADC).

  • Dosing: The ADCs are administered as a single intravenous injection at a specified dose (e.g., 3 mg/kg).

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a specified maximum volume, or based on other ethical considerations. Tumor growth inhibition and survival are analyzed.

Signaling Pathways and Mechanism of Action

The ultimate goal of an ADC is to deliver the cytotoxic payload to the target cancer cell, leading to cell death. The following diagram illustrates the general mechanism of action for an ADC.

G

For non-cleavable linkers like SMCC and the described PEG-based linker, the payload is released upon the complete proteolytic degradation of the antibody backbone within the lysosome. The released payload, still attached to the linker and a single amino acid residue (lysine for SMCC, cysteine for maleimide-based), then diffuses into the cytoplasm to exert its cytotoxic effect.

Conclusion

The choice between SMCC and advanced PEG-based linkers depends on the specific application and the properties of the antibody and payload. While SMCC has a proven track record, its hydrophobicity can lead to challenges with ADC aggregation and pharmacokinetics, particularly with highly hydrophobic payloads.

Hydrophilic linkers, such as the this compound class, offer a solution to these problems. By incorporating PEG chains, they enhance the solubility and stability of the ADC, leading to an improved pharmacokinetic profile, reduced off-target toxicity, and potentially superior in vivo efficacy. As the field of ADCs continues to advance, the development and application of such sophisticated linker technologies will be paramount in creating safer and more effective cancer therapies.

The Balancing Act: How PEG Chain Length Dictates the Pharmacokinetic Fate of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the impact of Polyethylene (B3416737) Glycol (PEG) chain length on the pharmacokinetics of Antibody-Drug Conjugates (ADCs) reveals a critical interplay between linker chemistry and in vivo performance. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of how varying PEG chain lengths can significantly alter the half-life, clearance, and overall exposure of ADCs, thereby influencing their therapeutic index.

The incorporation of polyethylene glycol (PEG) chains into the linker component of ADCs has emerged as a key strategy to modulate their pharmacokinetic (PK) properties. By increasing the hydrophilicity of the ADC, PEGylation helps to overcome the aggregation and rapid clearance often associated with hydrophobic drug payloads.[1][2][3] Experimental evidence robustly demonstrates that the length of the PEG chain is a finely tunable parameter that can be optimized to enhance systemic exposure and improve the therapeutic window of these targeted therapies.

Comparative Pharmacokinetic Parameters

The length of the PEG chain directly correlates with key pharmacokinetic parameters. Longer PEG chains generally lead to a longer plasma half-life, reduced clearance, and increased overall exposure (Area Under the Curve or AUC).

ADC VariantPEG Chain LengthAnimal ModelKey Pharmacokinetic FindingsReference
anti-CD30-MMAE ADCPEG2, PEG4, PEG6, PEG8, PEG12, PEG24Sprague-Dawley RatsClearance rates increased rapidly for conjugates with PEGs smaller than PEG8. A threshold was observed at PEG8, with longer chains (PEG12, PEG24) not further decreasing clearance significantly.[4][5]
ZHER2-MMAE (Affibody-based)No PEGBALB/c MiceHalf-life: 19.6 minutes[6]
ZHER2-PEG4K-MMAE (Affibody-based)4 kDaBALB/c MiceHalf-life: 49.2 minutes (2.5-fold increase)[6]
ZHER2-PEG10K-MMAE (Affibody-based)10 kDaBALB/c MiceHalf-life: 219.0 minutes (11.2-fold increase)[6]
RS7-MMAE ADCmPEG24Not SpecifiedDemonstrated prolonged half-life and enhanced animal tolerability compared to non-PEGylated counterparts.[1][2][3]

The Mechanism of PEG's Influence on ADC Pharmacokinetics

The observed changes in pharmacokinetic profiles with varying PEG chain lengths can be attributed to several key mechanisms. The addition of PEG chains increases the hydrodynamic size of the ADC, which reduces renal filtration and subsequent elimination. Furthermore, the hydrophilic PEG chains create a "shield" around the hydrophobic payload, minimizing non-specific interactions with plasma proteins and cells, which in turn reduces clearance by the reticuloendothelial system.

PEG_PK_Impact cluster_PEG PEG Chain Length cluster_Properties Physicochemical Properties cluster_PK Pharmacokinetic Outcomes Short_PEG Shorter PEG Chain (e.g., < PEG8) Hydrophobicity Increased Hydrophilicity Short_PEG->Hydrophobicity Moderately Increases Size Increased Hydrodynamic Size Short_PEG->Size Moderately Increases Long_PEG Longer PEG Chain (e.g., ≥ PEG8) Long_PEG->Hydrophobicity Significantly Increases Long_PEG->Size Significantly Increases Clearance Decreased Clearance Hydrophobicity->Clearance Reduces non-specific interactions Size->Clearance Reduces renal filtration HalfLife Increased Plasma Half-Life Clearance->HalfLife Inversely Correlated Exposure Increased Systemic Exposure (AUC) HalfLife->Exposure Directly Correlated TumorUptake Enhanced Tumor Uptake Exposure->TumorUptake Facilitates

Fig. 1: Impact of PEG chain length on ADC properties and pharmacokinetics.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparison of ADCs with varying PEG chain lengths.

In Vivo Pharmacokinetic Studies in Rodents
  • Animal Models:

    • Sprague-Dawley rats are commonly used for initial PK screening.[4]

    • BALB/c mice are often employed for tolerability and efficacy studies.[6]

  • Dosing:

    • A single intravenous (IV) dose is typically administered to assess the intrinsic pharmacokinetic properties of the ADC. A common dosage for PK studies is 3 mg/kg.[4]

  • Sample Collection:

    • Blood samples are collected at various time points post-administration (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, 168, and 336 hours) via tail vein or other appropriate methods.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis:

    • Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Bioanalytical Methods for ADC Quantification

The accurate quantification of different ADC species in plasma is crucial for understanding their pharmacokinetic behavior. The two primary methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Total Antibody Quantification: A common format involves capturing the ADC and unconjugated antibody using an anti-human IgG antibody and detecting with a labeled anti-human IgG antibody.

    • Conjugated ADC Quantification: This assay typically uses a capture antibody that specifically binds to the drug-linker component and a detection antibody that binds to the antibody portion of the ADC.

    • General Protocol Outline:

      • Coat microtiter plates with the capture antibody.

      • Block non-specific binding sites.

      • Add plasma samples and standards.

      • Incubate to allow binding.

      • Wash to remove unbound components.

      • Add the labeled detection antibody.

      • Incubate and wash.

      • Add a substrate to generate a detectable signal.

      • Measure the signal using a plate reader. The concentration is determined by comparison to a standard curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Free Payload Quantification: LC-MS/MS is the gold standard for measuring the concentration of the cytotoxic drug that has been released from the antibody. This is a critical parameter for assessing the stability of the ADC in circulation.

    • Intact ADC Analysis: High-resolution mass spectrometry can be used to analyze the intact ADC, providing information on the drug-to-antibody ratio (DAR) distribution over time.

    • General Protocol Outline:

      • Precipitate proteins from the plasma sample (e.g., with acetonitrile).

      • Centrifuge to pellet the precipitated proteins.

      • Inject the supernatant containing the free payload onto a liquid chromatography system for separation.

      • Elute the analyte into a mass spectrometer for detection and quantification.

Experimental_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis Dosing ADC Administration (IV, Rodent Model) Sampling Blood Sample Collection (Time Course) Dosing->Sampling Plasma Plasma Separation Sampling->Plasma ELISA ELISA (Total Ab, Conjugated ADC) Plasma->ELISA LCMS LC-MS/MS (Free Payload) Plasma->LCMS PK_params Pharmacokinetic Parameter Calculation (AUC, CL, t1/2) ELISA->PK_params LCMS->PK_params

Fig. 2: General experimental workflow for assessing ADC pharmacokinetics.

References

Cleavable vs. Non-Cleavable Linkers for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of a Proteolysis Targeting Chimera (PROTAC) is a multifactorial challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a pivotal role in determining the efficacy, selectivity, and overall developability of the molecule. A key consideration in linker design is its stability—specifically, whether it should be cleavable or non-cleavable within the cellular environment. This guide provides an objective comparison of these two strategies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.

At a Glance: Cleavable vs. Non-Cleavable PROTAC Linkers

While direct head-to-head comparisons of cleavable and non-cleavable linkers for the same PROTAC target are limited in publicly available literature, we can extrapolate the expected performance characteristics based on analogous fields like Antibody-Drug Conjugates (ADCs) and foundational PROTAC design principles. The choice between a cleavable and non-cleavable linker strategy is not one-size-fits-all and depends on the specific therapeutic context, the nature of the target protein, and the desired pharmacokinetic/pharmacodynamic (PK/PD) profile.

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Action The PROTAC is cleaved by intracellular triggers (e.g., enzymes, pH, redox potential), releasing a more active or cell-permeable degrader at the site of action.The entire PROTAC molecule remains intact and facilitates the formation of the ternary complex.
Degradation Efficiency (DC50/Dmax) Potentially higher localized concentrations of the active degrader could lead to improved DC50 and Dmax values. However, premature cleavage could reduce efficacy.Dependent on the ternary complex formation efficiency of the intact molecule. Generally demonstrates consistent degradation activity.
Pharmacokinetics (PK) PK profile is complex, influenced by both the parent PROTAC and its cleaved byproducts. May have a shorter half-life for the intact PROTAC.More predictable PK profile, as it is determined by the properties of the intact molecule. Can be engineered for longer half-lives.
Selectivity Cleavage can be designed to be specific to the tumor microenvironment or certain cellular compartments, potentially enhancing selectivity.Selectivity is primarily determined by the binding affinities of the warhead and E3 ligase ligand, and the geometry of the ternary complex.
Toxicity Potential for off-target toxicity from the cleaved warhead or E3 ligase ligand if they have independent biological activity. Premature cleavage can lead to systemic toxicity.Generally considered to have lower off-target toxicity as the active components are tethered. Toxicity is primarily related to on-target degradation in non-target tissues.
"Hook Effect" May be less pronounced if the cleaved degrader has different binding kinetics that are less prone to forming binary complexes at high concentrations.The "hook effect," where degradation is inhibited at high PROTAC concentrations due to the formation of binary complexes, is a known challenge.
Bystander Effect If the cleaved degrader is cell-permeable, it could diffuse and degrade target proteins in neighboring cells, which can be advantageous for heterogeneous tumors.No bystander effect, as the intact PROTAC is typically not designed to be highly cell-permeable after internalization.
Design Complexity More complex to design and synthesize, requiring the incorporation of a specific cleavage motif that is stable in circulation but labile at the target site.Simpler design from a chemical stability perspective, with a focus on optimizing linker length and conformation for ternary complex formation.

Signaling Pathways and Mechanisms of Action

The fundamental mechanism for both cleavable and non-cleavable PROTACs is the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. However, the state of the PROTAC molecule when it engages the target and E3 ligase differs.

PROTAC_Mechanism cluster_non_cleavable Non-Cleavable PROTAC Pathway cluster_cleavable Cleavable PROTAC Pathway POI_nc Protein of Interest (POI) Ternary_Complex_nc POI-PROTAC-E3 Ternary Complex POI_nc->Ternary_Complex_nc PROTAC_nc Non-Cleavable PROTAC PROTAC_nc->Ternary_Complex_nc E3_Ligase_nc E3 Ubiquitin Ligase E3_Ligase_nc->Ternary_Complex_nc Ubiquitination_nc Poly-ubiquitination of POI Ternary_Complex_nc->Ubiquitination_nc Proteasome_nc 26S Proteasome Ubiquitination_nc->Proteasome_nc Degradation_nc POI Degradation Proteasome_nc->Degradation_nc PROTAC_c_inactive Cleavable PROTAC (Inactive/Pro-drug) Cleavage Intracellular Trigger (e.g., Enzymes, pH) PROTAC_c_inactive->Cleavage PROTAC_c_active Active PROTAC Cleavage->PROTAC_c_active Ternary_Complex_c POI-PROTAC-E3 Ternary Complex PROTAC_c_active->Ternary_Complex_c POI_c Protein of Interest (POI) POI_c->Ternary_Complex_c E3_Ligase_c E3 Ubiquitin Ligase E3_Ligase_c->Ternary_Complex_c Ubiquitination_c Poly-ubiquitination of POI Ternary_Complex_c->Ubiquitination_c Proteasome_c 26S Proteasome Ubiquitination_c->Proteasome_c Degradation_c POI Degradation Proteasome_c->Degradation_c

Caption: Mechanisms of action for non-cleavable and cleavable PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are crucial for comparing the performance of cleavable and non-cleavable PROTACs. Below are detailed protocols for key assays.

Western Blotting for Protein Degradation

This assay is the gold standard for quantifying the degradation of a target protein.

WB_Workflow Cell_Culture 1. Cell Culture & Treatment (Varying PROTAC concentrations and time points) Lysis 2. Cell Lysis & Protein Quantification (e.g., BCA assay) Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE (Separation by molecular weight) Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 5. Blocking (Prevent non-specific antibody binding) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Target protein & loading control) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis (Quantify band intensity) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the cleavable and non-cleavable PROTACs (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay kit.[]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of the PROTACs.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the cleavable and non-cleavable PROTACs for a predetermined time (e.g., 72 hours).

  • Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot cell viability against the log of the PROTAC concentration to calculate the IC50 value.

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the interactions in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (POI) with or without the PROTAC is flowed over the surface.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interactions.

  • NanoBRET™ Ternary Complex Assay: This is a live-cell assay where the target protein is fused to a NanoLuc® luciferase and the E3 ligase is fused to a HaloTag® ligand. PROTAC-induced proximity results in bioluminescence resonance energy transfer (BRET).

Ternary_Complex_Assay cluster_SPR SPR/BLI cluster_ITC ITC cluster_NanoBRET NanoBRET™ (Live Cell) Immobilize Immobilize E3 Ligase Flow_POI Flow POI +/- PROTAC Detect_Binding Detect Binding Signal Titrate Titrate PROTAC into POI + E3 Ligase Measure_Heat Measure Heat Change Express_Fusions Express NanoLuc-POI & HaloTag-E3 Add_PROTAC Add PROTAC & Substrate Measure_BRET Measure BRET Signal

Caption: Overview of common assays for ternary complex formation analysis.

Conclusion: A Strategic Choice in PROTAC Design

The decision to employ a cleavable versus a non-cleavable linker in a PROTAC is a strategic one that should be guided by the specific therapeutic goals.

Cleavable linkers offer the potential for targeted drug release and a bystander effect, which could be highly beneficial in treating heterogeneous tumors. However, this comes with the challenges of increased design complexity and the risk of off-target toxicity from premature cleavage or the independent activity of the cleaved fragments.

Non-cleavable linkers provide a more straightforward design with a more predictable pharmacokinetic profile and potentially lower off-target toxicity. The efficacy of these PROTACs is entirely dependent on the properties of the intact molecule and its ability to form a stable and productive ternary complex.

Ultimately, the optimal linker strategy will be target- and indication-specific. A thorough in vitro and in vivo characterization of PROTACs with both types of linkers, using the robust experimental methodologies outlined in this guide, is essential for making an informed decision and advancing the most promising protein degrader candidates toward the clinic. The continued exploration of novel cleavable and non-cleavable linker chemistries will undoubtedly expand the toolbox for PROTAC design and lead to the development of safer and more effective therapeutics.

References

In Vivo Stability of Mal-PEG4-Glu(OH)-NH-m-PEG24 Linked ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vivo stability of ADCs featuring a maleimide-based linker, specifically focusing on the Mal-PEG4-Glu(OH)-NH-m-PEG24 linker, against a next-generation alternative. The comparison is supported by experimental data to inform the selection of optimal conjugation strategies.

The this compound linker utilizes a maleimide (B117702) group for conjugation to thiol moieties on the antibody. While effective for conjugation, traditional maleimide linkers are known to be susceptible to instability in vivo primarily through a retro-Michael reaction, leading to premature drug release.[1][2] This instability has prompted the development of alternative linker technologies with improved stability profiles.

Comparative In Vivo Stability Data

To illustrate the stability differences, this guide compares a conventional maleimide-linked ADC with an ADC utilizing a more stable maleamic methyl ester-based linker. While specific in vivo data for the this compound linker is not publicly available, the data presented for a conventional maleimide-based ADC serves as a representative proxy to highlight the inherent stability challenges of this linker class.

Table 1: In Vivo Stability Comparison of Maleimide vs. Maleamic Methyl Ester-Based ADCs in a Mouse Xenograft Model

Linker TypeADCAnimal ModelTime Point% Payload Remaining on ADCData Source
Conventional Maleimide mil40-mc-VA-PABC-MMAESCID Mice (BT-474 Xenograft)14 days~86.7%[3]
Maleamic Methyl Ester mil40-12bSCID Mice (BT-474 Xenograft)14 days~96.2%[3]

Note: The data for the conventional maleimide ADC is used as a representative example for the this compound linker class due to the absence of specific public data for the latter.

The data clearly indicates that the maleamic methyl ester-based ADC exhibits significantly higher stability in vivo, with a much smaller percentage of payload loss over a 14-day period compared to the conventional maleimide-based ADC.[3] This improved stability is attributed to the modification of the maleimide ring, which reduces its susceptibility to the retro-Michael reaction.[3]

Experimental Protocol: In Vivo ADC Stability Assessment

Accurate assessment of ADC stability in vivo is crucial for preclinical development. The following is a detailed protocol for a typical in vivo stability assay in a mouse model using LC-MS/MS for quantification.

Objective: To determine the pharmacokinetic profile and stability of an ADC in vivo by measuring the concentration of the intact ADC, total antibody, and released payload in plasma over time.

Materials:

  • Test ADC (e.g., this compound linked ADC)

  • Female BALB/c mice (or other appropriate strain), 6-8 weeks old

  • Sterile PBS (phosphate-buffered saline) for dosing formulation

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge for plasma separation

  • -80°C freezer for sample storage

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reagents for sample preparation (e.g., protein precipitation solvents, internal standards)

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least 7 days prior to the study.

    • Formulate the ADC in sterile PBS to the desired concentration.

    • Administer a single intravenous (IV) bolus dose of the ADC to each mouse (e.g., 5 mg/kg). Include a vehicle control group receiving PBS only.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein bleeding at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

    • Collect samples into heparinized tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the supernatant (plasma) and transfer to clean microcentrifuge tubes.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Intact ADC and Total Antibody Quantification:

      • Thaw plasma samples on ice.

      • Perform immunocapture of the ADC and total antibody from the plasma using beads coated with an anti-human IgG antibody.[4]

      • Elute the captured antibodies and analyze by LC-MS to determine the concentration of the intact ADC (with payload) and the total antibody (conjugated and unconjugated).

    • Free Payload Quantification:

      • Thaw plasma samples on ice.

      • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples.

      • Centrifuge to pellet the precipitated proteins.

      • Collect the supernatant containing the small molecule payload.

      • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis:

    • Generate concentration-time profiles for the intact ADC, total antibody, and free payload.

    • Calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).

    • Assess ADC stability by comparing the clearance of the intact ADC to that of the total antibody. A faster clearance of the ADC suggests payload loss.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo stability assay.

InVivo_Stability_Assay_Workflow Experimental Workflow for In Vivo ADC Stability Assay cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis (LC-MS/MS) cluster_data_analysis Data Interpretation animal_dosing 1. Animal Dosing (IV injection of ADC) blood_sampling 2. Blood Sampling (Time points: 0-336h) animal_dosing->blood_sampling Administer plasma_prep 3. Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage 4. Sample Storage (-80°C) plasma_prep->storage intact_adc_quant 5a. Intact ADC & Total Antibody Quantification storage->intact_adc_quant free_payload_quant 5b. Free Payload Quantification storage->free_payload_quant pk_analysis 6. Pharmacokinetic Analysis (Clearance, Half-life) intact_adc_quant->pk_analysis free_payload_quant->pk_analysis stability_assessment 7. Stability Assessment (Comparison of ADC vs. Total Ab clearance) pk_analysis->stability_assessment

Caption: Workflow for assessing the in vivo stability of ADCs.

Signaling Pathway of ADC Action and Instability

The desired pathway for an ADC involves stable circulation, binding to the target antigen on tumor cells, internalization, and intracellular release of the payload. However, linker instability can lead to premature payload release and off-target toxicity.

ADC_Pathway ADC Mechanism of Action and Instability Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_injected ADC Administered Stable_ADC Stable ADC in Circulation ADC_injected->Stable_ADC Unstable_ADC Unstable ADC ADC_injected->Unstable_ADC Binding ADC Binds to Target Antigen Stable_ADC->Binding Released_Payload Prematurely Released Payload Unstable_ADC->Released_Payload Retro-Michael Reaction Off_Target_Toxicity Off-Target Toxicity Released_Payload->Off_Target_Toxicity Tumor_Cell Target Tumor Cell Internalization Internalization Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Intracellular Payload Release Lysosome->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death

References

The Efficacy of Branched PEGylated Linkers in Oncology: A Comparative Analysis Featuring Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapy, the design of linker molecules for Antibody-Drug Conjugates (ADCs) is a critical determinant of both efficacy and safety. Among the advanced linkers available to researchers is Mal-PEG4-Glu(OH)-NH-m-PEG24, a branched polyethylene (B3416737) glycol (PEG) based linker. While specific head-to-head efficacy data for this proprietary linker across multiple cancer models remains limited in publicly accessible literature, a comprehensive analysis of its structural components, supported by data from functionally similar linkers, provides valuable insights into its expected performance and advantages over other linker technologies.

This guide provides a comparative overview of the key features of this compound, supported by experimental data from studies on related branched and PEGylated ADC linkers.

Understanding the Architecture of this compound

This compound is a heterobifunctional linker designed for the development of ADCs. Its structure incorporates several key functional motifs that contribute to its performance:

  • Maleimide (Mal) Group: This reactive group enables the site-specific conjugation of the linker to cysteine residues on a monoclonal antibody (mAb), forming a stable thioether bond.

  • Branched Structure with Glutamic Acid (Glu): A glutamic acid residue provides a branch point and a free carboxylic acid (-OH) for the attachment of a cytotoxic payload. This "pendant" or "Sidewinder" configuration is designed to position the drug payload in a way that minimizes its impact on the antibody's antigen-binding affinity.

  • Dual PEG Chains (PEG4 and m-PEG24): The shorter PEG4 chain acts as a spacer at the conjugation site, while the longer methoxy-terminated PEG24 chain is a hydrophilic spacer that shields the hydrophobic payload. This extensive PEGylation is intended to improve the overall solubility, stability, and pharmacokinetic profile of the resulting ADC.

Comparative Performance Analysis

The unique architecture of linkers like this compound is designed to address key challenges in ADC development, namely hydrophobicity-driven aggregation, rapid clearance, and off-target toxicity.

Impact on Pharmacokinetics

The inclusion of hydrophilic linkers, particularly those containing charged residues like glutamic acid and extensive PEGylation, has been shown to significantly improve the pharmacokinetic (PK) properties of ADCs. Hydrophobic drug payloads can lead to rapid clearance of ADCs from circulation, primarily through uptake by the liver. By increasing the hydrophilicity of the ADC, these linkers can reduce this nonspecific uptake and prolong the plasma half-life.

For instance, a preclinical study on an ADC named CAT-01-106, which utilizes a linker with a similar branched PEG structure, demonstrated superior half-life and exposure compared to the well-established ADC, T-DM1.[1] In a rat PK study, CAT-01-106 showed a 40% increase in exposure.[1] Another study highlighted that incorporating a triple glutamic acid linker into an Affibody-drug conjugate successfully reduced its hepatic uptake.[2]

ParameterADC with Branched PEG Linker (CAT-01-106)T-DM1Reference
Half-life (days) 6.64.9[1]
Exposure (day*µg/mL) 83.358.3[1]

Table 1: Comparative Pharmacokinetic Parameters in Rats.

Influence on Efficacy and Therapeutic Window

By extending the circulation time, hydrophilic branched linkers allow for greater accumulation of the ADC in the tumor tissue, which can translate to improved antitumor efficacy. A study comparing branched amino triazide linkers of different lengths found that a longer linker, which included a PEG4 fragment, resulted in an ADC with superior in vitro cytotoxicity against HER2-positive SK-BR-3 cells.[3] The researchers hypothesized that the shorter linker might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker and thus reducing the efficiency of payload release.[3]

Linker ArchitectureIC50 (ng/mL) vs. SK-BR-3 cellsReference
Short Branched Linker 20.2[3]
Long Branched Linker (with PEG4) 10.6[3]

Table 2: Impact of Linker Length on in vitro Cytotoxicity.

The improved PK profile and potentially enhanced efficacy contribute to a wider therapeutic window, allowing for effective tumor cell killing at doses that are better tolerated.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon research findings. Below are representative methodologies for key experiments in ADC characterization.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted in culture medium and added to the wells. Control wells receive medium without ADC.

  • Incubation: Plates are incubated for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the control cell viability. IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Pharmacokinetic Study
  • Animal Model: Female BALB/c mice or Sprague-Dawley rats are used. Animals are acclimated for at least one week before the study.

  • ADC Administration: A single intravenous (IV) dose of the ADC (e.g., 1 mg/kg) is administered to a cohort of animals (n=3-5 per group).

  • Blood Sampling: Blood samples (e.g., 50 µL) are collected from the tail vein or another appropriate site at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.). Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Quantification of ADC: The concentration of the ADC in plasma is determined using a validated enzyme-linked immunosorbent assay (ELISA). Briefly, plates are coated with the target antigen. Plasma samples containing the ADC are then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added to produce a detectable signal, which is proportional to the concentration of the ADC.

  • Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin® to determine key PK parameters like half-life (t1/2), area under the curve (AUC), and clearance (CL).

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC ADC with Mal-PEG4-Glu-Payload Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Characterization (DAR, Purity) Purification->Analysis BindingAssay Antigen Binding Assay (ELISA) Analysis->BindingAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Analysis->Cytotoxicity PK_Study Pharmacokinetic Study Analysis->PK_Study Efficacy_Study Xenograft Model Efficacy Study Analysis->Efficacy_Study

Caption: General workflow for ADC development and evaluation.

Conclusion

References

The Impact of mPEG24 Linkers on the Pharmacokinetic Profile of Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. This guide provides an objective comparison of the pharmacokinetic (PK) profile of ADCs featuring a methyl-poly(ethylene glycol)24 (mPEG24) linker versus those with traditional non-PEGylated linkers, supported by experimental data.

The inclusion of hydrophilic linkers, such as those containing mPEG24, has emerged as a key strategy to improve the physicochemical and pharmacological properties of ADCs. Hydrophobic payloads, while often potent, can lead to ADC aggregation and rapid clearance from circulation, thereby reducing efficacy and increasing toxicity.[1] By incorporating an mPEG24 linker, the hydrophilicity of the ADC is increased, which can mitigate these issues and lead to a more favorable pharmacokinetic profile.[1]

Comparative Pharmacokinetic Parameters

A direct comparison of a trastuzumab-based ADC with a linear 24-unit PEG linker and a high drug-to-antibody ratio (DAR) of 8 (T-(L24-DM1)8) against the commercially available ADC, Kadcyla® (Trastuzumab emtansine), which utilizes a non-PEGylated SMCC-based linker, highlights the significant impact of the mPEG24 linker on the ADC's pharmacokinetic profile.

ParameterT-(L24-DM1)8 (mPEG24 Linker)Kadcyla® (SMCC Linker)Fold Change
Clearance (CL) 1.25 mL/h/kg0.40 µg/mL/d4-fold increase
Area Under the Curve (AUC) LowerHigher~3-times lower

Note: The clearance for Kadcyla® was reported in different units in the source material. A direct numerical comparison of the fold change should be interpreted with caution due to this discrepancy. However, the source explicitly states a 4-fold increase in clearance for the PEGylated ADC.

The data reveals that the ADC with the mPEG24 linker and a high DAR of 8 exhibited a four-fold increase in clearance and an almost three-times lower area under the curve (AUC) compared to Kadcyla®. This suggests that while PEGylation can improve hydrophilicity, at a high DAR, a linear mPEG24 linker may lead to faster elimination from the body.

However, it is crucial to note that another study involving an ADC named RS7-DL11, which features an mPEG24 moiety, demonstrated a prolonged half-life.[1] This indicates that the overall impact of an mPEG24 linker on pharmacokinetics is likely context-dependent, influenced by factors such as the antibody, payload, and the specific linker architecture.

Experimental Protocols

The following is a representative experimental protocol for an in vivo pharmacokinetic study of an ADC in mice, based on common methodologies in the field.

Objective: To determine and compare the pharmacokinetic profiles of ADCs with different linkers.

Materials:

  • Female BALB/c mice (or other appropriate strain)

  • ADC constructs (e.g., T-(L24-DM1)8 and Kadcyla®)

  • Sterile phosphate-buffered saline (PBS) for dilution

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • ELISA plates and reagents for ADC quantification

  • LC-MS/MS system for payload quantification

Procedure:

  • Animal Acclimatization: Mice are acclimated to the housing conditions for at least one week prior to the study.

  • Dosing: ADCs are diluted to the desired concentration in sterile PBS. A single intravenous (IV) dose (e.g., 3 mg/kg) is administered to each mouse via the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and 168 hours). Blood is collected into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

  • Quantification of Total Antibody and ADC: The concentrations of total antibody and intact ADC in plasma samples are determined using a validated enzyme-linked immunosorbent assay (ELISA).

  • Quantification of Free Payload: The concentration of the released cytotoxic payload in plasma can be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each ADC is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for an ADC pharmacokinetic study and the mechanism of action for an ADC with a DM1 payload.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis Animal Acclimatization Animal Acclimatization Dosing (IV) Dosing (IV) Animal Acclimatization->Dosing (IV) ADC Formulation ADC Formulation ADC Formulation->Dosing (IV) Blood Sampling Blood Sampling Dosing (IV)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Quantification (ELISA/LC-MS) Quantification (ELISA/LC-MS) Plasma Separation->Quantification (ELISA/LC-MS) PK Parameter Calculation PK Parameter Calculation Quantification (ELISA/LC-MS)->PK Parameter Calculation

Experimental workflow for an ADC pharmacokinetic study.

dm1_mechanism_of_action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC (e.g., Trastuzumab-DM1) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DM1 Released DM1 Lysosome->DM1 Linker Cleavage Microtubules Microtubule Disruption DM1->Microtubules Inhibition of Tubulin Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action of a DM1-payload ADC.

References

Assessing the Bystander Effect: A Comparative Guide to Antibody-Drug Conjugates with Non-Cleavable PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) requires a nuanced understanding of how each component—the antibody, the linker, and the cytotoxic payload—contributes to therapeutic efficacy and safety. A critical consideration in ADC development is the "bystander effect," the ability of a released payload to kill not only the target antigen-positive cancer cell but also adjacent antigen-negative cells. This phenomenon is particularly relevant for treating heterogeneous tumors. This guide provides an objective comparison of the bystander effect mediated by ADCs with non-cleavable polyethylene (B3416737) glycol (PEG) linkers against alternatives, supported by experimental data and detailed methodologies.

The choice of linker technology is a pivotal determinant of an ADC's mechanism of action and its capacity to induce bystander killing. While cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload. This fundamental difference has profound implications for the potential of an ADC to exert a bystander effect.

The Verdict on Non-Cleavable Linkers and the Bystander Effect

Current scientific consensus, supported by preclinical data, indicates that ADCs equipped with non-cleavable linkers, including those incorporating PEG spacers, exhibit minimal to no bystander effect.[1][2][3] This is attributed to the mechanism of payload release. Upon internalization and trafficking to the lysosome, the degradation of the antibody-linker conjugate releases the cytotoxic drug with the linker and a charged amino acid residue still attached.[2] This resulting complex is typically polar and membrane-impermeable, effectively trapping the cytotoxic agent within the target cell and preventing its diffusion to neighboring cells.[1]

In contrast, ADCs with cleavable linkers can release the payload in its native, often more hydrophobic and membrane-permeable form, allowing it to traverse cell membranes and kill adjacent antigen-negative cells.[1][4]

The Role of PEG Linkers

Polyethylene glycol (PEG) is often incorporated into ADC linkers to improve their physicochemical properties. PEGylation can enhance the hydrophilicity of the ADC, leading to improved solubility, reduced aggregation, and a longer circulation half-life.[2] By masking the hydrophobicity of the payload, PEG linkers can also enable higher drug-to-antibody ratios (DARs).[2] However, in the context of non-cleavable linkers, the presence of a PEG spacer does not alter the fundamental mechanism of payload release. The payload is still liberated as a charged, membrane-impermeant complex, thus precluding a significant bystander effect.

Comparative Performance: Non-Cleavable vs. Cleavable Linkers

The following table summarizes the key differences in performance between ADCs with non-cleavable and cleavable linkers, with a focus on the bystander effect.

FeatureADCs with Non-Cleavable (PEG) LinkersADCs with Cleavable LinkersSupporting Evidence
Bystander Effect Minimal to nonePotent[1][3][4]
Payload Release Mechanism Lysosomal degradation of the antibody, releasing a charged payload-linker-amino acid complexEnzymatic cleavage, pH-sensitive hydrolysis, or reduction of a disulfide bond, releasing the native payload[2][5]
Released Payload Permeability Low (charged and polar)High (often hydrophobic and non-polar)[1]
Plasma Stability Generally highCan be variable depending on the cleavage trigger[2]
Suitability for Heterogeneous Tumors Less effective due to lack of bystander killingMore effective due to bystander killing of antigen-negative cells[5]

Experimental Assessment of the Bystander Effect

To quantitatively assess the bystander effect of an ADC, co-culture assays are the gold standard. These assays involve culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells together and measuring the viability of the Ag- cells after treatment with the ADC.

In Vitro Co-Culture Bystander Assay Protocol

This protocol outlines a typical workflow for an in vitro bystander effect assay.

1. Cell Line Selection and Preparation:

  • Antigen-Positive (Ag+) Cell Line: Select a cell line that expresses the target antigen of the ADC.

  • Antigen-Negative (Ag-) Cell Line: Select a cell line that does not express the target antigen but is sensitive to the cytotoxic payload. To distinguish between the two cell lines, the Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP).[6]

2. Cell Seeding:

  • Seed the Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the course of the experiment.

  • Include control wells with only Ag+ cells and only Ag- cells.

  • Allow the cells to adhere and resume growth overnight.

3. ADC Treatment:

  • Prepare serial dilutions of the ADC in cell culture medium.

  • The concentration range should be chosen based on the IC50 values of the ADC on the Ag+ and Ag- monocultures. The highest concentration should be sufficient to kill the Ag+ cells but have minimal direct toxicity on the Ag- cells.[6]

  • Remove the old medium from the wells and add the ADC dilutions. Include an untreated control.

4. Incubation:

  • Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

5. Data Acquisition and Analysis:

  • At the end of the incubation period, quantify the viability of the Ag- cells. This can be done using several methods:

    • Fluorescence Microscopy or High-Content Imaging: Image the wells and count the number of fluorescent (Ag-) cells.

    • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and count the fluorescent Ag- cells.[7]

  • Calculate the percentage of Ag- cell viability in the co-cultures compared to the Ag- monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

In Vivo Bystander Effect Assay Protocol

To evaluate the bystander effect in a more physiologically relevant setting, in vivo studies using xenograft models are employed.

1. Cell Line Preparation:

  • Use Ag+ and Ag- cell lines as described for the in vitro assay. The Ag- cell line is often engineered to express a reporter gene, such as luciferase, for non-invasive imaging.[8]

2. Tumor Implantation:

  • Co-implant a mixture of Ag+ and Ag- cells subcutaneously into immunodeficient mice. The ratio of the two cell types can be varied.

3. ADC Treatment:

  • Once the tumors reach a predetermined size, treat the mice with the ADC at a therapeutic dose. Include a vehicle control group.

4. Tumor Growth Monitoring:

  • Monitor tumor growth over time using calipers.

  • If a luciferase-expressing Ag- cell line is used, perform bioluminescence imaging to specifically track the growth of the Ag- cell population within the mixed tumor.[8][9]

5. Data Analysis:

  • Compare the growth of the mixed-cell tumors in the ADC-treated group to the control group.

  • Analyze the bioluminescence signal from the Ag- cells. A significant reduction in the bioluminescence signal in the ADC-treated group compared to the control group provides direct evidence of an in vivo bystander effect.[9]

Signaling Pathways and Visualizations

The cytotoxic payloads commonly used in ADCs, such as the microtubule inhibitors monomethyl auristatin E (MMAE) and maytansinoid DM1, induce cell death primarily through the apoptotic pathway.

ADC-Induced Apoptosis Signaling Pathway

Upon release from the ADC, microtubule inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic apoptotic pathway.[10][11] This culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[10][12]

ADC_Apoptosis_Pathway ADC-Induced Apoptosis Pathway cluster_extracellular Extracellular cluster_cell Target Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload Released Payload (e.g., MMAE, DM1) Lysosome->Payload Antibody Degradation (Non-Cleavable Linker) Microtubule Microtubule Disruption Payload->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis_Initiation Apoptosis Initiation G2M_Arrest->Apoptosis_Initiation Caspase9 Caspase-9 Activation Apoptosis_Initiation->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: ADC binding, internalization, and payload-induced apoptosis.

Experimental Workflow for In Vitro Bystander Effect Assay

The following diagram illustrates the key steps in a typical in vitro co-culture bystander effect assay.

Bystander_Assay_Workflow In Vitro Bystander Effect Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Selection 1. Select Ag+ and fluorescent Ag- cells Cell_Seeding 2. Co-culture Ag+ and Ag- cells in 96-well plate Cell_Selection->Cell_Seeding ADC_Treatment 3. Treat with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation 4. Incubate for 72-120 hours ADC_Treatment->Incubation Data_Acquisition 5. Quantify fluorescent Ag- cell viability Incubation->Data_Acquisition Data_Analysis 6. Compare to monoculture control to determine bystander effect Data_Acquisition->Data_Analysis

Caption: Workflow for assessing the in vitro bystander effect.

References

A Head-to-Head Comparison of Antibody-Drug Conjugate (ADC) Linkers in a Preclinical Setting

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vivo analysis of linker stability and its impact on therapeutic efficacy and safety.

In the rapidly evolving field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of both therapeutic efficacy and overall safety. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism and rate of payload release at the tumor site, and ultimately, the therapeutic index. This guide provides a head-to-head comparison of the in vivo performance of various ADC linkers, supported by experimental data, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

The stability of an ADC is primarily governed by the chemical nature of its linker, which can be broadly categorized into two main classes: cleavable and non-cleavable.[1] Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1] In contrast, non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the drug.[2] This fundamental difference in their mechanism of action has profound implications for an ADC's in vivo behavior.

Quantitative Comparison of Linker Performance

The selection of a linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: In Vivo and In Vitro Performance of Cleavable Linkers
Linker TypeLinker ExamplePayloadTarget & Cell LineIn Vitro Potency (IC50, ng/mL)Key In Vivo Findings
Protease-SensitiveValine-Citrulline (Val-Cit)MMAEHER2+14.3Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells.[3]
Protease-SensitiveValine-Alanine (Val-Ala)MMAEHER2+Similar to Val-CitComparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity.[3]
pH-SensitiveHydrazoneDoxorubicinVariousVariableGenerally less potent than protease-sensitive linker-ADCs in direct comparisons; can exhibit instability in circulation.[3]
Enzyme-Sensitiveβ-Galactosidase-cleavableMMAEHER2+8.8Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1).[3] In a xenograft mouse model, this linker led to a 57-58% reduction in tumor volume at a 1 mg/kg dose.[4]
Enzyme-SensitiveSulfatase-cleavableMMAEHER2+61Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC.[3]
Tandem-CleavageGlucuronide-DipeptideMMAECD79bNot specifiedShowed excellent plasma stability and enhanced tolerability while remaining efficacious in tumor models. Complete tumor responses were observed in 6 out of 6 animals treated with the tandem-cleavage ADC.[5]

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[3]

Table 2: Plasma Stability of Cleavable vs. Non-Cleavable Linkers
Linker ClassLinker TypeExampleHalf-life in Human PlasmaKey Stability Findings
Cleavable Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases.[3][6]
pH-SensitiveHydrazone~2 daysDemonstrates pH-dependent hydrolysis but can show instability in circulation, leading to premature drug release.[3]
Glutathione-SensitiveDisulfideVariableStability can be modulated by steric hindrance around the disulfide bond.[3]
Enzyme-Sensitiveβ-GlucuronideHighly StableShows greater stability and efficacy in vivo compared to some peptide linkers.[3]
Sulfatase-CleavableHigh (over 7 days in mouse plasma)Demonstrates high plasma stability.[3]
Non-Cleavable ThioetherSMCCGenerally highIncreased plasma stability is a key advantage, which can improve the therapeutic index.[2]

Visualizing ADC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action for ADCs, the experimental workflow for assessing their in vivo stability, and the distinct cleavage mechanisms of different linker types.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity InVivo_Stability_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis cluster_data_analysis Data Interpretation Dosing 1. Administer ADC to Animal Model (e.g., Mouse) Sampling 2. Collect Blood Samples at Predetermined Time Points Dosing->Sampling Plasma 3. Process Blood to Obtain Plasma Sampling->Plasma Quant_Intact 4. Quantify Intact ADC (e.g., ELISA) Plasma->Quant_Intact Quant_Free 5. Quantify Free Payload (e.g., LC-MS/MS) Plasma->Quant_Free PK_Profile 6. Determine Pharmacokinetic (PK) Profile and Linker Stability Quant_Intact->PK_Profile Quant_Free->PK_Profile Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker Protease Protease-Sensitive (e.g., Val-Cit) Trigger Trigger for Payload Release Protease->Trigger Cathepsins (in Lysosome) pH pH-Sensitive (e.g., Hydrazone) pH->Trigger Low pH (in Endosome/Lysosome) Redox Redox-Sensitive (e.g., Disulfide) Redox->Trigger Glutathione (Intracellular) NonCleavable Thioether (e.g., SMCC) NonCleavable->Trigger Antibody Degradation (in Lysosome)

References

A Comparative Guide to the Characterization of Ternary Complex Formation with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's efficacy is its ability to form a stable ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. The linker connecting the POI-binding and E3-binding moieties of the PROTAC plays a pivotal role in the formation and stability of this complex. This guide provides a comparative analysis of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers, often favored for their flexibility and hydrophilicity, against other linker types, with a focus on the biophysical characterization of ternary complex formation.

The Influence of the Linker on Ternary Complex Formation

The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. Its length, composition, and flexibility directly impact the thermodynamics and kinetics of ternary complex formation.[1] Flexible linkers, such as those containing PEG chains, are widely used in early-stage PROTAC development due to their synthetic accessibility and ability to allow the PROTAC to adopt multiple conformations, potentially facilitating the initial "handshake" between the POI and the E3 ligase.[2][3] In contrast, more rigid linkers, often incorporating alkyl chains or cyclic structures, can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to higher cooperativity and stability.[2]

The choice of linker can significantly influence the cooperativity of ternary complex formation, a measure of how the binding of one protein to the PROTAC affects the binding of the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.[4][5][6][7] This is often a key indicator of a potent PROTAC.

Comparative Analysis of PROTAC Linkers in Ternary Complex Formation

While a direct head-to-head comparison of a PEGylated versus a non-PEGylated PROTAC with identical warheads and E3 ligase ligands is not extensively documented in single studies, we can synthesize data from various sources to illustrate the impact of linker properties on ternary complex formation and degradation efficiency.

Table 1: Impact of Linker Composition and Length on PROTAC Performance

PROTAC SystemLinker TypeLinker LengthKey Biophysical Parameter(s)Impact on Ternary Complex/DegradationReference(s)
BRD4 Degraders (VHL-based) PEG2-7 unitsTernary Complex Stability (NanoBRET)A PEG5 linker was found to be optimal for BRD4 degradation, with shorter and longer linkers showing reduced efficacy. This highlights the concept of an optimal linker length for productive ternary complex formation.[8][8]
ERα Degraders PEG12 vs. 16 atomsDegradation ActivityA 16-atom PEG linker showed stronger ERα degradation compared to a 12-atom linker, indicating that for some systems, longer flexible linkers are more effective.[][]
TBK1 Degraders (VHL-based) Alkyl/Other< 12 atomsDegradation ActivityNo significant degradation was observed with linkers shorter than 12 atoms, suggesting a minimum distance is required for effective ternary complex formation.[][]
AR Degraders Rigid Polar LinkerN/AAqueous Solubility, Degradation Potency (DC50 < 1 nM)A rigid, polar linker improved pharmacokinetic properties while maintaining high degradation potency, showcasing the benefits of moving beyond simple PEG/alkyl linkers.[2][2]

Table 2: Biophysical Parameters of Ternary Complexes for Select PROTACs

PROTACTarget ProteinE3 LigaseLinker TypeBinary KD (Target)Ternary KDCooperativity (α)Reference(s)
MZ1 BRD4BD2VHLPEG~170 nM~6.5 nM26[10]
ACBI1 SMARCA2VHLNot specified~1.8 µM~69 nM26[11]
PROTAC 1 SMARCA2VHLNot specified~1.1 µM~344 nM3.2[11]

Note: The data in these tables is compiled from multiple sources and serves to illustrate general trends. Direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols for Characterizing Ternary Complex Formation

Accurate characterization of ternary complex formation is crucial for the rational design and optimization of PROTACs. The following are detailed protocols for key biophysical assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data (association rate, k_a; dissociation rate, k_d) and affinity data (dissociation constant, K_D) for binary and ternary interactions.

Objective: To determine the kinetics and affinity of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complex formation.

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine k_a, k_d, and K_D for the binary interaction.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the apparent kinetic parameters for ternary complex formation.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary K_D (PROTAC to E3 ligase) to the ternary K_D.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding, providing thermodynamic parameters such as binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic profile and stoichiometry of binary and ternary complex formation.

Protocol:

  • Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.

  • Binary Titration (PROTAC to E3 Ligase):

    • Place the E3 ligase solution in the sample cell.

    • Titrate the PROTAC solution from the syringe into the sample cell.

    • Integrate the heat pulses and fit the data to a suitable binding model to determine K_D, ΔH, and n.

  • Binary Titration (PROTAC to POI):

    • Repeat the process with the POI in the sample cell.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with the POI in the sample cell.

    • Titrate the PROTAC solution into this pre-formed binary complex.

    • Analyze the data to determine the apparent thermodynamic parameters for ternary complex formation.

  • Cooperativity Calculation: Cooperativity can be calculated from the determined binding affinities.

NanoBRET™ Ternary Complex Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that measures protein-protein proximity.

Objective: To quantify the formation of the ternary complex in a cellular environment.

Protocol:

  • Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).

  • Compound Treatment:

    • Add a HaloTag® ligand that is fluorescently labeled to the cells.

    • Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection:

    • Add the NanoLuc® substrate.

    • Measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Signaling Pathway and Experimental Workflow Diagrams

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_ubiquitination Ubiquitination Cascade PROTAC PEGylated PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to E3 Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for Ternary Complex Characterization

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Validation start PROTAC Design & Synthesis biophysical Biophysical Assays (In Vitro) start->biophysical cellular Cellular Assays (In Cellulo) start->cellular spr SPR (Kinetics & Affinity) biophysical->spr itc ITC (Thermodynamics) biophysical->itc nanobret NanoBRET (Ternary Complex Formation) cellular->nanobret western_blot Western Blot (Protein Degradation) cellular->western_blot data_analysis Data Analysis & Cooperativity Calculation optimization Lead Optimization data_analysis->optimization spr->data_analysis itc->data_analysis nanobret->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for characterizing PROTACs.

References

A Comparative Guide to Cytotoxicity Assays for ADCs Featuring Maleimide-PEG Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cytotoxicity assays for antibody-drug conjugates (ADCs), with a specific focus on those incorporating the Mal-PEG4-Glu(OH)-NH-m-PEG24 linker. This advanced linker system combines a stable maleimide (B117702) conjugation moiety with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a cleavable glutamate-containing element, designed to optimize the therapeutic index of ADCs.

The this compound linker is a sophisticated component in ADC design, intended for stable bioconjugation and controlled payload release.[1][2][] Its maleimide group allows for covalent attachment to thiol groups on the antibody.[4] The PEG components (PEG4 and m-PEG24) are included to enhance hydrophilicity, which can improve an ADC's pharmacokinetic properties and reduce aggregation.[4][5][6] The glutamic acid (Glu) residue introduces a potential cleavage site for lysosomal enzymes, facilitating payload release within the target cell.[7]

This guide will delve into the in vitro methods used to assess the cytotoxic potency of ADCs, presenting comparative data from studies on structurally related linkers to infer the performance of ADCs based on this compound.

Comparative Cytotoxicity Data

Direct comparative cytotoxicity data for ADCs utilizing the precise this compound linker is not extensively available in the public domain. However, by examining studies on ADCs with structurally similar components—specifically those containing glutamate (B1630785) residues and varying PEG chain lengths—we can draw valuable inferences.

Impact of Glutamate-Containing Linkers on Cytotoxicity

The inclusion of a glutamic acid residue in the linker, as seen in the this compound structure, suggests a design for enzymatic cleavage within the cell. A study comparing a glutamic acid-valine-citrulline (EVCit) tripeptide linker to the conventional valine-citrulline (VCit) linker demonstrated that the EVCit linker is more sensitive to cleavage by cathepsin B.[7] This enhanced cleavage can lead to more efficient payload release and potent cytotoxicity. The following table summarizes the in vitro cytotoxicity of these ADCs in various HER2-positive breast cancer cell lines.

Linker TypeTarget Cell LineIC50 (ng/mL)Reference
Glutamic acid-Valine-Citrulline (EVCit)KPL-40.44[7]
Valine-Citrulline (VCit)KPL-40.45[7]
Glutamic acid-Valine-Citrulline (EVCit)JIMT-11.1[7]
Valine-Citrulline (VCit)JIMT-11.1[7]
Glutamic acid-Valine-Citrulline (EVCit)BT-4740.82[7]
Valine-Citrulline (VCit)BT-4740.85[7]
Glutamic acid-Valine-Citrulline (EVCit)SKBR-30.48[7]
Valine-Citrulline (VCit)SKBR-30.51[7]

While the IC50 values are comparable in this study, the EVCit linker demonstrated superior stability in mouse plasma, leading to greater in vivo efficacy.[7] This suggests that the glutamate component in the this compound linker may contribute to both potent cytotoxicity and improved in vivo performance.

Influence of PEG Chain Length on Cytotoxicity

The this compound linker features two PEG chains of different lengths. PEGylation is known to affect the physicochemical properties of ADCs, including their solubility and pharmacokinetics.[4][5][6] However, the length of the PEG chain can also influence the ADC's cytotoxic activity. A study on affibody-drug conjugates with different PEG chain lengths revealed that longer PEG chains can lead to a reduction in in vitro cytotoxicity.[1][5]

ConjugatePEG Chain LengthIC50 (nM) in NCI-N87 cellsReference
ZHER2-SMCC-MMAENo PEG1.8[5]
ZHER2-PEG4K-MMAE4 kDa8.1[5]
ZHER2-PEG10K-MMAE10 kDa40.5[5]

This data indicates a trade-off between the pharmacokinetic benefits of longer PEG chains and their potential to hinder cytotoxic activity.[1][5] The specific combination of a short PEG4 and a longer m-PEG24 in the this compound linker is likely a design choice to balance these competing effects.

Experimental Protocols

A variety of in vitro assays are employed to determine the cytotoxicity of ADCs. The following is a detailed protocol for the commonly used MTT assay.

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs and control articles (e.g., unconjugated antibody, free payload)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control articles in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells in triplicate. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

    • Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Experimental Workflow for ADC Cytotoxicity Assay

ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Antigen-Positive & Negative) adc_prep 2. ADC Serial Dilution treatment 3. Cell Treatment with ADC adc_prep->treatment incubation 4. Incubation (e.g., 72-120 hours) treatment->incubation reagent_add 5. Add Cytotoxicity Reagent (e.g., MTT, XTT) incubation->reagent_add readout 6. Absorbance Measurement reagent_add->readout data_analysis 7. Data Analysis (% Viability vs. Concentration) readout->data_analysis ic50 8. IC50 Determination data_analysis->ic50 ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC with Mal-PEG-Glu Linker Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Enzymatic Cleavage of Glu Linker Cytotoxicity Cytotoxicity & Apoptosis Payload->Cytotoxicity 5. Induction of Cell Death

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Mal-PEG4-Glu(OH)-NH-m-PEG24, a complex PEGylated linker molecule, is critical for ensuring laboratory safety and environmental protection. Due to the lack of a specific Safety Data Sheet (SDS) in the immediate search results, this compound should be handled as potentially hazardous chemical waste. A similar compound with a tetrafluorophenyl (TFP) ester group is classified with a high water hazard class (WGK 3), indicating it is highly hazardous to aquatic life and should not be released into the environment. Therefore, disposal down the sink or in regular trash is strictly prohibited.

Researchers, scientists, and drug development professionals must adhere to their institution's specific waste disposal protocols, which are governed by regulations such as those from the Resource Conservation and Recovery Act (RCRA).[1] The following guidelines provide a comprehensive, step-by-step approach to the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol
  • Waste Characterization and Segregation:

    • Treat all this compound, including unused product, contaminated materials, and spill cleanup debris, as hazardous chemical waste.

    • Designate a specific, clearly labeled waste container for this compound. The container must be chemically compatible, leak-proof, and have a secure lid.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react dangerously.

  • Waste Accumulation and Storage:

    • Solid Waste: Collect the solid or viscous liquid form of this compound in a designated solid waste container.[2] This includes any contaminated items such as weighing paper, pipette tips, and gloves.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[2]

    • Labeling: Affix a hazardous waste label to the container immediately. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound". Also, list the approximate quantity or concentration and the date the waste was first added to the container.

    • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.

  • Disposal of Empty Containers:

    • Empty containers that once held this compound must also be disposed of as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3]

    • After triple rinsing and allowing it to dry, deface or remove the original label. The container can then be disposed of as non-hazardous solid waste, in accordance with institutional policy.

  • Arranging for Final Disposal:

    • Contact your institution's EHS office or the designated laboratory safety personnel to schedule a pickup for the hazardous waste.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow all institutional guidelines regarding storage time limits.[1]

Spill Management

In the event of a spill, evacuate the immediate area and alert your colleagues. Wearing appropriate PPE, contain the spill using a chemical spill kit with a non-combustible absorbent material like sand or vermiculite. Collect the absorbed material and any contaminated debris, place it in the designated hazardous waste container, and label it accordingly. Decontaminate the spill area as necessary and report the incident to your laboratory supervisor and EHS office.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_container Container Management cluster_disposal Final Disposal cluster_empty Empty Container Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste: - Unused Product - Contaminated Materials - Spill Cleanup Debris B->C D Is the waste solid or liquid? C->D L Triple Rinse with Solvent C->L If container is empty E Collect in Labeled SOLID Hazardous Waste Container D->E Solid F Collect in Labeled LIQUID Hazardous Waste Container D->F Liquid G Use Compatible, Leak-Proof Container E->G F->G H Affix Hazardous Waste Label: - Chemical Name - Date - Quantity G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Waste Pickup I->J K EHS Transports for Approved Disposal J->K M Collect Rinsate as Liquid Hazardous Waste L->M N Deface Label & Dispose of Container as Non-Hazardous L->N M->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Mal-PEG4-Glu(OH)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Mal-PEG4-Glu(OH)-NH-m-PEG24. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, thereby minimizing risks and ensuring experimental integrity.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required PPE is detailed below.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z.87.1 1989 standard to protect from splashes.[1] A face shield may be required for large quantities or splash hazards.[1]
Hand Protection Disposable, Powder-Free Nitrile or Neoprene GlovesInspect gloves before each use and change immediately upon contact with the chemical.[1][2] Double gloving is recommended for handling hazardous drugs.[2]
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat made of a non-absorbent material like polyethylene-coated polypropylene (B1209903) is recommended.[1][2]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)Required when handling the solid form to avoid inhalation of dust, especially if not handled in a chemical fume hood.[3]
Foot Protection Closed-toe, Closed-heel ShoesShoes should fully cover the foot to protect against spills.[1]

II. Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container at -20°C.[4][5]

  • Inert Atmosphere: To prevent degradation from moisture, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Hygroscopic Nature: Be aware that PEG compounds are generally hygroscopic; minimize exposure to air to prevent the solid from becoming tacky.[4]

B. Handling and Preparation for Use

  • Designated Area: All handling of this compound should be performed in a designated area, preferably within a chemical fume hood, to minimize exposure.

  • Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vial.[4]

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

  • Dissolving: The compound is soluble in regular aqueous solutions and most organic solvents.[6] For conjugation reactions, a common procedure involves creating a stock solution (e.g., 100 mg/mL) in a suitable conjugation buffer.[6]

C. Spill Response

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, sweep up the material carefully to avoid creating dust and place it in a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

III. Experimental Protocol: Thiol-Maleimide Conjugation

This compound is a PEG linker used in the synthesis of proteolysis-targeting chimeras (PROTACs).[7][8][9] The maleimide (B117702) group reacts specifically with thiol (sulfhydryl) groups on molecules like proteins and peptides to form a stable thioether bond.[4][10][11]

Materials:

  • This compound

  • Thiol-containing molecule (e.g., protein with cysteine residues)

  • Conjugation Buffer (e.g., PBS, pH 7)[6][11]

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)

  • Purification system (e.g., size exclusion chromatography, dialysis)[6][11]

Procedure:

  • Dissolve Thiol-Containing Molecule: Prepare a solution of your target molecule in the conjugation buffer.

  • Prepare Maleimide-PEG Solution: Dissolve this compound in the conjugation buffer to create a stock solution. A 10- to 20-fold molar excess of the maleimide-PEG over the thiol-containing molecule is generally recommended.[6][11]

  • Reaction: Add the Maleimide-PEG solution to the solution of the thiol-containing molecule.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[6][11]

  • Quenching (Optional): If desired, quench any unreacted maleimide groups by adding a small amount of a thiol-containing reagent.

  • Purification: Purify the resulting conjugate using a suitable method to remove unreacted reagents.[6][11]

Caption: Experimental workflow for a typical thiol-maleimide conjugation reaction.

IV. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Streams:

  • Unused Product: Dispose of as a chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, vials) should be considered contaminated.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container.

Disposal Procedure:

  • Segregation: Keep all waste streams separate from general laboratory waste.

  • Labeling: Clearly label all waste containers with the contents, including the name of the chemical and any solvents used.

  • Storage: Store waste containers in a designated, secondary containment area until they are collected for disposal.

  • Disposal: Arrange for a licensed chemical waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.

disposal_plan cluster_generation Waste Generation cluster_handling Waste Handling cluster_disposal Final Disposal unused_product Unused Product segregate Segregate Waste Streams unused_product->segregate contaminated_materials Contaminated Materials (Gloves, Tips, etc.) contaminated_materials->segregate liquid_waste Liquid Waste (Reaction Mixtures, etc.) liquid_waste->segregate label_waste Label Waste Containers segregate->label_waste store_waste Store in Secondary Containment label_waste->store_waste licensed_disposal Licensed Chemical Waste Disposal store_waste->licensed_disposal

Caption: Logical flow for the safe disposal of this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.